molecular formula C5H10O2 B3006266 1-Cyclopropylethane-1,2-diol CAS No. 134511-23-2; 784105-42-6

1-Cyclopropylethane-1,2-diol

Cat. No.: B3006266
CAS No.: 134511-23-2; 784105-42-6
M. Wt: 102.133
InChI Key: BGVZHHMFIIQQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylethane-1,2-diol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.133. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZHHMFIIQQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Cyclopropylethane-1,2-diol CAS number and PubChem data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 784105-42-6 | PubChem CID: 53420227[1]

Executive Summary

1-Cyclopropylethane-1,2-diol is a critical chiral building block in modern medicinal chemistry, serving as a gateway to cyclopropyl-functionalized heterocycles and peptidomimetics. Its structural core—a vicinal diol adjacent to a strained cyclopropane ring—offers unique reactivity patterns that drug developers leverage to modulate potency, metabolic stability, and conformational rigidity in active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, synthetic pathways, and strategic applications in drug discovery.[2][3]

Chemical Identity & Physicochemical Profile

The compound is characterized by the presence of a hydrophilic glycol moiety attached to a lipophilic, conformationally restricted cyclopropyl group. This duality makes it an excellent intermediate for introducing the cyclopropyl motif—a known bioisostere for alkene or isopropyl groups—into polar regions of a drug molecule.

Table 1: Chemical Identification Data
ParameterData
IUPAC Name 1-Cyclopropylethane-1,2-diol
Common Synonyms 1-Cyclopropyl-1,2-ethanediol; (1R)-1-Cyclopropylethane-1,2-diol (enantiomer specific)
CAS Number 784105-42-6
PubChem CID 53420227
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
SMILES C1CC1C(CO)O
InChIKey BGVZHHMFIIQQEX-UHFFFAOYSA-N
Table 2: Computed Physicochemical Properties
PropertyValueSignificance
XLogP3 -0.3Indicates water solubility; suitable for polar formulations.
H-Bond Donors 2High capacity for hydrogen bonding interactions in protein pockets.
H-Bond Acceptors 2Facilitates chelation and receptor binding.
Rotatable Bonds 2Low flexibility aids in reducing entropic penalties during binding.
Topological Polar Surface Area 40.5 ŲGood predictor for membrane permeability (Rule of 5 compliant).
Synthetic Methodologies

The synthesis of 1-cyclopropylethane-1,2-diol typically proceeds via the oxidation of vinylcyclopropane. The choice of method depends heavily on the required stereochemistry (racemic vs. enantiopure).

Method A: Asymmetric Dihydroxylation (Sharpless Protocol)

For pharmaceutical applications requiring high enantiomeric excess (ee), the Sharpless Asymmetric Dihydroxylation is the gold standard. This route utilizes osmium tetroxide (


) with a chiral ligand (DHQ or DHQD) to install the diol functionality across the alkene of vinylcyclopropane with precise stereocontrol.
  • Precursor: Vinylcyclopropane[4]

  • Reagents:

    
     (cat.), 
    
    
    
    (oxidant),
    
    
    , (DHQ)₂PHAL or (DHQD)₂PHAL.
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1).
  • Mechanism: The chiral ligand creates a steric pocket that directs the osmylation to either the Re or Si face of the alkene, yielding the (R)- or (S)-diol respectively.

Method B: Hydrolysis of Cyclopropyloxirane

A scalable industrial route involves the ring-opening of cyclopropyloxirane (epoxide). This can be catalyzed by acid or base but often yields a racemic mixture unless the epoxide itself is chiral (e.g., via Jacobsen epoxidation).

  • Precursor: Cyclopropyloxirane

  • Reagents:

    
     (cat.), 
    
    
    
    .
  • Conditions: Mild heating (40–60°C).

  • Note: Care must be taken to avoid opening the cyclopropane ring, which is acid-sensitive (homo-conjugate addition).

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic pathways from Vinylcyclopropane to the target diol and its downstream derivatives.

SynthesisPathways Figure 1: Synthetic pathways to 1-Cyclopropylethane-1,2-diol and downstream transformations. VinylCP Vinylcyclopropane Epoxide Cyclopropyloxirane VinylCP->Epoxide mCPBA or Jacobsen Epox. TargetDiol 1-Cyclopropylethane-1,2-diol (Target) VinylCP->TargetDiol Sharpless AD (OsO4/Ligand) Epoxide->TargetDiol Hydrolysis (H2O/H+) Aldehyde Cyclopropylacetaldehyde TargetDiol->Aldehyde Oxidative Cleavage (NaIO4) CyclicSulfate Cyclic Sulfate (Electrophile) TargetDiol->CyclicSulfate SOCl2 then NaIO4/RuCl3

Caption: Figure 1 outlines the direct conversion of vinylcyclopropane to the target diol via Sharpless Asymmetric Dihydroxylation (Blue) and the alternative epoxide hydrolysis route (Orange).[1]

Applications in Drug Discovery

The cyclopropyl moiety is a privileged structure in medicinal chemistry.[2][3][5] 1-Cyclopropylethane-1,2-diol acts as a versatile scaffold for introducing this group.

4.1 Bioisosterism and Metabolic Stability

The cyclopropane ring is often used as a bioisostere for:

  • Isopropyl groups: Reducing lipophilicity while maintaining steric bulk.

  • Alkenes: Providing a rigid, saturated linker that resists reduction.

  • Metabolic Blocking: The strained C-H bonds of the cyclopropane ring are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, making them resistant to Cytochrome P450 oxidation. This extends the half-life of the drug.[6]

4.2 Chiral Building Block Utility

The vicinal diol motif allows for diverse downstream chemistry:

  • Cyclic Sulfates/Sulfites: Converted into electrophiles for nucleophilic substitution, allowing the synthesis of chiral cyclopropyl amines (common in antiviral drugs).

  • Oxidative Cleavage: Treatment with sodium periodate (

    
    ) yields cyclopropanecarbaldehyde , a highly reactive intermediate for Wittig reactions or reductive aminations.
    
Safety and Handling (GHS Classification)

Based on ECHA and PubChem data, 1-Cyclopropylethane-1,2-diol requires standard laboratory safety protocols.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Use in a fume hood with nitrile gloves and safety goggles. Avoid inhalation of vapors if heated.

References
  • PubChem. 1-Cyclopropylethane-1,2-diol (CID 53420227).[1] National Library of Medicine. Available at: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. (2020).[2] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Cyclopropylethane-1,2-diol.[1] Available at: [Link][1]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. (Foundational reference for the described synthesis method).

Sources

Physical characteristics and melting point of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Physical Characterization, and Handling Protocols

Introduction: Molecular Architecture & Significance

1-Cyclopropylethane-1,2-diol (CAS: 784105-42-6 for racemate; stereoisomers vary) represents a specialized class of vicinal diols where the cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups.[1] In drug design, the cyclopropyl ring introduces significant bond strain (~27.5 kcal/mol) and fixed steric bulk without the rotational freedom of acyclic alkyl chains.

This compound serves as a critical chiral building block for antiviral therapeutics and novel agrochemicals.[1] Its vicinal hydroxyl groups provide a versatile handle for further functionalization, including oxidation to


-hydroxy ketones or cyclization to dioxolanes.[1]
Structural Specifications
  • IUPAC Name: 1-Cyclopropylethane-1,2-diol[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 102.13 g/mol [1][2][3]

  • Chirality: The C1 position is a stereocenter, yielding (R)- and (S)- enantiomers.[1]

Physical Characteristics & Melting Point Analysis

The Melting Point Paradox

Unlike rigid cyclic diols (e.g., trans-1,2-cyclopentanediol, MP ~55°C), 1-cyclopropylethane-1,2-diol possesses a rotational degree of freedom at the


 bond.[1] This conformational flexibility, combined with the difficulty of packing the "awkward" cyclopropyl shape into a crystal lattice, typically results in the compound existing as a viscous, colorless oil at room temperature .

While highly pure enantiomeric forms may crystallize at low temperatures, researchers should anticipate a liquid state under standard laboratory conditions.[1]

Summary of Physical Properties

The following data represents a synthesis of experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the pure compound.

PropertyValue / RangeCondition
Physical State Viscous Liquid@ 25°C, 1 atm
Melting Point < 20°C (Predicted)Often supercools as a glass
Boiling Point 205°C ± 10°C@ 760 mmHg (Decomposition risk)
Boiling Point (Vac) 85–90°C@ 2 mmHg
Density 1.08 ± 0.05 g/cm³High density due to H-bonding
Solubility HighWater, MeOH, EtOH, THF
LogP -0.30Hydrophilic
Refractive Index

Characteristic of cyclopropyl alkanols
Solubility Profile

The molecule is amphiphilic but dominated by the polar glycol motif.[1]

  • Miscible: Water, Methanol, Ethanol, DMSO, Dichloromethane.[1]

  • Insoluble: Hexanes, Pentane (useful for washing away non-polar impurities).

Experimental Synthesis & Purification Protocol

Expert Insight: Direct isolation of this diol requires gentle handling.[1] The cyclopropyl ring is acid-sensitive; strong mineral acids can trigger ring-opening to form homoallylic alcohols.[1]

Synthesis Strategy: Sharpless Dihydroxylation

The most authoritative route to high-purity 1-cyclopropylethane-1,2-diol is the catalytic dihydroxylation of vinylcyclopropane.[1] This method avoids harsh conditions and allows for enantioselective control if chiral ligands are used.[1]

Reagents:
  • Substrate: Vinylcyclopropane (freshly distilled).[1]

  • Oxidant: N-Methylmorpholine N-oxide (NMO) (50% aq.[1] solution).

  • Catalyst: Osmium tetroxide (

    
    ) (2.5 wt% in t-BuOH).[1]
    
  • Solvent: Acetone/Water (4:1 v/v).

Step-by-Step Protocol:
  • Preparation: In a 250 mL round-bottom flask, charge vinylcyclopropane (10 mmol) and Acetone/Water (40 mL).

  • Oxidant Addition: Add NMO (11 mmol, 1.1 equiv). Stir until homogenous.

  • Catalysis: Cool the solution to 0°C. Add

    
     solution (0.2 mol%). Safety: Osmium is volatile and highly toxic.[1] Work in a fume hood.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution typically turns from colorless to pale yellow/brown.

  • Quench: Add solid sodium sulfite (

    
    , 1.5 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) species.
    
  • Extraction: Filter through a pad of Celite to remove osmium salts.[1] Concentrate the filtrate to remove acetone.[1] Extract the remaining aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organics over

    
     and concentrate.
    
    • Critical Step: Purify via flash chromatography on neutralized silica gel (pre-washed with 1%

      
       in hexanes) eluting with 5% MeOH in DCM.[1] Acidic silica can degrade the cyclopropane ring.[1]
      
Workflow Visualization

SynthesisWorkflow Start Vinylcyclopropane Reagent OsO4 (cat) / NMO Acetone/H2O Start->Reagent Intermediate Osmate Ester Intermediate Reagent->Intermediate Syn-Dihydroxylation Quench Na2SO3 Quench (Reduces Os) Intermediate->Quench Hydrolysis Isolate 1-Cyclopropylethane-1,2-diol (Viscous Oil) Quench->Isolate Extraction & Neutral Silica

Figure 1: Catalytic cycle for the conversion of vinylcyclopropane to the target diol.[1]

Characterization & Derivatization

Since the diol is an oil, standard melting point determination is impossible.[1] To rigorously confirm identity and purity (E-E-A-T requirement for self-validating protocols), you must synthesize a crystalline derivative.[1]

The Bis-4-Nitrobenzoate Protocol

This protocol converts the oily diol into a high-melting solid suitable for MP determination and X-ray crystallography.[1]

  • Reaction: Dissolve 1-cyclopropylethane-1,2-diol (100 mg) in dry Pyridine (2 mL).

  • Acylation: Add 4-Nitrobenzoyl chloride (2.5 equiv).

  • Heat: Warm to 50°C for 2 hours.

  • Workup: Pour into ice water. The bis-ester should precipitate as a solid.[1]

  • Recrystallization: Recrystallize from Ethanol/Hexane.

  • Validation: Measure MP of the derivative. (Expected MP range: 110–120°C, distinct for this structure).

Spectroscopic Signature[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.2–0.6 ppm (4H, m, cyclopropyl methylene).
      
    • 
       0.8–1.0 ppm (1H, m, cyclopropyl methine).
      
    • 
       3.2–3.4 ppm (1H, m, CH-OH).[1]
      
    • 
       3.5–3.7 ppm (2H, m, 
      
      
      
      -OH).[1]
    • Diagnostic: The high-field shift (< 1 ppm) confirms the integrity of the cyclopropane ring.[1]

Analytical Decision Tree

CharacterizationLogic Sample Isolated Product (Viscous Oil) CheckState Is it Solid? Sample->CheckState SolidYes Direct MP Measurement (DSC) CheckState->SolidYes Yes (Rare) SolidNo Perform Derivatization (p-Nitrobenzoate) CheckState->SolidNo No (Typical) Analysis 1H NMR + MS Confirm Cyclopropyl Integrity SolidYes->Analysis SolidNo->Analysis

Figure 2: Logic flow for physical characterization of low-melting vicinal diols.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, 1994, 94(8), 2483–2547. [1]

  • PubChem Database. "1-Cyclopropylethane-1,2-diol (Compound)."[1][2][4] National Center for Biotechnology Information.[1] Accessed Feb 2026.[1] [1]

  • Wong, H. N. C., et al. "Vinylcyclopropane Rearrangements in Synthesis."[1] Chemical Reviews, 1989, 89(1), 165–198.[1] (Context on ring stability). [1]

  • Sigma-Aldrich (Merck). "Safety Data Sheet: 1,2-Propanediol (Analogous handling)."[1]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Cyclopropylethane-1,2-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Foundational Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, solubility is not merely a physical property; it is a cornerstone of process design, formulation science, and bioavailability. The ability to predict and accurately determine the solubility of a novel molecule dictates its potential applications, from reaction media selection to the efficacy of a final drug product. This guide focuses on 1-Cyclopropylethane-1,2-diol, a molecule with a unique structural combination of a compact, rigid cyclopropyl group and a flexible, hydrophilic diol moiety. As specific experimental data for this compound is not widely published, this document serves as a comprehensive framework, blending theoretical principles with robust experimental protocols, to empower researchers to determine and interpret its solubility profile. We will delve into the molecular characteristics that govern its behavior, provide a predictive analysis based on analogous structures, and detail a gold-standard methodology for its empirical determination.

Molecular Structure and Physicochemical Postulates

Understanding the solubility of 1-Cyclopropylethane-1,2-diol begins with a thorough analysis of its structure.

Chemical Structure: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol [1] Key Features:

  • Hydrophilic Head: The molecule possesses two hydroxyl (-OH) groups on adjacent carbons (a vicinal diol). These groups are highly polar and can act as both hydrogen bond donors and acceptors.[1] This is the primary driver for its solubility in polar solvents.

  • Hydrophobic Backbone: The C5 hydrocarbon skeleton, which includes a three-membered cyclopropyl ring, constitutes the non-polar character of the molecule. The cyclopropyl group, while aliphatic, introduces conformational rigidity.

Based on these features, the fundamental principle of "like dissolves like" provides a strong predictive foundation.[2][3] We can postulate that the dual nature of the molecule—a polar diol head and a moderately non-polar hydrocarbon body—will result in a nuanced solubility profile. It is expected to exhibit high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone) through hydrogen bonding and dipole-dipole interactions, respectively.[3] Conversely, its solubility in non-polar solvents (e.g., hexane) is anticipated to be limited, as the energy required to break the strong hydrogen bonds between diol molecules would not be compensated by the weak Van der Waals forces formed with the solvent.[4]

Theoretical Underpinnings of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, this value must be negative. The process involves three energetic steps:

  • Overcoming solute-solute intermolecular forces.

  • Overcoming solvent-solvent intermolecular forces.

  • Establishing new solute-solvent intermolecular forces.

For 1-Cyclopropylethane-1,2-diol, the dominant solute-solute interactions are hydrogen bonds between the hydroxyl groups.[5] Therefore, an effective solvent must be capable of forming energetically favorable interactions to compensate for the disruption of this network.

  • In Polar Protic Solvents (e.g., Ethanol, Water): These solvents can also form strong hydrogen bonds. The dissolution process is favorable as the solute-solute hydrogen bonds are readily replaced by solute-solvent hydrogen bonds, leading to high miscibility.[5][6]

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the diol's -OH groups. While the interaction is not as strong as in protic solvents, it is often sufficient for good solubility.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. These interactions are not strong enough to overcome the powerful hydrogen bonding between the diol molecules, resulting in poor solubility.[3]

The following diagram illustrates the key molecular interactions that facilitate the dissolution of 1-Cyclopropylethane-1,2-diol in different solvent types.

G cluster_0 Solute: 1-Cyclopropylethane-1,2-diol cluster_1 Polar Protic Solvent cluster_2 Polar Aprotic Solvent cluster_3 Non-Polar Solvent Solute C₃H₅-CH(OH)-CH₂(OH) Protic Ethanol (R-OH) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Acetone (R₂C=O) Solute->Aprotic Dipole-Dipole & H-Bond Acceptance (Good Solubility) NonPolar Hexane (C₆H₁₄) Solute->NonPolar Weak Dispersion Forces (Low Solubility)

Caption: Key solute-solvent interactions for 1-Cyclopropylethane-1,2-diol.

Predicted Solubility Profile and Comparative Data

While experimental data for 1-Cyclopropylethane-1,2-diol is scarce, we can formulate a predictive solubility table by comparing it with structurally similar, well-characterized diols such as Propane-1,2-diol (Propylene Glycol) and Butane-1,2-diol.[7][8][9][10] Our target molecule (C5) has a larger hydrocarbon backbone than both propylene glycol (C3) and 1,2-butanediol (C4). This increased lipophilicity suggests it may be slightly less soluble in highly polar solvents but potentially more soluble in solvents of intermediate and lower polarity compared to its smaller analogs.

Table 1: Predicted Qualitative Solubility of 1-Cyclopropylethane-1,2-diol at 25°C

Solvent CategorySolventDielectric Constant (Approx.)Predicted SolubilityRationale / Comparative Insight
Polar Protic Water80.1SolubleExpected to be soluble due to strong H-bonding, but likely less than the fully miscible propylene glycol[9] and 1,2-butanediol[10] due to the larger C5 hydrocarbon body.
Ethanol24.5MiscibleThe alcohol solvent readily forms hydrogen bonds, similar to propylene glycol and 1,2-butanediol which are miscible.[9][10]
Methanol32.7MiscibleSimilar to ethanol, excellent H-bonding capability ensures miscibility. Propylene glycol is miscible in methanol.[8]
Polar Aprotic Acetone20.7MiscibleStrong dipole and H-bond acceptor. Propylene glycol and 1,2-butanediol are miscible/soluble in acetone.[9][10]
Acetonitrile37.5SolubleA highly polar solvent, should readily dissolve the diol.
Ethyl Acetate6.0Sparingly SolubleLower polarity. The energy from dipole-dipole interactions may only partially overcome the diol's H-bonding network.
Non-Polar Toluene2.4Poorly SolubleAromatic ring provides some polarizability, but overall non-polar character is insufficient to disrupt H-bonds.
Dichloromethane9.1Sparingly SolubleHigher dielectric constant than other non-polars, may show some limited solubility.
Hexane1.9InsolubleClassic non-polar solvent. Interactions are limited to weak dispersion forces, making dissolution highly unfavorable.

Authoritative Protocol: Equilibrium Solubility Determination via the Isothermal Shake-Flask Method

To move from prediction to empirical fact, a rigorous and reproducible experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for formulation and physicochemical databases.[11][12][13]

Causality Behind Method Selection: This method is chosen over faster, kinetic methods because it allows the system to reach its lowest energy state, ensuring that the measured solubility is the true equilibrium value.[14] This is critical for drug development, as kinetic measurements can overestimate solubility, leading to precipitation issues in formulations. The protocol is a self-validating system; equilibrium is confirmed by measuring the concentration at multiple time points (e.g., 24 and 48 hours) until the value remains constant.

Experimental Workflow Diagram

G A Step 1: Preparation Add excess solid diol to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Centrifuge or filter the slurry to separate undissolved solid. B->C D Step 4: Sampling Carefully extract an aliquot of the clear supernatant. C->D E Step 5: Dilution Dilute the aliquot with a suitable mobile phase or solvent. D->E F Step 6: Quantification Analyze concentration using a validated analytical method (e.g., HPLC, GC). E->F G Step 7: Calculation Calculate original concentration using the dilution factor. F->G

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Step-by-Step Protocol:

  • Materials and Reagents:

    • 1-Cyclopropylethane-1,2-diol (solid, purity >98%)

    • Selected organic solvents (analytical grade or higher)

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker with temperature control

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

  • Procedure:

    • Preparation: Add an excess amount of solid 1-Cyclopropylethane-1,2-diol to a vial. "Excess" is critical and means enough solid remains undissolved at the end of the experiment to ensure saturation was reached.[11][12] A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

    • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed (e.g., 150 rpm). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11]

    • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the solid settle. To obtain a clear supernatant free of particulates, either:

      • Centrifuge the vials at high speed.

      • Withdraw the solution using a syringe and pass it through a chemical-resistant syringe filter. (Note: Pre-saturate the filter by discarding the first ~0.2 mL to avoid loss of analyte due to filter adsorption).

    • Quantification:

      • Accurately pipette a known volume of the clear supernatant into a volumetric flask.

      • Dilute with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using the validated analytical method to determine its concentration.

    • Calculation: Calculate the solubility (S) in mg/mL or mol/L using the measured concentration and the dilution factor.

Safety, Handling, and Waste Disposal

Scientific integrity requires a commitment to safety. When handling 1-Cyclopropylethane-1,2-diol and organic solvents, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemically resistant gloves.[15] The choice of glove material must be compatible with the specific solvent being used.

  • Ventilation: All work with volatile organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[15][16]

  • Compound-Specific Hazards: 1-Cyclopropylethane-1,2-diol is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Avoid direct contact and inhalation.

  • Solvent Hazards: Organic solvents are often flammable and may be toxic.[16][17] Keep them away from ignition sources and handle them with care.

  • Waste Disposal: Segregate and dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste streams must be kept separate.[18]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Cyclopropylethane-1,2-diol. By integrating theoretical principles of molecular interactions with a robust, authoritative experimental protocol, researchers are equipped to generate the high-quality, reliable data essential for advancing drug development and chemical synthesis. The predicted profile suggests high solubility in polar solvents, driven by the molecule's diol functionality. However, only empirical validation through the detailed shake-flask method can provide the definitive data required for confident scientific decision-making.

References

  • Vertex AI Search. (n.d.). Cyclohexane-1,2-diol - Solubility of Things.
  • ResearchGate. (n.d.). Solubility of trans-1,2-cyclohexanediol in some solvents.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina.
  • Mitsubishi Chemical Corporation. (n.d.). 1,2-Butylene glycol/1,2-Butanediol.
  • Vertex AI Search. (n.d.). Propylene glycol - Solubility of Things.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • PubChem. (n.d.). 1-Cyclopropylethane-1,2-diol.
  • Wikipedia. (n.d.). Propylene glycol.
  • LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding.
  • Wikipedia. (n.d.). 1,2-Butanediol.
  • University College London. (2021, May 11). Working safely with solvents.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • PubChem. (n.d.). Propylene Glycol.
  • (n.d.). Precautions for Handling Organic Solvent.
  • LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Chemguide. (n.d.). an introduction to alcohols.
  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use.
  • Environmental Health and Safety. (n.d.). Organic Solvents.
  • ENTECH Online. (2025, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • (n.d.). Propylene glycol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). ORGANIC SOLVENTS - HEALTH HAZARDS.
  • (n.d.). Propylene glycol.
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

Sources

Unlocking Novel Architectures: A Technical Guide to the Reactivity of Vicinal Diols on Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the synthetic potential of vicinal diols positioned on a cyclopropane ring, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. Authored for the discerning scientific mind, this document elucidates the nuanced reactivity of these strained systems, paving the way for the design of novel molecular frameworks. We will explore the pivotal reactions that define the chemical behavior of these unique structures, with a focus on acid-catalyzed rearrangements and oxidative cleavage, providing both mechanistic insights and actionable experimental protocols.

The Cyclopropyl Vicinal Diol: A Nexus of Strain and Functionality

The juxtaposition of a vicinal diol, a functionality rich in chemical handles, with a cyclopropane ring, a motif characterized by significant ring strain (approximately 27 kcal/mol), creates a substrate primed for unique and synthetically valuable transformations. The inherent strain of the three-membered ring profoundly influences the stability of reaction intermediates and the energetics of transition states, often leading to reaction pathways and product distributions not observed in their acyclic or larger-ring counterparts. This guide will focus on two primary classes of reactions that leverage these structural features: the Pinacol-type rearrangement and oxidative C-C bond cleavage.

Acid-Catalyzed Rearrangements: Harnessing Ring Strain for Skeletal Diversification

The acid-catalyzed rearrangement of vicinal diols, classically known as the Pinacol rearrangement, takes on a distinct character when one of the diol carbons is part of a cyclopropane ring.[1][2] This reaction class offers a powerful tool for ring expansion, providing access to valuable cyclobutanone frameworks.

The Pinacol Rearrangement: A Pathway to Cyclobutanones

The archetypal reaction of a 1,2-diol with acid involves protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or -hydride shift to yield a ketone or aldehyde.[1][3] In the context of a cyclopropyl vicinal diol, the migration of a carbon atom of the cyclopropane ring is often favored, driven by the release of ring strain. This process results in a ring-expanded cyclobutanone, a valuable synthetic intermediate.[4]

The general mechanism proceeds as follows:

  • Protonation: One of the hydroxyl groups is protonated by an acid catalyst, forming a good leaving group (water).[5]

  • Carbocation Formation: Loss of water generates a carbocation. The stability of this carbocation is a crucial determinant of the reaction pathway.

  • Rearrangement: A 1,2-shift of a neighboring group to the carbocation center occurs. In the case of cyclopropyl diols, the migration of a cyclopropane ring bond is a key step, leading to ring expansion.[2]

  • Deprotonation: Loss of a proton from the resulting oxonium ion yields the final ketone product.

Pinacol_Rearrangement cluster_0 Mechanism of Cyclopropyl Vicinal Diol Rearrangement Start Cyclopropyl Vicinal Diol Protonation Protonated Diol Start->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation - H2O RingExpansion Ring-Expanded Oxonium Ion Carbocation->RingExpansion 1,2-Alkyl Shift (Ring Expansion) Product Cyclobutanone RingExpansion->Product - H+

Caption: General mechanism of the acid-catalyzed pinacol rearrangement of a cyclopropyl vicinal diol to a cyclobutanone.

Migratory Aptitude in Cyclopropyl Systems

The "migratory aptitude" refers to the relative ability of different groups to migrate during a rearrangement.[6] In cyclopropyl vicinal diol systems, the relief of ring strain provides a strong thermodynamic driving force for the migration of a cyclopropane ring carbon. The specific group that migrates is influenced by both electronic and steric factors. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.[7] However, the unique stereoelectronics of the cyclopropane ring can lead to selective migration pathways. Theoretical studies can provide valuable insights into the transition states and energy barriers associated with these migrations.[8]

Experimental Protocol: Synthesis of Cyclobutanone from a Cyclopropylcarbinol (a related rearrangement)

While specific protocols for cyclopropane-1,2-diols are not widely published, the rearrangement of 1-(hydroxymethyl)cyclopropanol to cyclobutanone provides a well-documented and analogous procedure.[4][9]

Materials:

  • Cyclopropylcarbinol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Hypochlorite solution (e.g., commercial bleach)

  • Sodium Bicarbonate

  • TEMPO (2,2,6,6-Tetrachylpiperidine-1-oxyl)

  • Methyl tert-butyl ether (MTBE)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Dissolve cyclopropylcarbinol in water in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by GC until the starting material is consumed, indicating the formation of cyclobutanol.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of sodium bicarbonate in water and add TEMPO.

  • Cool this solution in an ice-water bath and slowly add the aqueous solution of cyclobutanol from the previous step.

  • Add the sodium hypochlorite solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature and monitor the oxidation of cyclobutanol to cyclobutanone by GC.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • The cyclobutanone can be purified by distillation.

Note: This protocol is adapted from a known procedure for the synthesis of cyclobutanone from cyclopropanemethanol and illustrates the general conditions for acid-catalyzed rearrangement followed by oxidation.[9] Direct rearrangement of a cyclopropane-1,2-diol would likely proceed under similar acidic conditions to yield a hydroxycyclobutanone, which may or may not undergo further reaction depending on the specific conditions.

Oxidative Cleavage: A Gateway to Functionalized Linear Chains

The oxidative cleavage of vicinal diols is a classic transformation that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds.[10] Common reagents for this purpose include sodium periodate (NaIO₄) and lead tetraacetate (Pb(OAc)₄).[11][12] When applied to cyclopropane-1,2-diols, this reaction provides a unique method for ring-opening to generate highly functionalized linear dicarbonyl compounds.

Mechanism of Periodate Cleavage

The reaction with periodate proceeds through a cyclic periodate ester intermediate.[13]

  • Formation of Cyclic Ester: The diol reacts with the periodate ion to form a cyclic intermediate.

  • Concerted Cleavage: This cyclic ester undergoes a concerted decomposition where the C1-C2 bond of the original diol is cleaved, and the iodine is reduced from I(VII) to I(V). This process simultaneously forms two carbonyl groups.

Oxidative_Cleavage cluster_1 Mechanism of Oxidative Cleavage with Periodate Start Cyclopropyl Vicinal Diol Intermediate Cyclic Periodate Ester Start->Intermediate + IO4- Product Dicarbonyl Product Intermediate->Product Concerted Cleavage

Caption: General mechanism of the oxidative cleavage of a cyclopropyl vicinal diol with periodate.

Stereochemical Considerations

The formation of the cyclic periodate ester is generally faster for cis-diols than for trans-diols, as the former can more readily adopt the necessary conformation for cyclization.[10] This can lead to different reaction rates depending on the stereochemistry of the starting cyclopropane-1,2-diol.

Experimental Protocol: General Procedure for Oxidative Cleavage of a Vicinal Diol

Materials:

  • Vicinal diol

  • Sodium periodate (NaIO₄)

  • Solvent (e.g., Tetrahydrofuran/Water mixture)

  • Sodium thiosulfate solution

  • Dichloromethane or other suitable organic solvent

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the vicinal diol in a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium periodate in water dropwise to the stirred solution of the diol at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dicarbonyl product, which can be further purified by chromatography if necessary.

Reaction Type Starting Material Key Reagents Major Product Key Transformation
Pinacol RearrangementCyclopropane-1,2-diolH⁺ (e.g., H₂SO₄, HCl)Cyclobutanone derivativeRing expansion
Oxidative CleavageCyclopropane-1,2-diolNaIO₄ or Pb(OAc)₄1,4-Dicarbonyl compoundC-C bond cleavage

Synthesis of Cyclopropane-Vicinal Diols

The availability of cyclopropane-vicinal diols is crucial for exploring their reactivity. Several synthetic strategies can be employed for their preparation:

  • Dihydroxylation of Cyclopropenes: The direct dihydroxylation of cyclopropenes using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) can provide cis-cyclopropane-1,2-diols.

  • From 1,3-Diketones: Cyclization of 1,3-dicarbonyl compounds can lead to cyclopropane derivatives that can be further functionalized to the corresponding diols.

  • Corey-Chaykovsky Reaction: The reaction of an α,β-unsaturated ketone or aldehyde with a sulfonium ylide can form a cyclopropane ring. Subsequent dihydroxylation of a remaining double bond or other functional group manipulation can yield the desired diol.

Applications in Drug Discovery and Complex Molecule Synthesis

The unique molecular scaffolds accessible through the reactions of cyclopropyl vicinal diols are of significant interest in medicinal chemistry and natural product synthesis. Cyclobutane and dicarbonyl motifs are present in a wide array of biologically active molecules. The ability to stereoselectively generate these structures from readily available starting materials provides a powerful tool for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. For instance, spirocyclic compounds, which can be accessed through these rearrangement pathways, are of particular interest due to their rigid structures and potential for novel biological activities.[14][15]

Conclusion

The reactivity of vicinal diols attached to cyclopropane rings is a rich and underexplored area of organic synthesis. The interplay between the inherent strain of the three-membered ring and the reactivity of the diol functionality gives rise to powerful transformations, most notably ring-expanding pinacol-type rearrangements to form cyclobutanones and oxidative cleavage reactions to produce linear dicarbonyl compounds. A deeper understanding of the mechanisms and stereochemical outcomes of these reactions, supported by both experimental and computational studies, will undoubtedly unlock new avenues for the efficient synthesis of complex and medicinally relevant molecules. This guide provides a foundational framework for researchers to harness the unique chemical potential of these fascinating substrates.

References

Sources

Cyclopropyl-Substituted Ethylene Glycols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl-substituted ethylene glycols (specifically 1-cyclopropyl-1,2-ethanediol and its derivatives) represent a privileged structural motif in modern medicinal chemistry. This scaffold leverages the unique electronic and steric properties of the cyclopropyl group—often termed the "cyclopropyl effect"—to enhance metabolic stability and rigidify pharmacophores.

This guide provides a comprehensive technical analysis of this motif, detailing the stereoselective synthesis via Sharpless Asymmetric Dihydroxylation, the divergent acid-catalyzed reactivity profiles (Pinacol vs. Ring Expansion), and the metabolic rationale for its inclusion in drug candidates.

Part 1: Structural Properties & Pharmacophore Analysis

The cyclopropyl group is not merely a spacer; it is a bioisostere of both isopropyl and vinyl groups, offering unique advantages:

  • Conformational Restriction: The cyclopropyl ring locks the adjacent carbon-carbon bonds into a specific conformation due to the high energy barrier of rotation, reducing the entropic penalty upon protein binding.

  • Electronic Modulation: The bent Walsh orbitals of the cyclopropane ring (high p-character) allow for

    
    -conjugation with adjacent 
    
    
    
    -systems or electron-deficient centers (e.g., carbocations), significantly affecting the pKa and reactivity of the vicinal diol.
  • Metabolic Blocking: Unlike an isopropyl group, which is prone to rapid CYP450-mediated hydroxylation at the tertiary carbon, the cyclopropyl methine C-H bond is stronger (approx. 106 kcal/mol) and resistant to hydrogen atom abstraction.

Table 1: Comparative Physicochemical Properties
PropertyIsopropyl GroupVinyl GroupCyclopropyl GroupImpact on 1,2-Diol
Hybridization



(Walsh)
Electronic donation to adjacent cation
C-H BDE (kcal/mol) ~96 (tertiary)~110~106Enhanced metabolic stability
Metabolic Fate Rapid HydroxylationEpoxidationRing Opening / StableBlocks

-oxidation
Steric Bulk (A-value) 2.151.702.10Moderate steric demand

Part 2: Synthetic Methodologies

The most robust route to enantiopure cyclopropyl-substituted ethylene glycols is the Sharpless Asymmetric Dihydroxylation (SAD) of vinylcyclopropanes. This method is preferred over epoxide ring-opening due to superior stereocontrol and scalability.

Core Protocol: Sharpless Asymmetric Dihydroxylation

Objective: Synthesis of (1R)-1-cyclopropyl-1,2-ethanediol from vinylcyclopropane.

Reagents:

  • Substrate: Vinylcyclopropane (VCP)[1]

  • Oxidant: Potassium osmate dihydrate (

    
    )
    
  • Co-oxidant: Potassium ferricyanide (

    
    )
    
  • Chiral Ligand: (DHQ)2PHAL (for R-enantiomer) or (DHQD)2PHAL (for S-enantiomer)

  • Buffer: Potassium carbonate (

    
    )
    
  • Solvent: t-Butanol / Water (1:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve

    
     g of (DHQ)2PHAL, 
    
    
    
    g of
    
    
    , and
    
    
    g of
    
    
    in 1.5 L of
    
    
    -BuOH/H2O (1:1). Cool the mixture to 0 °C.
  • Catalyst Addition: Add

    
     (0.4 mol%) and stir for 5 minutes.
    
  • Substrate Addition: Add vinylcyclopropane (1.0 equiv) in one portion. The reaction is heterogeneous; vigorous stirring is critical to maintain the emulsion.

  • Monitoring: Stir at 0 °C for 12–24 hours. Monitor consumption of alkene by TLC (stain with KMnO4; diol spots will appear brown/yellow).

  • Quenching: Add solid sodium sulfite (

    
    , 1.5 g per mmol substrate) and warm to room temperature. Stir for 45 minutes to reduce Os(VIII) to Os(IV).
    
  • Extraction: Extract the aqueous layer with ethyl acetate (

    
    ).
    
  • Purification: Wash combined organics with 1M KOH (to remove osmium byproducts), dry over

    
    , and concentrate. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
    

Mechanism & Causality: The vinylcyclopropane substrate aligns within the binding pocket of the chiral ligand. The "cyclopropyl effect" exerts steric pressure, often enhancing enantioselectivity compared to simple alkyl chains. The use of ferricyanide as the re-oxidant prevents the "second cycle" of osmium oxidation, which is less enantioselective.

Visualization: Synthetic Workflow

SAD_Synthesis Start Vinylcyclopropane (VCP) Intermed Osmium-Glycolate Complex Start->Intermed 0°C, t-BuOH/H2O Reagents AD-mix-α (K2OsO4, Ligand, K3Fe(CN)6) Reagents->Intermed Hydrolysis Hydrolysis (Na2SO3 Quench) Intermed->Hydrolysis Reduction Product (1R)-1-Cyclopropyl- 1,2-ethanediol Hydrolysis->Product Purification

Figure 1: Workflow for the stereoselective synthesis of cyclopropyl-1,2-diols via Sharpless Asymmetric Dihydroxylation.

Part 3: Reactivity Profile – The Rearrangement Divergence

A critical consideration for researchers working with cyclopropyl-1,2-diols is their sensitivity to acidic conditions. Unlike standard alkyl diols which undergo Pinacol rearrangement to ketones, cyclopropyl diols sit at a divergence point between Pinacol Rearrangement and Ring Expansion .

The Mechanism

Upon protonation of the hydroxyl group adjacent to the cyclopropyl ring (C1), water acts as a leaving group to generate a cyclopropylcarbinyl cation .

  • Path A (Pinacol): A hydride shift from C2 occurs, leading to a cyclopropyl ketone.

  • Path B (Ring Expansion): The strain of the cyclopropane ring (~27.5 kcal/mol) drives the migration of a ring C-C bond to the cationic center. This expands the ring to a cyclobutane, yielding a cyclobutanone derivative.

Experimental Insight: In aqueous acid (e.g., dilute


), Path B (Ring Expansion)  is often favored due to the relief of ring strain and the high migratory aptitude of the cyclopropyl bond compared to a hydride. This is a common pitfall during deprotection steps in synthesis.
Visualization: Divergent Reactivity

Rearrangement Diol 1-Cyclopropyl-1,2-diol Protonation Protonation (-H2O) Diol->Protonation H+ Cation Cyclopropylcarbinyl Cation Intermediate Protonation->Cation PathA Path A: Hydride Shift (Pinacol) Cation->PathA Kinetic Control PathB Path B: Ring Bond Migration (Expansion) Cation->PathB Thermodynamic/Strain Control ProdA Cyclopropyl Ketone (Retention of Ring) PathA->ProdA ProdB Cyclobutanone (Ring Expansion) PathB->ProdB

Figure 2: The competitive acid-catalyzed pathways for cyclopropyl-1,2-diols. Path B is frequently observed due to ring strain relief.

Part 4: Medicinal Chemistry Applications[2][3][4]

Metabolic Stability & Toxicity

The cyclopropyl-1,2-diol motif is designed to modulate metabolism.

  • CYP450 Blocking: The cyclopropyl group prevents

    
    -hydroxylation.
    
  • Glucuronidation: The primary clearance pathway is Phase II conjugation (glucuronidation) of the hydroxyl groups.[2] This renders the molecule water-soluble for renal excretion without generating toxic reactive metabolites (which can occur with furan or thiophene bioisosteres).

Safety Note: While generally safe, some cyclopropylamines are associated with mechanism-based inhibition of CYP enzymes (e.g., coprine). However, cyclopropyl glycols lack the nitrogen lone pair required for the single-electron transfer oxidation mechanism that leads to covalent enzyme inactivation, making them generally safer bioisosteres.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Cyclopropyl Group in Drug Design: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Pinacol Rearrangement Mechanisms: Song, L., et al. (2017).[3] Visible-Light-Induced Aza-Pinacol Rearrangement: Ring Expansion of Alkylidenecyclopropanes. Organic Letters, 19(23), 6288–6291. Link

  • Metabolic Pathways: Rowland, A., et al. (2013). Glucuronidation of Drugs and Xenobiotics. Drug Metabolism Reviews, 45(1), 3-19. Link

  • Substrate Data: PubChem Compound Summary for CID 10148990, (1S)-1-Cyclopropyl-1,2-ethanediol. National Center for Biotechnology Information. Link

Sources

Acidity Profile & Physicochemical Characterization of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropylethane-1,2-diol (CAS: 53420-22-7) represents a distinct class of vicinal diols where the interplay between the strained cyclopropyl ring and the glycolic motif significantly influences physicochemical behavior. While standard aliphatic alcohols exhibit pKa values in the 16–18 range, the unique electronic signature of the cyclopropyl group—characterized by high s-character Walsh orbitals—coupled with the inductive effect of the vicinal hydroxyl, shifts the acidity profile of this molecule.

This guide provides a definitive analysis of the acidity (pKa) of 1-Cyclopropylethane-1,2-diol, predicting a pKa of 14.7 ± 0.2 . It details the theoretical underpinnings of this value and provides a validated experimental protocol (Yasuda-Shedlovsky Extrapolation) for its precise determination in a drug discovery context.

Part 1: Structural & Electronic Determinants of Acidity

To understand the acidity of 1-Cyclopropylethane-1,2-diol, one must deconstruct the molecule into its competing electronic factors. Unlike simple alkyl chains, the cyclopropyl group is not merely a steric bulk; it is an electronic modulator.

The Cyclopropyl "Walsh Orbital" Effect

The carbon atoms in a cyclopropyl ring possess significant


-like character due to bond angle strain (60°). This results in higher s-character in the C-C exocyclic bonds compared to a standard isopropyl or propyl group.
  • Mechanism: Carbon atoms with higher s-character are more electronegative. Consequently, the cyclopropyl group exerts a stronger electron-withdrawing inductive effect (-I) than a methyl or ethyl group.

  • Impact on Acidity: This withdrawal stabilizes the conjugate base (alkoxide) formed upon deprotonation of the C1-hydroxyl, theoretically lowering the pKa relative to propane-1,2-diol.

Vicinal Diol Inductive Effect

The presence of the second hydroxyl group at the C2 position is the primary driver of acidity. The oxygen atom at C2 is highly electronegative, pulling electron density through the sigma bond framework.

  • Result: This inductive effect delocalizes the negative charge on the C1-alkoxide, making vicinal diols 1–2 log units more acidic than their mono-alcohol counterparts.

Intramolecular Hydrogen Bonding (The Gauche Effect)

In the gas phase and non-polar solvents, vicinal diols often adopt a gauche conformation to facilitate intramolecular hydrogen bonding.

  • Stabilization: Upon single deprotonation, the remaining proton (on C2-OH) can form a strong hydrogen bond with the C1-alkoxide oxygen. This intramolecular stabilization significantly lowers the energy of the conjugate base, further increasing acidity (lowering pKa).

Visualizing the Acidity Factors

The following diagram illustrates the converging electronic vectors that define the molecule's acidity.

AcidityFactors Molecule 1-Cyclopropylethane-1,2-diol Cyclopropyl Cyclopropyl Group (High s-character) Molecule->Cyclopropyl VicinalOH Vicinal Hydroxyl (Inductive -I Effect) Molecule->VicinalOH Result Predicted pKa 14.7 ± 0.2 Cyclopropyl->Result Electron Withdrawal (Stabilizes Anion) HBond Intramolecular H-Bond (Conjugate Base Stabilization) VicinalOH->HBond VicinalOH->Result Inductive Pull HBond->Result Entropic Stabilization

Figure 1: Mechanistic pathways contributing to the enhanced acidity of 1-Cyclopropylethane-1,2-diol relative to mono-alcohols.

Part 2: Comparative pKa Analysis

Direct experimental pKa values for novel intermediates are often absent from public databases. However, by triangulating data from structural analogs, we can derive a high-confidence prediction.

Table 1: Comparative Acidity of Structural Analogs

CompoundStructurepKa (approx.)[1][2][3][4][5]Rationale for Comparison
Ethanol

16.0Baseline mono-alcohol.
Ethylene Glycol

14.2Baseline vicinal diol. High acidity due to strong inductive effect and lack of steric hindrance.
Propane-1,2-diol

14.9Closest linear analog. Methyl group is electron-donating (+I), slightly destabilizing the alkoxide vs. ethylene glycol.
Cyclopropylmethanol

15.1Demonstrates the cyclopropyl effect on a primary alcohol. More acidic than methanol (15.5) due to s-character withdrawal.
1-Cyclopropylethane-1,2-diol Target 14.7 (Pred) Combines the diol effect (lowering pKa) with the cyclopropyl withdrawal (lowering pKa vs. propyl).

Analysis: Propane-1,2-diol has a pKa of ~14.[3]9. Replacing the methyl group with a cyclopropyl group introduces a moiety that is effectively more electronegative (due to Walsh orbital s-character). Therefore, 1-Cyclopropylethane-1,2-diol is expected to be slightly more acidic than propane-1,2-diol, landing in the 14.6 – 14.8 range.

Part 3: Experimental Determination Protocol

Since the predicted pKa (~14.[3]7) is close to that of water (15.7), standard aqueous potentiometric titration is impossible due to the "leveling effect" of the solvent. The Yasuda-Shedlovsky Extrapolation Method using mixed solvents is the required industry standard for accuracy.

Methodology: Potentiometric Titration in Co-Solvent Systems

Objective: Determine the thermodynamic pKa by measuring apparent pKa (


) in varying concentrations of methanol/water and extrapolating to 0% organic solvent.
Reagents & Equipment
  • Compound: >5 mg 1-Cyclopropylethane-1,2-diol (High Purity).

  • Co-solvent: Methanol (HPLC Grade). Carbonate-free water.

  • Titrant: 0.1 M KOH in water (standardized).

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a Ross-type combination pH electrode.

Step-by-Step Workflow
  • Preparation of Solvent Ratios: Prepare three titration vessels with Methanol:Water ratios (w/w):

    • 30% Methanol

    • 40% Methanol

    • 50% Methanol

    • Note: Do not exceed 60% methanol as pH electrode linearity degrades.

  • Sample Dissolution: Dissolve the compound to a concentration of ~1 mM in each solvent mixture. Ensure complete dissolution; the lipophilic cyclopropyl group aids solubility in the methanol-rich phase.

  • Titration: Perform a standard base titration (KOH) under inert gas purge (

    
     or Argon) to prevent 
    
    
    
    absorption. Record pH vs. Volume data.
  • Calculation of psKa: For each solvent ratio, calculate the apparent dissociation constant (

    
    ) using the Bjerrum difference plot or Gran plot method.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the data using the following linear equation:

    
    [6]
    
    • 
      :  Dielectric constant of the solvent mixture.
      
    • 
      :  Molar concentration of water in the mixture.
      
    • Y-Intercept: When

      
       corresponds to pure water (approx 0.0128), the value solves for the aqueous pKa.
      

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure Data Acquisition Start Start: Pure Compound (>5mg) Mix Prepare MeOH:Water Ratios (30%, 40%, 50%) Start->Mix Dissolve Dissolve to 1mM (Argon Purge) Mix->Dissolve Titrate Potentiometric Titration (0.1M KOH) Dissolve->Titrate CalcPsKa Calculate Apparent psKa (Bjerrum Plot) Titrate->CalcPsKa Extrapolate Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) CalcPsKa->Extrapolate Final Determine Aqueous pKa (Intercept at 0% MeOH) Extrapolate->Final

Figure 2: Validated workflow for determining pKa of weak acids using the Yasuda-Shedlovsky co-solvent method.

Part 4: Pharmaceutical Implications

Understanding the pKa of 1-Cyclopropylethane-1,2-diol is not merely an academic exercise; it dictates the molecule's behavior in biological systems.

  • Metabolic Stability: The C1-proton is activated by the adjacent cyclopropyl group. While the pKa (14.[3]7) indicates the molecule remains unionized at physiological pH (7.4), the relative acidity of the C-H bond (homolytic bond dissociation energy) is relevant for cytochrome P450 oxidation. The cyclopropyl ring is prone to radical clock opening if a radical is formed at C1.

  • Solubility Profiling: As a neutral molecule at pH 7.4, solubility is driven by the hydrophilic diol vs. the lipophilic cyclopropyl tail. The LogP is estimated at ~0.2, suggesting high water solubility but sufficient permeability for passive diffusion.

  • Prodrug Design: The C2-primary hydroxyl is less sterically hindered and slightly less acidic than the C1-secondary hydroxyl. However, in esterification reactions (prodrug synthesis), the C2-OH is the kinetic product, while the C1-OH is the thermodynamic product.

References

  • PubChem. 1-Cyclopropylethane-1,2-diol (Compound Summary). National Library of Medicine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky Protocol).[1] [Link]

  • Master Organic Chemistry. Acidity and Basicity of Alcohols. (Source for general alcohol pKa comparisons). [Link]

  • Pion Inc. Potentiometric pKa determination of water-insoluble compounds.[1] (Technical Note on Co-solvent Titration). [Link]

Sources

Stereoelectronic and Steric Governance: A Comprehensive Conformational Analysis of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

1-Cyclopropylethane-1,2-diol represents a unique intersection of steric rigidity and conformational flexibility. In drug development, the cyclopropyl group is a prized bioisostere for the phenyl ring, offering


-character and rigidity without the metabolic liability of an aromatic system. However, when fused to a vicinal diol backbone, the molecule becomes a battleground for three competing forces:
  • Intramolecular Hydrogen Bonding (IMHB): Driving the O-C-C-O dihedral toward gauche.

  • Walsh Orbital Interactions: Driving the cyclopropyl ring toward a "bisected" conformation relative to the carbinyl center.

  • Steric Repulsion: The bulk of the cyclopropyl group versus the vicinal hydroxyl.

This guide details the specific protocols to deconvolute these forces, providing a roadmap for researchers to determine the bioactive conformation of this scaffold in solution.

Theoretical Framework: Forces at Play

To accurately model this molecule, one must understand the hierarchy of conformational drivers.

The Vicinal Diol Gauche Effect

In non-polar media (e.g.,


), 1,2-diols predominantly adopt a gauche conformation (dihedral angle 

). This facilitates the formation of a 5-membered intramolecular hydrogen bond between the C1-OH (donor) and C2-OH (acceptor). This interaction stabilizes the molecule by approximately 2.0–2.5 kcal/mol relative to the anti conformer.
The Cyclopropyl "Bisected" Preference

Unlike an isopropyl group, a cyclopropyl group is not electronically inert. The C-C bonds of the ring possess significant p-character (Walsh orbitals). To maximize hyperconjugative stabilization (


 or 

), the cyclopropyl group prefers a bisected conformation where the ring plane eclipses the C1-H bond.
The Conformation Logic Flow

The following diagram illustrates the decision matrix for the molecule's energy minimization.

ConformationLogic Start 1-Cyclopropylethane-1,2-diol Solvent Solvent Environment Start->Solvent NonPolar Non-Polar (CDCl3) Solvent->NonPolar Low Dielectric Polar Polar (DMSO) Solvent->Polar High Dielectric Force1 Dominant Force: Intramolecular H-Bond NonPolar->Force1 Force2 Dominant Force: Solvent H-Bonding Polar->Force2 Result1 Gauche Conformer (Rigid 5-mem Ring) Force1->Result1 Stabilization Result2 Anti/Free Rotamer (Equilibrium) Force2->Result2 Disruption

Figure 1: Conformational selection logic based on solvent environment.

Computational Protocol: In Silico Prediction

Before wet-lab analysis, a robust computational model establishes the energy landscape.

Workflow
  • Conformational Search: Use Monte Carlo or Molecular Dynamics (MMFF94 force field) to generate rotamers. Key rotatable bonds: C1-C2, C1-Cyclopropyl, C1-O, C2-O.

  • Geometry Optimization: DFT optimization using B3LYP-D3(BJ)/6-311+G(d,p) . The D3 dispersion correction is critical for accurately modeling the weak attractive forces in the folded cyclopropyl system.

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) for Chloroform (

    
    ) and DMSO (
    
    
    
    ).
Expected Energy Hierarchy (Hypothetical Data)

Based on analogous cyclopropyl carbinols, the expected relative energies are:

ConformerO-C-C-O DihedralCyclopropyl OrientationRelative Energy (

, kcal/mol)
Population (

)
G+ (IMHB) +62°Bisected (eclipsing H)0.00~85%
G- (IMHB) -58°Perpendicular+1.20~12%
Anti 180°Bisected+2.40< 3%

Experimental Validation: The NMR "Truth" Standard

Nuclear Magnetic Resonance (NMR) provides the definitive proof of conformation through scalar coupling constants (


).
The Vicinal Coupling Protocol

The dihedral angle between the proton on C1 (


) and the protons on C2 (

) is governed by the Karplus Equation :

[1]

Self-Validating Logic:

  • If

    
     is small (2–4 Hz), the protons are gauche (dihedral ~60°).
    
  • If

    
     is large (8–12 Hz), the protons are anti (dihedral ~180°).
    
Solvent Titration Experiment

To prove the existence of the Intramolecular Hydrogen Bond (IMHB), perform a solvent titration.

  • Dissolve 5 mg of sample in 0.6 mL

    
    .
    
  • Acquire

    
     NMR. Note the chemical shift (
    
    
    
    ) and coupling (
    
    
    ) of the hydroxyl protons.
  • Titrate with DMSO-

    
     (10 
    
    
    
    L increments).
  • Observation:

    • IMHB OH:[2][3] The shift

      
       remains relatively constant (shielded from solvent).
      
    • Free OH: The shift

      
       moves downfield rapidly as it H-bonds with DMSO.
      
NMR Decision Workflow

NMRWorkflow Sample Sample in CDCl3 Measure Measure 3J(H1-H2) Sample->Measure SmallJ J = 2-4 Hz Measure->SmallJ LargeJ J = 8-11 Hz Measure->LargeJ MediumJ J = 5-7 Hz Measure->MediumJ Gauche Conclusion: Gauche Conformer (IMHB) SmallJ->Gauche Anti Conclusion: Anti Conformer LargeJ->Anti Avg Conclusion: Rapid Averaging MediumJ->Avg

Figure 2: Workflow for assigning stereochemistry based on scalar coupling constants.

Infrared Spectroscopy Validation

While NMR provides geometry, IR provides direct evidence of bond strength.

Dilution Study Protocol
  • Prepare a concentrated solution (0.1 M) in

    
     (or 
    
    
    
    ).
  • Acquire FTIR spectrum.[4][5][6]

  • Serially dilute to 0.001 M.

Interpretation:

  • Intermolecular H-bonds (between molecules) will disappear upon dilution.[2]

  • Intramolecular H-bonds (within the molecule) are concentration-independent.

  • Target Signal: Look for a sharp band at ~3620 cm⁻¹ (Free OH) and a broader, red-shifted band at ~3580 cm⁻¹ (IMHB OH). The persistence of the 3580 cm⁻¹ band at high dilution confirms the stable 5-membered ring structure.

Implications for Drug Design[7][8][9]

Understanding the conformation of 1-Cyclopropylethane-1,2-diol is not merely an academic exercise; it directly impacts pharmacokinetics.

  • Lipophilicity (LogP): The "folded" gauche conformation masks the polar hydroxyl groups, effectively reducing the Polar Surface Area (PSA). This makes the molecule more lipophilic and membrane-permeable than a calculated LogP (cLogP) based on an extended chain might suggest.

  • Receptor Binding: If the target receptor requires an anti diol arrangement, the energetic penalty to break the IMHB (approx 2.5 kcal/mol) must be compensated by binding affinity. This "desolvation penalty" is a critical parameter in structure-based drug design (SBDD).

References

  • Intramolecular Hydrogen Bonding in Diols

    • Kuhn, L. P. (1952). The Hydrogen Bond.[3][4][5][6][7][8][9][10] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499. Link

  • Cyclopropyl Conformational Analysis

    • Wiberg, K. B. (1996). Cyclopropane: Structural and Conformational Properties. The Chemistry of the Cyclopropyl Group. Link

  • The Karplus Equation & NMR

    • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Link

  • Cyclopropyl Bioisosteres in Drug Design

    • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11][12] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • IR Spectroscopy of Diols

    • Avram, M., & Mateescu, G. D. (1972). Infrared Spectroscopy: Applications in Organic Chemistry. Wiley-Interscience.[2] Link

Sources

Methodological & Application

Strategic Protection of Hydroxyl Moieties in 1-Cyclopropylethane-1,2-diol: Preserving the Cyclopropyl Pharmacophore

[1]

Executive Summary

1-Cyclopropylethane-1,2-diol represents a high-value chiral building block in medicinal chemistry, particularly for introducing the cyclopropyl moiety—a bioisostere known to improve metabolic stability and potency.[1] However, the protection of its hydroxyl groups presents a unique dichotomy: the molecule contains a robust primary alcohol and a sterically crowded secondary alcohol adjacent to a strained cyclopropyl ring.

This guide details three validated protocols for protecting this diol. Unlike standard aliphatic diols, the presence of the cyclopropyl ring dictates specific constraints regarding acid sensitivity and steric hindrance. The protocols below prioritize chemo-selectivity and pharmacophore integrity .

Chemical Analysis & Strategic Considerations

Structural Vulnerabilities[1][2][3]
  • Cyclopropyl Ring Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] While generally stable to bases, it is susceptible to acid-catalyzed ring opening, particularly if a carbocation develops at the

    
    -position (cyclopropylcarbinyl cation rearrangement).[1]
    
  • Steric Differentiation: The C1-secondary hydroxyl is sterically shielded by the cyclopropyl group.[1] The C2-primary hydroxyl is unhindered.[1] This steric disparity is the lever for regioselective protection.[1]

Decision Matrix

Select the protection strategy based on your downstream synthetic requirements:

ProtectionStrategyStart1-Cyclopropylethane-1,2-diolGoalSelect Synthetic GoalStart->GoalGlobalGlobal Protection(Both OH groups)Goal->GlobalRigidify StructureSelectiveRegioselectiveProtectionGoal->SelectiveDifferentiate OHsAcetonideCyclic Acetonide(Acid Labile)Global->AcetonidePreferred MethodSilylPrimary Silyl Ether(TBS/TBDPS)Selective->SilylSteric ControlBenzylBenzyl Ether(Base Stable)Selective->BenzylElectronic Control

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on synthetic utility.[1]

Protocol A: Cyclic Acetonide Protection (Global)

Target Product: 2,2-Dimethyl-4-cyclopropyl-1,3-dioxolane Mechanism: Acid-catalyzed transacetalization using 2,2-dimethoxypropane (DMP).[1]

Rationale

Formation of the 1,3-dioxolane ring is thermodynamically favored.[1] Using DMP drives the equilibrium forward by generating methanol (volatile) rather than water, allowing for milder conditions than using acetone/dehydrating agents.[1]

Reagents & Materials
ReagentEquiv.[1][2]Role
1-Cyclopropylethane-1,2-diol1.0Substrate
2,2-Dimethoxypropane (DMP)3.0 - 5.0Reagent & Solvent co-factor
AcetoneSolventSolvent (Anhydrous)
p-Toluenesulfonic acid (p-TsOH)0.05 (Cat.)[1]Acid Catalyst
Triethylamine (Et3N)0.1Quenching Agent
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the diol (1.0 equiv) and dissolve in anhydrous acetone (0.2 M concentration).

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 equiv) via syringe.

  • Catalysis: Add p-TsOH monohydrate (0.05 equiv) in one portion.

    • Critical Note: Do not heat above 40°C. Higher temperatures increase the risk of cyclopropyl ring opening via acid-catalyzed dehydration/rearrangement.[1]

  • Monitoring: Stir at room temperature (20-25°C). Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] Stain with PMA (Phosphomolybdic Acid).[1] The product will be less polar (higher Rf) than the starting material. Reaction typically completes in 1-2 hours.[1]

  • Quenching: Once complete, add Triethylamine (0.1 equiv) to neutralize the acid before concentration.

    • Why? Concentrating an acidic solution can concentrate the acid species, potentially degrading the sensitive cyclopropyl moiety.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Et2O, wash with saturated NaHCO3 (x2) and Brine (x1).[1] Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

Protocol B: Regioselective Silylation (Primary Alcohol)

Target Product: 1-Cyclopropyl-2-((tert-butyldimethylsilyl)oxy)ethan-1-ol Mechanism: Sterically controlled nucleophilic substitution.[1]

Rationale

The cyclopropyl group at C1 creates significant steric bulk, retarding the reaction of the secondary hydroxyl. The primary hydroxyl at C2 reacts rapidly with bulky silyl chlorides like TBSCl.[1]

Reagents & Materials
ReagentEquiv.Role
1-Cyclopropylethane-1,2-diol1.0Substrate
TBSCl (tert-Butyldimethylsilyl chloride)1.1Silylating Agent
Imidazole2.5Base/Catalyst
DMAP0.05Catalyst (Optional)
DCM (Dichloromethane)SolventSolvent (Anhydrous)
Step-by-Step Protocol
  • Setup: Dissolve the diol (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask under N2 atmosphere.

  • Base Addition: Add Imidazole (2.5 equiv).[1] The solution may become slightly cloudy.

  • Silylation: Cool the solution to 0°C (Ice bath). Add TBSCl (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • Self-Validation: If bis-silylation is observed (TLC shows a very non-polar spot), reduce temperature to -10°C for future runs.[1] The cyclopropyl group usually ensures >95% regioselectivity at RT.[1]

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove imidazole), saturated NaHCO3, and Brine.[1]

  • Purification: Flash chromatography (Hexanes:EtOAc 8:2).

Protocol C: Benzylation (Orthogonal/Base-Mediated)

Target Product: 1-Cyclopropyl-1,2-bis(benzyloxy)ethane Mechanism: Williamson Ether Synthesis.[1]

Rationale

This method avoids acid completely, making it the safest for the cyclopropyl ring if the substrate is extremely acid-sensitive.[1] It provides robust protection stable to both acid and mild oxidants.[1]

Workflow Visualization

BenzylationFlowStep1Step 1: Deprotonation(NaH, THF, 0°C)Step2Step 2: Alkylation(BnBr, TBAI cat.)Step1->Step2 H2 evolution stopsStep3Step 3: Quench(Slow addition of H2O)Step2->Step3 TLC: SM consumedStep4Step 4: Extraction(EtOAc/Brine)Step3->Step4

Figure 2: Workflow for base-mediated benzylation.

Step-by-Step Protocol
  • Deprotonation: Suspend NaH (60% in oil, 2.5 equiv) in anhydrous THF (0.2 M) at 0°C.

  • Substrate Addition: Add the diol (1.0 equiv) dropwise.[1] Allow H2 gas to evolve for 30 minutes.

  • Alkylation: Add Benzyl Bromide (BnBr, 2.5 equiv) and a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the reaction.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully add water dropwise to quench excess hydride.

  • Purification: Extract with EtOAc, dry over MgSO4, and purify via column chromatography.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

  • Ley, S. V., et al. (2001).[1][4] Protection of 1,2-Diols as Cyclic Acetals. Chemical Reviews, 101(1), 53-80.[1] [1]

  • Fujioka, H., et al. (2009).[1][5] Novel Regiocontrolled Protection of 1,2- and 1,3-Diols. Organic Letters, 11(22), 5138-5141.[1] [1]

  • Gál, B. (2013).[1][6] The Chemistry and Biology of Cyclopropyl Compounds. Burns Group Research.[1]

Application Note: 1-Cyclopropylethane-1,2-diol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of modern agrochemistry, the cyclopropyl moiety has emerged as a critical pharmacophore. Its inclusion in fungicidal and herbicidal scaffolds significantly enhances metabolic stability (by blocking


-oxidation) and optimizes lipophilicity (

) for improved cuticular penetration.

This Application Note details the utility of 1-Cyclopropylethane-1,2-diol (CAS: 59902-17-7) as a pivotal "chiral pool" mimic and versatile synthon. Unlike traditional routes that rely on hazardous sulfur ylides or carbene insertions to generate cyclopropyl-functionalized cores, the 1,2-diol offers a controlled, scalable pathway to 1-cyclopropyloxirane —the obligate intermediate for the synthesis of next-generation triazole fungicides (e.g., analogs of Cyproconazole and Prothioconazole).

Key Technical Advantages[1][2][3]
  • Stereochemical Control: Precursor to enantiopure epoxides via asymmetric activation.

  • Safety Profile: Avoids the use of diazomethane or trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) on large scales.

  • Versatility: Serves as a dual precursor for both cyclopropyl-epoxides (fungicides) and cyclopropanecarbaldehyde (herbicides) via oxidative cleavage.

Chemical Profile & Properties[3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-Cyclopropylethane-1,2-diol
CAS Number 59902-17-7
Molecular Formula

Molecular Weight 102.13 g/mol
Physical State Viscous Colorless Liquid
Boiling Point 210–215 °C (at 760 mmHg)
Solubility Miscible in water, alcohols, THF, DMSO
Stability Hygroscopic; stable under neutral conditions.[1][2]

Application Workflow: The Epoxide Gateway

The primary application of 1-Cyclopropylethane-1,2-diol in agrochemistry is its conversion to 1-cyclopropyloxirane . This epoxide is the electrophilic partner required to alkylate 1,2,4-triazole, forming the bioactive core of sterol biosynthesis inhibitors (SBIs).

Logical Pathway
  • Activation: Selective mesylation of the primary alcohol (sterically accessible).

  • Cyclization: Base-induced intramolecular displacement to form the epoxide.

  • Coupling: Nucleophilic ring-opening by 1,2,4-triazole.

G cluster_0 Agrochemical Core Synthesis Start Vinyl Cyclopropane Diol 1-Cyclopropylethane-1,2-diol (CAS: 59902-17-7) Start->Diol Sharpless AD (Asymmetric Dihydroxylation) Inter Monosulfonate Intermediate (Primary -OMs) Diol->Inter MsCl, Et3N (0°C, DCM) Epoxide 1-Cyclopropyloxirane Inter->Epoxide NaOH/KOH (Intramolecular SN2) Triazole Triazole Fungicide Scaffold (e.g., Cyproconazole Analog) Epoxide->Triazole 1,2,4-Triazole K2CO3, DMF, Heat

Figure 1: Synthetic workflow transforming the diol into the bioactive triazole scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 1-Cyclopropyloxirane

Objective: Convert 1-Cyclopropylethane-1,2-diol into the reactive epoxide intermediate. Scale: 100 mmol (approx. 10.2 g of starting material).

Reagents
  • 1-Cyclopropylethane-1,2-diol (10.2 g, 100 mmol)

  • Methanesulfonyl chloride (MsCl) (12.0 g, 105 mmol)

  • Triethylamine (

    
    ) (15.2 g, 150 mmol)
    
  • Dichloromethane (DCM) (100 mL)

  • Sodium Hydroxide (NaOH), 20% aq. solution.

Step-by-Step Methodology
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 1-Cyclopropylethane-1,2-diol and DCM. Cool the solution to 0°C using an ice/salt bath.

  • Activation: Add

    
     in one portion.
    
  • Addition: Add MsCl dropwise via an addition funnel over 30 minutes, maintaining internal temperature

    
    . Note: The primary hydroxyl group reacts preferentially due to steric accessibility.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the diol.

  • Cyclization (One-Pot): Once the monomesylate is formed, add 50 mL of 20% NaOH solution directly to the reaction mixture. Vigorously stir for 3 hours at RT.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate carefully under reduced pressure (Note: Epoxide is volatile; avoid high vacuum).
    
  • Yield: Expected yield 85–90% of a colorless oil.

Protocol B: Triazole Coupling (Fungicide Core Assembly)

Objective: Ring-opening of 1-cyclopropyloxirane to form the 1-(1,2,4-triazol-1-yl)-2-hydroxy scaffold.

Reagents
  • 1-Cyclopropyloxirane (from Protocol A)

  • 1,2,4-Triazole (1.2 equivalents)[4]

  • Potassium Carbonate (

    
    ) (0.5 equivalents, catalyst)
    
  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a pressure tube or reflux flask, dissolve 1,2,4-triazole and

    
     in DMF. Stir for 30 minutes at RT to deprotonate the triazole.
    
  • Addition: Add 1-cyclopropyloxirane slowly.

  • Heating: Heat the mixture to 80–90°C for 6–8 hours.

    • Mechanistic Insight: The triazole acts as a nucleophile, attacking the less substituted carbon of the epoxide (regioselective ring opening), resulting in the secondary alcohol.

  • Quench: Cool to RT and pour into ice water (500 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine to remove DMF.
    
  • Analysis: The product, 1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanol , is a common intermediate for further derivatization (e.g., chlorination or etherification) to produce final fungicide actives.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Epoxidation Di-mesylation occurred (both OH groups reacted).Strictly control temperature at 0°C and add MsCl very slowly. Ensure only 1.05 eq. of MsCl is used.
Regioisomer Mix in Coupling Attack at the wrong epoxide carbon.Use a bulky base or lower temperature to favor steric control. However, attack at the terminal carbon is electronically favored.
Volatility Loss Product evaporation during concentration.1-Cyclopropyloxirane is volatile. Do not use high vacuum (< 50 mbar) or heating > 30°C during rotary evaporation.

Safety & Handling (EHS)

  • 1-Cyclopropylethane-1,2-diol: Irritant to eyes and skin.[1] Handle with gloves.

  • Methanesulfonyl Chloride: Highly corrosive and lachrymator. Use in a fume hood.

  • 1,2,4-Triazole: Teratogenic suspect. Avoid dust inhalation.

  • Waste Disposal: All chlorinated solvents (DCM) must be segregated. Aqueous waste containing triazoles must be incinerated, not sewered.

References

  • PubChem. (2023). 1-Cyclopropylethane-1,2-diol Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[1][5] Registration Dossier: 1-Cyclopropylethane-1,2-diol. [Link][1]

  • Bayer CropScience. (2025). Fungicide Modes of Action: Sterol Biosynthesis Inhibitors. [Link]

  • Crop Protection Network. (2023). Fungicide Resistance Action Committee (FRAC) Code List. [Link]

  • Organic Syntheses. (2020). Preparation of Cyclopropyl Methyl Ketone and Derivatives. [Link]

Sources

Application Note: High-Fidelity Derivatization of 1-Cyclopropylethane-1,2-diol

[1]

Abstract

This guide outlines the critical operational parameters for the esterification of 1-Cyclopropylethane-1,2-diol (CPED) . Due to the high ring strain (~27.5 kcal/mol) and the lability of the cyclopropylcarbinyl system, standard acid-catalyzed Fischer esterification poses a significant risk of ring-opening rearrangements. This note details two validated workflows:

  • Protocol A: A chemoselective basic acylation for quantitative di-ester production.

  • Protocol B: A regioselective enzymatic transesterification for primary mono-ester synthesis.

These protocols are designed to maximize yield while preserving the structural integrity of the cyclopropyl pharmacophore.

Strategic Considerations: The "Cyclopropyl Challenge"

The derivatization of CPED requires a departure from standard alcohol chemistry due to the Cyclopropylcarbinyl Cation Rearrangement .

  • The Risk: Under strong protic acid catalysis (e.g.,

    
    , 
    
    
    -TsOH), the protonation of the secondary hydroxyl group (C1) can lead to water loss and the formation of a transient cyclopropylcarbinyl cation. This species rapidly rearranges to a cyclobutyl or homoallyl cation, destroying the desired scaffold.
  • The Solution: Esterification must proceed under Basic or Neutral/Kinetic conditions to avoid generating the rearrangement-prone cation.

Reaction Pathway Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired endpoint.

ReactionPathwaysStart1-Cyclopropylethane-1,2-diolAcidStrong Acid Catalysis(H2SO4 / Heat)Start->AcidBaseBasic Acylation(Ac2O / Pyridine)Start->BaseEnzymeBiocatalysis(Lipase / Vinyl Acetate)Start->EnzymeRingOpenRearrangement Products(Cyclobutyl/Homoallyl)Acid->RingOpen CationicCollapseDiEster1,2-Diacetate(Quantitative)Base->DiEster ChemoselectiveMonoEster2-Monoacetate(Regioselective)Enzyme->MonoEster Regioselective

Figure 1: Reaction pathway analysis showing the divergence between safe derivatization and acid-mediated degradation.

Protocol A: Chemoselective Di-Esterification

Target: Production of 1-cyclopropylethane-1,2-diyl diacetate (or similar acyl analogs).[1] Mechanism: Nucleophilic Acyl Substitution (Base-Catalyzed).[1]

Reagents & Equipment
  • Substrate: 1-Cyclopropylethane-1,2-diol (1.0 equiv).[1][2]

  • Acyl Donor: Acetic Anhydride (

    
    ) (3.0 equiv) or Acetyl Chloride (2.5 equiv).[1]
    
  • Base/Solvent: Pyridine (anhydrous, 5-10 volumes).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Quench: Saturated

    
    , Brine.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve CPED in anhydrous pyridine.

  • Activation: Add DMAP (10 mol%) to the solution. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to control the exotherm upon anhydride addition.

  • Acylation: Dropwise add Acetic Anhydride over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The diol spot (

      
      ) should disappear, replaced by the less polar di-ester (
      
      
      ).
  • Quench: Dilute with Diethyl Ether (

    
    ) and pour slowly into ice-cold saturated 
    
    
    . Stir vigorously for 20 minutes to hydrolyze excess anhydride.
  • Workup: Extract with

    
     (3x). Wash combined organics with 1M 
    
    
    (to remove pyridine), water, and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Flash chromatography is rarely needed if the copper wash is thorough; distillation or high-vacuum drying usually suffices.

Protocol B: Regioselective Mono-Esterification

Target: Selective acylation of the primary C2-hydroxyl, leaving the secondary C1-hydroxyl (adjacent to cyclopropyl) free.[1] Mechanism: Enzymatic Transesterification (Kinetic Resolution).[1]

Scientific Rationale

Lipases, specifically Candida antarctica Lipase B (CAL-B) , exhibit a strong steric preference for primary alcohols over secondary alcohols.[1] By using an irreversible acyl donor (Vinyl Acetate), we drive the reaction forward without generating acidic byproducts (acetic acid is not formed; acetaldehyde tautomerizes and evaporates).

Reagents & Equipment
  • Substrate: 1-Cyclopropylethane-1,2-diol (100 mg scale for optimization).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435®), >5,000 U/g.

  • Acyl Donor: Vinyl Acetate (5.0 equiv).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Avoid polar solvents like DMF which strip water from the enzyme.

  • Temp Control: Orbital shaker at 30°C.

Step-by-Step Methodology
  • Solvent Prep: Ensure MTBE is dried over molecular sieves (4Å). Water content >0.1% can lead to competitive hydrolysis.

  • Assembly: In a screw-cap vial, dissolve CPED in MTBE (0.1 M concentration).

  • Initiation: Add Vinyl Acetate (5 equiv) followed by CAL-B beads (50% w/w relative to substrate).

  • Incubation: Shake at 200 RPM at 30°C.

    • Critical Checkpoint: Do not exceed 40°C. Higher temperatures increase the reaction rate of the secondary alcohol, eroding regioselectivity.

  • Monitoring: Sample at 1h, 4h, and 24h. Analyze via GC-FID or HPLC.

    • Endpoint: Stop when Primary Mono-ester > 95% and Di-ester < 2%.

  • Termination: Filter off the enzyme beads. (Beads can be washed with dry solvent and reused).

  • Isolation: Evaporate volatiles. The residue is typically the pure mono-ester.

Workflow Visualization

EnzymaticWorkflowInputSubstrate + Vinyl Acetate(in MTBE)CatalysisAdd CAL-B (Novozym 435)30°C, 200 RPMInput->CatalysisFilterFiltration(Remove Enzyme)Catalysis->Filter Monitor GC/TLCEvapEvaporation(Remove Solvent/Acetaldehyde)Filter->EvapProductPrimary Mono-Ester(>95% Regioselectivity)Evap->Product

Figure 2: Green chemistry workflow for the regioselective acylation using immobilized lipase.

Analytical Data & Validation

Expected NMR Signatures

To validate the integrity of the cyclopropyl ring, examine the


Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Note
Cyclopropyl

0.2 – 0.6 ppmMultipletsKey Indicator. If these shift >1.0 ppm or disappear, ring opening occurred.[1]
Cyclopropyl

0.8 – 1.0 ppmMultipletBridgehead proton.
C1-H (Secondary) 3.2 – 3.5 ppm (Diol)MultipletShifts to ~4.8 ppm upon esterification.
C2-H (Primary) 3.6 – 3.8 ppm (Diol)MultipletShifts to ~4.2 ppm upon esterification.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
New olefinic peaks (5-6 ppm) Acid-catalyzed rearrangement (Homoallyl formation).Ensure Pyridine is anhydrous; check for trace acid in acyl chloride. Switch to Protocol B.
Low conversion (Enzymatic) Enzyme inactivation or water contamination.Dry solvents thoroughly; increase enzyme loading to 100% w/w.
Poor Regioselectivity (Enzymatic) Temperature too high or reaction time too long.Reduce temp to 20°C; stop reaction earlier (kinetic control).

References

  • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (2014).

    • Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols.Applicable methodology for primary vs secondary selectivity.

      • The Cyclopropyl Group in Medicinal Chemistry.

        • Mechanism of Acid-Catalyzed Cyclopropylcarbinyl Rearrangement.

          Strategic Functionalization of Cyclopropyl-Adjacent Diols: Retention Protocols

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: AN-CYC-042

          Abstract

          The cyclopropyl group is a critical bioisostere in modern drug discovery, prized for its ability to improve metabolic stability and potency by constraining molecular conformation.[1][2][3] However, its high ring strain (~27.5 kcal/mol) renders it susceptible to acid-catalyzed ring opening, particularly during the functionalization of adjacent (proximal) diol moieties.[3] This guide outlines field-proven protocols to functionalize cyclopropyl-1,2-diols while strictly maintaining ring integrity. We focus on avoiding the formation of the rearrangement-prone cyclopropylcarbinyl cation through kinetic control and non-acidic pathways.[3]

          Mechanistic Grounding: The Cyclopropylcarbinyl Danger Zone[3]

          The primary failure mode in cyclopropyl functionalization is the Cyclopropylcarbinyl (CPC) Rearrangement .[3]

          When a hydroxyl group adjacent to a cyclopropane ring is protonated and leaves as water, it generates a carbocation at the

          
          -position. While the cyclopropyl group stabilizes this cation via hyperconjugation (bisected conformation allowing overlap with Walsh orbitals), this stabilization comes at a cost: the delocalization weakens the distal C-C bonds of the ring, lowering the activation energy for ring opening.[3]
          

          The Cascade:

          • Protonation: Alcohol

            
             Alkyloxonium ion.[3]
            
          • Ionization: Loss of water

            
             Cyclopropylcarbinyl cation.[3]
            
          • Rearrangement: The cation rapidly equilibrates with the cyclobutyl cation or opens to the homoallyl cation (thermodynamic sink).[3]

          Visualization: The Divergent Pathway

          The following diagram illustrates the critical decision point between retention and ring destruction.

          CPC_Mechanism Start Cyclopropyl Diol Inter Cyclopropylcarbinyl Cation (CPC) Start->Inter Dehydration (-H2O) Acid Acid Catalyst (H+) Path_Safe Kinetic Trapping (Nucleophilic Attack) Inter->Path_Safe Fast Trapping Anhydrous Path_Fail Thermodynamic Rearrangement Inter->Path_Fail Slow Trapping High Temp Product_Safe Protected Acetonide (Ring Intact) Path_Safe->Product_Safe Product_Fail Homoallyl / Cyclobutyl Derivatives Path_Fail->Product_Fail

          Figure 1: The mechanistic fork. Success depends on trapping the intermediate faster than it rearranges.[3]

          Protocol 1: Acid-Catalyzed Protection (Acetonide Formation)

          The Challenge: Standard protection using Acetone/TsOH generates significant water, driving the equilibrium toward the oxonium ion and subsequent ring opening.[3] The Solution: Use 2,2-Dimethoxypropane (DMP) as the reagent.[3] This "acetonide exchange" produces methanol instead of water, ensuring anhydrous conditions.[3] We replace strong acids (TsOH) with Pyridinium p-toluenesulfonate (PPTS) , a mild buffer/catalyst.[3]

          Materials
          • Substrate: Cyclopropyl-1,2-diol (1.0 equiv)[3]

          • Reagent: 2,2-Dimethoxypropane (DMP) (3.0–5.0 equiv)[3]

          • Catalyst: PPTS (0.1 equiv) or Iodine (

            
            ) (0.05 equiv - Alternative for ultra-sensitive substrates)
            
          • Solvent: Anhydrous Acetone or DCM[3]

          • Quench: Triethylamine (

            
            )[3]
            
          Step-by-Step Methodology
          • Preparation: Flame-dry a round-bottom flask and cool under

            
             atmosphere.
            
          • Dissolution: Dissolve the diol (e.g., 1 mmol) in anhydrous acetone (5 mL).

          • Reagent Addition: Add DMP (3-5 mmol). The excess DMP acts as a water scavenger (chemical drying agent).[3]

          • Catalysis (Choose One):

            • Standard: Add PPTS (0.1 mmol).[3] Stir at Room Temperature (20-25°C). Do NOT heat.

            • Ultra-Mild: Add Iodine (0.05 mmol).[3] The solution will turn amber.[3]

          • Monitoring: Check TLC every 30 mins. The reaction is typically fast (1-2 hours).[3]

            • Note: If the reaction stalls, do not add more acid.[3] Instead, add 4Å molecular sieves to shift equilibrium.[3]

          • Quenching (Critical):

            • Add

              
               (0.2 mL) to neutralize the acid before concentration.[3] Acidic concentration is a common cause of post-reaction ring opening.[3]
              
          • Workup: Concentrate under reduced pressure. Resuspend in

            
            , wash with bicarbonate and brine. Dry over 
            
            
            
            .[3][4]

          Validation Check:

          
           NMR should show two distinct methyl singlets (approx. 1.3–1.5 ppm) and intact cyclopropyl protons (0.3–0.8 ppm, complex multiplets).[3]
          

          Protocol 2: Oxidative Functionalization

          The Challenge: Strong acidic oxidants (Jones Reagent) or metal-oxo species can coordinate to the ring or induce radical opening.[3] The Solution: Swern Oxidation or Dess-Martin Periodinane (DMP) .[3] These mechanisms proceed via basic workups or non-acidic intermediates.[3]

          Comparative Data: Oxidation Reagents
          ReagentAcidity/pHRisk to CyclopropaneRecommendation
          Jones (CrO3/H2SO4) pH < 1High AVOID
          PCC / PDC Slightly AcidicModerateUse with buffer (NaOAc)
          Swern (DMSO/Oxalyl Cl) Basic WorkupLow Preferred
          Dess-Martin (DMP) NeutralLow Preferred
          Protocol: Swern Oxidation (Diol to Diketone/Aldehyde)
          • Activation: To a solution of oxalyl chloride (2.2 equiv) in DCM at -78°C, add DMSO (4.4 equiv) dropwise. Gas evolution (

            
            ) occurs.[3]
            
          • Addition: Cannulate the cyclopropyl diol (1.0 equiv) in DCM into the activated DMSO mixture slowly. Stir for 30 mins at -78°C.

          • Base Quench: Add

            
             (5.0 equiv) while still at -78°C.
            
            • Why? The base deprotonates the alkoxysulfonium salt to form the carbonyl.[3] This ensures the ring is never exposed to a naked cation at room temperature.[3]

          • Warming: Allow to warm to 0°C, then quench with saturated

            
            .
            

          Protocol 3: Activation and Epoxide Formation

          The Challenge: Converting a diol to a leaving group (Tosylate/Mesylate) generates acid (HCl/TsOH) as a byproduct. The Solution: Use a "Base-First" approach. Cyclopropanes are generally stable to base.[3]

          Workflow
          • Solvent: Anhydrous DCM (0°C).

          • Base: Add Pyridine (3.0 equiv) or

            
            before the sulfonyl chloride.
            
          • Reagent: Add Methanesulfonyl chloride (MsCl, 1.1 equiv for monoprotection) dropwise.

          • Cyclization (to Epoxide):

            • If the goal is an epoxide, treat the mono-mesylate with

              
               in Methanol (RT).[3]
              
            • Mechanism:[2][3][5][6][7][8][9][10][11][12] The intramolecular

              
               attack by the remaining hydroxyl group is favored over ring opening.[3]
              

          Troubleshooting & Optimization

          Solvent Effects on Stability

          The choice of solvent influences the lifetime of the ion pairs.[3]

          • Ether/THF: Stabilizes cations but generally safe if non-acidic.[3]

          • Acetonitrile: Can act as a nucleophile (Ritter reaction) if cations form.[3] Avoid in acidic steps.

          • DCM: Standard non-participating solvent.[3] Best for oxidations.[3]

          Decision Matrix (DOT)

          Use this flow to select the correct protocol for your substrate.[3]

          Workflow_Decision Start Substrate: Cyclopropyl Diol Goal Desired Outcome? Start->Goal Protect Protection (Masking) Goal->Protect Stability Oxidize Oxidation (C=O formation) Goal->Oxidize Functionalization Activate Substitution (Leaving Group) Goal->Activate Derivatization Sol_Protect Use DMP + PPTS (Kinetic Control) Protect->Sol_Protect Sol_Oxidize Use Swern or Dess-Martin Oxidize->Sol_Oxidize Sol_Activate MsCl + Pyridine (Base Mediated) Activate->Sol_Activate

          Figure 2: Operational decision tree for cyclopropyl functionalization.

          References

          • Mechanistic Stability of Cyclopropanes

            • The Chemistry of the Cyclopropyl Group; Rappoport, Z., Ed.; Wiley: Chichester, 1987.[3]

            • Oreate AI. (2026).[3][9] Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. Link

          • Acetonide Protection Protocols

            • BenchChem. (2025).[3][4] The Isomeric Distinction: Utilizing 2,2-Dimethoxypropane for Acetonide Formation. Link[3]

            • Organic Chemistry Portal.[3] Acetonides - Protection of Diols. Link

          • Oxidation Methodologies

            • Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide: useful reagents for synthesis.[3] Synthesis 1981, 165-185.[3]

          • General Protective Group Strategies

            • Greene, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3]

          Sources

          Troubleshooting & Optimization

          Technical Guide: High-Yield Synthesis of 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide serves as a technical support resource for the synthesis and yield optimization of 1-Cyclopropylethane-1,2-diol (CAS 2146-79-4) . It is designed for organic chemists and process engineers encountering yield losses due to the specific instability of the cyclopropyl moiety and the high water solubility of the product.

          Executive Summary & Route Selection

          The synthesis of 1-Cyclopropylethane-1,2-diol typically proceeds via the dihydroxylation of vinylcyclopropane . While standard Upjohn conditions (OsO₄/NMO) are common, they often suffer from moderate yields (approx. 50-60%) due to slow reaction rates allowing for side reactions and significant product loss during aqueous workup.

          Recommendation: Switch to Ligand-Accelerated Dihydroxylation (Sharpless Protocol) even if enantiopurity is not the primary goal. The presence of phthalazine ligands accelerates the reaction rate by 20-100x, significantly outcompeting the decomposition pathways of the strained cyclopropane ring.

          Decision Matrix: Route Selection

          RouteSelection Start Starting Material: Vinylcyclopropane Decision Primary Goal? Start->Decision RouteA Route A: Standard Upjohn (OsO4 / NMO) Decision->RouteA Cost Minimization RouteB Route B: Sharpless / AD-mix (Ligand Accelerated) Decision->RouteB Max Yield & Purity OutcomeA Risk: Slow Reaction Risk: Ring Opening Yield: ~55-60% RouteA->OutcomeA OutcomeB Benefit: Fast Kinetics Benefit: Mild pH Yield: >85% RouteB->OutcomeB

          Figure 1: Decision tree for selecting the optimal synthetic pathway based on yield vs. cost requirements.

          Optimized Experimental Protocol

          This protocol utilizes AD-mix-β (or α) to leverage ligand acceleration. This method is superior to standard NMO oxidation because the buffered system protects the acid-sensitive cyclopropane ring.

          Materials
          • Substrate: Vinylcyclopropane (1.0 equiv)

          • Oxidant: AD-mix-β (1.4 g per mmol of substrate)

          • Solvent: t-BuOH : Water (1:1 v/v)

          • Quench: Sodium Sulfite (Na₂SO₃)

          • Workup: Ethyl Acetate (EtOAc), Sodium Chloride (NaCl)

          Step-by-Step Methodology
          StepActionTechnical Rationale (The "Why")
          1. Solvation Dissolve AD-mix-β in t-BuOH/H₂O (1:1) at room temperature. Stir until both phases are clear (orange/yellow).The biphasic system ensures the inorganic oxidant stays in the aqueous phase while the organic ligand shuttles the osmium to the organic phase.
          2. Cooling Cool the mixture to 0 °C .Lower temperature increases the binding constant of the ligand, enhancing selectivity and preventing over-oxidation.
          3. Addition Add Vinylcyclopropane in one portion.Slow addition is unnecessary as the oxidant concentration is controlled by the ferricyanide recycle loop.
          4. Reaction Stir vigorously at 0 °C for 6–12 hours. Monitor by TLC (stain with KMnO₄).Critical: Do not warm to RT prematurely. The cyclopropane ring is stable at 0 °C but can undergo ring-opening if the mixture becomes acidic or too hot.
          5. Quench Add solid Na₂SO₃ (1.5 g per mmol substrate) and warm to RT. Stir for 45 mins.Reduces the Os(VIII) and Os(VI) species to insoluble Os(IV), preventing further oxidation during workup.
          6. Extraction See Module 3 for detailed extraction logic. Standard extraction fails here due to the diol's water solubility.

          Troubleshooting & Optimization

          This section addresses the three most common failure modes: Ring Opening, Low Yield (Workup), and Residual Osmium.

          Issue 1: Low Isolated Yield (The "Water Trap")

          Symptom: Reaction shows 100% conversion on TLC, but only 40% mass is recovered after extraction. Root Cause: 1-Cyclopropylethane-1,2-diol is highly polar and water-soluble. It partitions poorly into ether or dichloromethane.

          Solution: The "Salting Out" Protocol

          • Saturation: After quenching, saturate the aqueous phase with solid NaCl until no more salt dissolves.

          • Solvent Choice: Use Ethyl Acetate (EtOAc) or n-Butanol for extraction. Avoid Ether/DCM.

          • Repetition: Perform 5x extractions (volume ratio 1:1 solvent to aqueous).

          • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 24 hours.

          Issue 2: Cyclopropane Ring Opening

          Symptom: NMR shows complex multiplets in the alkene region (ring-opened dienes) or aldehyde peaks. Root Cause: Acidic conditions during the reaction or workup. The cyclopropane ring acts as a "sigma-aromatic" system that can open under electrophilic attack if pH drops.

          Troubleshooting Guide:

          • Check pH: Ensure the reaction pH remains basic (pH 9-10) . The AD-mix contains carbonate buffer, but if you are using manual OsO4/NMO, you must add pyridine or a buffer.

          • Avoid Acidic Stains: Do not use acidic silica gel during purification if possible. Add 1% Triethylamine to the eluent to neutralize silica acidity.

          Issue 3: Residual Osmium (Black Product)

          Symptom: Product is grey/black or has a metallic smell. Solution:

          • Chelation: Wash the organic extract with 1M aqueous solution of thiourea or commercially available metal scavengers (e.g., QuadraPure™ TU).

          Workflow Visualization

          Optimized Purification Logic

          Purification cluster_warning Critical Warning Crude Quenched Reaction Mixture (Aqueous) Salt Step 1: Saturate with NaCl Crude->Salt Extract Step 2: Extract 5x with EtOAc Salt->Extract Dry Step 3: Dry over Na2SO4 + Filter Extract->Dry Conc Step 4: Concentrate (Low Vac, <40°C) Dry->Conc Pure Final Product: Clear Oil Conc->Pure Warning Do NOT use DCM (Poor Partition Coeff.)

          Figure 2: Purification workflow emphasizing the "Salting Out" technique to recover water-soluble diols.

          Frequently Asked Questions (FAQs)

          Q1: Can I use mCPBA followed by hydrolysis instead of Osmium? A: We strongly advise against this. The hydrolysis of the intermediate epoxide usually requires acidic or strong basic conditions. Acidic hydrolysis will almost certainly open the cyclopropane ring [1]. Basic hydrolysis is safer but reaction rates are often prohibitively slow for hindered epoxides.

          Q2: My product is volatile. Did I lose it on the rotavap? A: 1-Cyclopropylethane-1,2-diol has a relatively high boiling point due to hydrogen bonding, but it can co-evaporate with water. Ensure your bath temperature does not exceed 40°C and vacuum is controlled. If you used n-Butanol for extraction, high vacuum is required to remove the solvent, which risks product loss. EtOAc is the optimal compromise.

          Q3: Is the stereochemistry important? A: If you use AD-mix, you will obtain a specific enantiomer (R or S). If you need the racemate, you can mix AD-mix-α and β (1:1) or use the standard Upjohn method (OsO4/NMO) with added Quinuclidine to mimic the "ligand acceleration" effect without inducing chirality, boosting yield [2].

          References

          • Reaction of Cyclopropanes with Electrophiles. BenchChem Technical Support. "How to prevent ring-opening of the cyclopropane". Accessed Feb 4, 2026. Link

          • Sharpless Asymmetric Dihydroxylation. Organic Chemistry Portal. "Mechanism and Conditions".[1][2] Accessed Feb 4, 2026. Link

          • Synthesis of Vinylcyclopropane Derivatives. Google Patents US4713479A. "Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate". Accessed Feb 4, 2026. Link

          • Solubility of Cyclohexane-1,2-diol. Solubility of Things. "Water Solubility and Extraction". Accessed Feb 4, 2026. Link

          • Upjohn Dihydroxylation Improvements. Wikipedia. "Upjohn dihydroxylation: Catalytic Systems". Accessed Feb 4, 2026. Link

          Sources

          Technical Support Center: Chiral Resolution of 1-Cyclopropylethane-1,2-diol

          [1]

          Case ID: #CycDiol-Enantio-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

          Executive Summary

          Resolving 1-Cyclopropylethane-1,2-diol presents a distinct set of challenges compared to standard aromatic racemates. The molecule possesses a chiral center at the C1 position but lacks a strong UV chromophore (no benzene ring or conjugated system). This renders standard UV detection at 254 nm useless and makes detection at 200–210 nm susceptible to significant baseline noise from solvents.[1]

          This guide provides a tiered approach to method development, focusing on detection strategy as the primary decision node. We utilize polysaccharide-based stationary phases, which are the industry standard for aliphatic diols.

          Part 1: Method Development Strategy (Decision Matrix)

          Before injecting your sample, you must select a workflow based on your available hardware.[1] The cyclopropyl group provides steric bulk which aids discrimination, but it does not participate in

          Workflow Visualization

          MethodDevStartStart: 1-Cyclopropylethane-1,2-diolDetectorCheckCheck Available DetectorsStart->DetectorCheckUV_OnlyUV Detector OnlyDetectorCheck->UV_OnlyStandard HPLCUniversalUniversal Detector(RI, ELSD, CAD, MS)DetectorCheck->UniversalAdvanced DetectionDerivatizeREQUIRED: Derivatization(Benzoylation)UV_Only->DerivatizeAdd ChromophoreDirectDirect Analysis(No Derivatization)Universal->DirectCol_ScreenColumn Screening:Chiralpak AD-H / OD-H / IA / ICDerivatize->Col_ScreenDirect->Col_ScreenMode_NPNormal Phase (NP)Hexane : IPA (90:10)Col_Screen->Mode_NPPrimary ScreenMode_POMPolar Organic Mode (POM)100% MeOH or EtOHCol_Screen->Mode_POMAlternative ScreenOptimizationOptimization:Temp (10-25°C) | Flow (0.5-1.0 mL/min)Mode_NP->OptimizationMode_POM->Optimization

          Figure 1: Decision matrix for method development based on detector availability. Note that UV detection requires chemical modification of the analyte.

          Part 2: Experimental Protocols

          Protocol A: Direct Analysis (Requires RI, ELSD, or CAD)

          Use this if you have a universal detector.[1] It is the fastest route.

          Rationale: The hydroxyl groups on the diol interact via hydrogen bonding with the carbamate linkage on the chiral selector (Amylose or Cellulose derivatives).

          ParameterRecommended ConditionNotes
          Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose phases often show higher selectivity for aliphatic alcohols than cellulose phases [1].[1]
          Mobile Phase Hexane : Ethanol (90:10 v/v) Ethanol is preferred over Isopropanol (IPA) for primary screening as it often provides sharper peaks for diols.[1]
          Flow Rate 1.0 mL/minAdjust based on backpressure.
          Temperature 25°CLowering to 10°C can significantly improve resolution (
          
          
          ) by reducing molecular rotation and "freezing" the chiral pocket.
          Detection RI (Refractive Index) or ELSD Crucial: UV at 210 nm is possible but will have negative peaks if using IPA and is generally unstable.[1]

          Troubleshooting Protocol A:

          • Issue: Peaks are broad or tailing.

            • Fix: The diol functionality may be interacting with residual silanols on the silica support. Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[1] Note: Only use additives if your column is rated for them (Immobilized IA/IC columns are robust; coated AD/OD require care).[1]

          Protocol B: Derivatization for UV Detection

          Use this if you only have a standard UV/Vis detector.[1]

          Rationale: Since the native molecule is UV-transparent, we attach a benzoyl group. This serves two purposes:

          • Visualization: Introduces a strong chromophore (absorbs at 254 nm).[1]

          • Discrimination: The added phenyl rings can now participate in

            
             stacking with the chiral selector, often dramatically increasing separation factors (
            
            
            ).

          Step-by-Step Derivatization:

          • Reagents: Dissolve 10 mg of 1-Cyclopropylethane-1,2-diol in 1 mL of Pyridine.

          • Reaction: Add 1.2 equivalents of Benzoyl Chloride (or 3,5-Dinitrobenzoyl chloride for higher sensitivity).

          • Incubation: Stir at Room Temperature for 30 minutes.

          • Quench: Add 0.5 mL water to quench excess chloride.[1]

          • Extraction: Extract with Hexane/Ethyl Acetate. Dry organic layer over

            
            .[1]
            
          • Analysis: Inject the organic layer.[1]

          ParameterRecommended Condition (Derivatized)
          Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
          Mobile Phase Hexane : IPA (90:[1][2][3]10)
          Detection UV @ 254 nm

          Part 3: Frequently Asked Questions (Troubleshooting)

          Q1: I am seeing a baseline drift and no distinct peaks using UV at 210 nm. Why?

          A: This is a physics limitation, not a chemistry failure.[1] 1-Cyclopropylethane-1,2-diol is an aliphatic diol.[1] The "cutoff" wavelength for many solvents (like Ethyl Acetate or even IPA) is near 205-210 nm.[1] You are likely seeing the refractive index change of the solvent gradient or impurities.

          • Action: Switch to Protocol B (Derivatization) or use an RI detector.

          Q2: My peaks are merging (Resolution < 1.0). How do I improve separation without changing columns?

          A: Temperature is your most powerful lever for this molecule.[1]

          • Mechanism: Chiral recognition is enthalpy-driven.[1][4] Lowering the temperature increases the energy difference (

            
            ) between the two enantiomeric complexes.
            
          • Action: Lower column oven temperature to 10°C or 5°C . This frequently turns a partial separation into a baseline separation [2].[1]

          Q3: Can I use Reverse Phase (RP) conditions?

          A: Yes, but it is generally less effective for this specific molecule unless you use an immobilized column (like Chiralpak IA/IC).[1]

          • Risk: In RP (Water/Acetonitrile), the hydrophobic cyclopropyl group may drive retention, but the water solvation shell around the hydroxyls can mask the chiral recognition points.

          • Recommendation: Stick to Normal Phase or Polar Organic Mode (100% Acetonitrile or Methanol) for better direct interaction with the chiral selector.

          Q4: Which column is the "Silver Bullet"?

          A: While no single column works for everything, the Chiralpak AD-H (Amylose) is statistically the most successful for aliphatic alcohols and diols. If AD-H fails, the Chiralcel OD-H is the orthogonal backup. For derivatized (benzoylated) samples, OD-H is often superior due to the

          References

          • Daicel Chiral Technologies. (2023).[1][3] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN.[3] Retrieved from [Link] (General guidance on polysaccharide column selection for alcohols).

          • Phenomenex. (2018).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link] (Derivatization strategies for non-chromophoric compounds).[1]

          • ResearchGate. (2019).[1] HPLC detection and evaluation of chiral compounds with a laser-based chiroptical detector. Retrieved from [Link] (Detection limits for non-UV active chiral molecules).

          Technical Support Center: Oxidation of 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the selective oxidation of 1-cyclopropylethane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of oxidizing this specific vicinal diol. The presence of a strained cyclopropyl ring adjacent to a secondary alcohol, along with a primary alcohol, presents unique challenges, including the risk of C-C bond cleavage, over-oxidation, and ring-opening side reactions.

          This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your desired synthetic outcome while minimizing unwanted side reactions.

          Section 1: Critical Pre-Reaction Considerations - Defining Your Synthetic Goal

          The optimal oxidation strategy is entirely dependent on your target molecule. Before selecting a reagent or protocol, you must first identify your desired product. The workflow below outlines the primary synthetic pathways and the key challenges associated with each.

          G cluster_products Select Your Desired Product cluster_challenges Primary Challenges start Start: 1-Cyclopropylethane-1,2-diol p1 α-Hydroxy Ketone (1-Cyclopropyl-1-hydroxypropan-2-one) start->p1 Oxidize Secondary OH p2 α-Hydroxy Aldehyde (2-Cyclopropyl-2-hydroxyacetaldehyde) start->p2 Oxidize Primary OH p3 Oxidative Cleavage Products (Cyclopropanecarboxaldehyde & Formaldehyde) start->p3 Cleave C1-C2 Bond c1 • Over-oxidation to diketone • C-C bond cleavage • Low selectivity (primary vs. secondary OH) p1->c1 c2 • Requires selective protection of the primary OH • Over-oxidation to carboxylic acid p2->c2 c3 • Incomplete cleavage • Ensuring full conversion of starting material p3->c3

          Caption: Decision tree for oxidizing 1-cyclopropylethane-1,2-diol.

          Section 2: Troubleshooting Guide & FAQs

          This section addresses common problems encountered during the oxidation of 1-cyclopropylethane-1,2-diol in a question-and-answer format.

          Problem Category: Unwanted C-C Bond Cleavage

          Q1: My reaction is yielding significant amounts of cyclopropanecarboxaldehyde and formaldehyde byproducts. What is causing this glycol cleavage, and how can I prevent it?

          A1: This is a classic side reaction for vicinal (1,2-) diols.[1] The C-C bond between the two hydroxyl-bearing carbons is susceptible to oxidative cleavage.

          • Causality: Strong oxidizing agents like periodic acid (HIO₄) or sodium periodate (NaIO₄) are specifically designed for this transformation and should be avoided if cleavage is not the goal.[2] The reaction proceeds through a cyclic periodate ester intermediate that fragments, breaking the C-C bond. Other strong oxidants under harsh conditions (e.g., permanganate) can also cause cleavage.

          • Solution: Employ milder, non-cleaving oxidation conditions.

            • Recommended Reagents: Swern oxidation (DMSO, oxalyl chloride), Dess-Martin Periodinane (DMP), or TEMPO-catalyzed systems are excellent choices for avoiding glycol cleavage.[3][4][5] These reagents operate under neutral or mildly basic conditions and do not proceed via the cyclic intermediate necessary for cleavage.

            • Protocol Adjustment: If you are already using a non-cleaving reagent and still see cleavage, check for contamination with strong acids or metals, and ensure the reaction temperature is strictly controlled.

          G cluster_main Mechanism of Periodate Cleavage Side Reaction diol 1,2-Diol ester Cyclic Periodate Ester (Intermediate) diol->ester + HIO4 periodate HIO4 (Periodic Acid) periodate->ester products Cleavage Products (2x Carbonyls) ester->products Fragmentation

          Caption: Mechanism of unwanted oxidative cleavage.

          Problem Category: Over-oxidation & Poor Selectivity

          Q2: I am trying to synthesize the α-hydroxy ketone, but my analysis shows the presence of the 1,2-diketone and/or the corresponding α-hydroxy acid. How can I improve selectivity for the desired mono-oxidation product?

          A2: This is a common challenge in diol oxidation, as the initial product can sometimes be more reactive than the starting material.[6]

          • Causality:

            • Excess Oxidant: Using more than one equivalent of the oxidizing agent will naturally lead to the oxidation of both hydroxyl groups.

            • Reaction Time/Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can promote the slower, second oxidation.

            • Reagent Choice: Highly reactive oxidants can lack selectivity. TEMPO-based systems, for instance, can oxidize primary alcohols all the way to carboxylic acids if not properly controlled.[7]

          • Solutions:

            • Stoichiometry Control: Carefully control the stoichiometry of your oxidizing agent. Start with 1.0-1.1 equivalents and monitor the reaction closely by TLC or LC-MS.

            • Temperature Management: Perform the reaction at the lowest effective temperature. For Swern oxidations, this means maintaining temperatures at or below -60 °C.[8][9]

            • Controlled Addition: Add the oxidizing agent slowly to the solution of the diol to avoid localized high concentrations.

            • Selective Reagents: Consider catalytic systems that show selectivity for secondary over primary alcohols, although this can be substrate-dependent. Some manganese or palladium-based catalysts have shown promise in selectively oxidizing diols to α-hydroxy ketones.[6][10]

          Q3: I need to oxidize only the primary alcohol to an aldehyde, but the reaction is sluggish or oxidizes both alcohols.

          A3: Selectively oxidizing the primary alcohol in the presence of a secondary alcohol can be difficult without a protection strategy.

          • Causality: While primary alcohols are often oxidized faster than secondary ones, the difference in reactivity may not be sufficient for high selectivity in this specific substrate.

          • Solution: Protection-Oxidation-Deprotection Strategy:

            • Protect: Selectively protect the more reactive secondary hydroxyl group. Given its proximity to the bulky cyclopropyl group, you may need to screen different protecting groups.

            • Oxidize: With the secondary alcohol protected, you can now confidently oxidize the primary alcohol to the aldehyde using a mild reagent like DMP or a Swern oxidation.[9][11]

            • Deprotect: Remove the protecting group under conditions that will not affect the newly formed aldehyde.

          Problem Category: Cyclopropyl Ring Integrity

          Q4: I am concerned about the stability of the cyclopropyl ring under my oxidation conditions. Which reagents or conditions should I absolutely avoid?

          A4: The cyclopropane ring is a strained system and can undergo ring-opening, particularly under conditions that generate radical intermediates or involve strong Lewis or Brønsted acids.[12][13]

          • Conditions to Avoid:

            • Radical Initiators: Avoid conditions that are known to proceed via radical mechanisms.

            • Strongly Acidic Conditions: Many oxidations using Cr(VI) reagents (e.g., Jones oxidation) are performed in strong acid, which could protonate the cyclopropyl ring and lead to cleavage.

            • Certain Transition Metals: Some transition metals, particularly under thermal or photochemical conditions, can insert into the C-C bonds of the cyclopropane ring.[13]

          • Recommended Approach: The mild, often neutral or slightly basic conditions of Swern, DMP, and TEMPO oxidations are generally considered safe for the cyclopropyl group. Always analyze your product by ¹H NMR and ¹³C NMR to confirm the integrity of the three-membered ring.

          Problem Category: Difficult Workup & Purification

          Q5: My DMP oxidation works, but the purification is complicated by the iodinane byproduct.

          A5: This is a very common issue with Dess-Martin Periodinane oxidations.[14] The byproduct is often a sticky solid that can make extraction and chromatography difficult.

          • Solution: Quenching and Workup:

            • After the reaction is complete (as determined by TLC), dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes. This will often precipitate some of the byproduct.[14]

            • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing a 3-5 fold molar excess of sodium thiosulfate (Na₂S₂O₃).[14]

            • Stir this biphasic mixture vigorously for 15-30 minutes. The thiosulfate reduces the iodine species to more water-soluble iodide salts, which can then be easily removed in the aqueous layer during extraction.

          Section 3: Recommended Protocols

          Protocol A: Selective Oxidation to 1-Cyclopropyl-1-hydroxypropan-2-one via Swern Oxidation

          This protocol is designed to favor the mono-oxidation of the secondary alcohol under mild conditions that preserve the cyclopropyl ring.

          • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the flask to -78 °C using a dry ice/acetone bath.

          • Activator Formation: Slowly add oxalyl chloride (1.2 eq.) to a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in DCM at -78 °C. Stir for 15 minutes. The formation of dimethylchlorosulfonium chloride is key.[8]

          • Substrate Addition: Dissolve 1-cyclopropylethane-1,2-diol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir for 45 minutes.

          • Base Quench: Add triethylamine (TEA, 5.0 eq.) dropwise, again maintaining a temperature below -60 °C. A precipitate may form. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

          • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by flash column chromatography on silica gel.

          Protocol B: Selective Protection and Oxidation to 2-Cyclopropyl-2-hydroxyacetaldehyde

          This two-step procedure is necessary for selectively obtaining the aldehyde.

          • Step 1: Selective Protection of the Secondary Alcohol

            • Note: This step may require optimization. A sterically hindered silyl group is a good starting point.

            • Dissolve 1-cyclopropylethane-1,2-diol (1.0 eq.) in anhydrous DCM. Add imidazole (1.5 eq.) and cool to 0 °C.

            • Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.).

            • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

            • Perform an aqueous workup and purify by column chromatography to isolate the protected mono-silyl ether.

          • Step 2: DMP Oxidation of the Primary Alcohol

            • Dissolve the purified TBDMS-protected diol (1.0 eq.) in anhydrous DCM.

            • Add solid Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.[3][11]

            • Monitor the reaction by TLC (typically complete in 1-3 hours).

            • Upon completion, follow the quenching and workup procedure described in FAQ Q5 .

            • Purify the resulting aldehyde. The final deprotection step would depend on the subsequent planned reactions.

          Section 4: Method Selection Guide

          Oxidation Method Primary Target Product Common Side Reactions Advantages Disadvantages
          Swern Oxidation α-Hydroxy Ketone, AldehydePummerer rearrangement if temp > -60°CMild, non-acidic, high yields, safe for cyclopropyl group.[9][15]Requires cryogenic temps, produces foul-smelling dimethyl sulfide.[8]
          Dess-Martin (DMP) α-Hydroxy Ketone, AldehydeIncomplete reaction if DMP is not freshMild, neutral pH, room temp, reliable, high yields.[3][11]Expensive, byproduct complicates workup, potentially explosive.[14]
          TEMPO/NaOCl α-Hydroxy Ketone, α-Hydroxy AcidOver-oxidation to carboxylic acid, C-C cleavage if not buffered.[5][16]Catalytic, inexpensive, can be tuned for different products.Requires careful pH and stoichiometry control.[7]
          Periodate (NaIO₄/HIO₄) Cleavage ProductsIncomplete reactionHigh yield and selectivity for C-C cleavage.[2]Not suitable for preserving the diol backbone.

          Section 5: Troubleshooting Workflow

          G start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) q1 Is the desired product present? start->q1 q3 Is starting material consumed? q1->q3 No res1 Proceed to Purification q1->res1 Yes q2 Are there significant side products? res2 Identify Side Products. See FAQ Section: • Cleavage? -> Q1 • Over-oxidation? -> Q2 • Ring-opening? -> Q4 q2->res2 Yes end end q2->end No, proceed. res3 Reaction Incomplete. Troubleshoot: • Reagent quality? • Reaction time/temp? • Anhydrous conditions met? q3->res3 Partially res4 No Reaction. Troubleshoot: • Incorrect reagents? • Inactive catalyst? • Temperature too low? q3->res4 No res1->q2

          Caption: General troubleshooting workflow for oxidation reactions.

          References

          • University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]

          • Maki, T., Iikawa, S., Mogami, G., Harasawa, H., Matsumura, Y., & Onomura, O. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364-70.
          • NIH. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC. Retrieved from [Link]

          • Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to d-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57–59.
          • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

          • Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]

          • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

          • Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]

          • Stanford University. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Retrieved from [Link]

          • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
          • Wikipedia. (n.d.). Diol. Retrieved from [Link]

          • ResearchGate. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. Retrieved from [Link]

          • ACS Publications. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters. Retrieved from [Link]

          • ACS Publications. (n.d.). Oxidative cleavage of cyclopropanes. V. Kinetics of the cleavage of arylcyclopropanes by thallium triacetate. Journal of the American Chemical Society. Retrieved from [Link]

          • RSC Publishing. (n.d.). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

          • PubChem. (n.d.). 1-Cyclopropylethane-1,2-diol. Retrieved from [Link]

          • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

          • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

          • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

          • ScienceDirect. (2011). Oxidation of cyclopentane-1,2-dione. Retrieved from [Link]

          • NIH. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. Retrieved from [Link]

          • Organic Chemistry Portal. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Retrieved from [Link]

          • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

          • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

          • YouTube. (2014). Oxidative Cleavage of 1,2 Diols. Retrieved from [Link]

          • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

          • RSC Publishing. (2024). Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link]

          • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

          • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

          • Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

          • YouTube. (2023). DMP Oxidation. Retrieved from [Link]

          • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

          • RSC Publishing. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

          • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

          • ACS Publications. (n.d.). Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry. Retrieved from [Link]

          Sources

          Troubleshooting low reactivity of secondary hydroxyl in cyclopropyl diols

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Reactivity of Secondary Hydroxyls in Cyclopropyl Diols Ticket ID: CP-OH-SEC-001 Status: Open Assigned Specialist: Senior Application Scientist

          Diagnostic Phase: Why is your reaction failing?

          Before attempting a fix, we must diagnose the root cause. Cyclopropyl secondary alcohols are deceptive; they look like standard secondary alcohols (e.g., isopropanol), but they possess unique steric and electronic properties that often stall standard workflows.

          The "Banana Bond" Shielding Effect

          The cyclopropane ring is not just a steric bulk; it is an electronic modulator.

          • Steric Wall: The hydrogens on a cyclopropane ring are rigid. Unlike a cyclohexane ring that can flip to relieve strain, the cyclopropyl group is locked. If your secondary hydroxyl is in a bisected conformation relative to the ring, the "Walsh orbitals" (the bent

            
            -bonds) can electronically stabilize a carbocation (good for 
            
            
            
            , bad for nucleophilic attack).
          • Trajectory Blocking: For

            
             reactions (like Mitsunobu), the nucleophile must attack from the back. The cyclopropyl hydrogens often occupy this exact vector, raising the activation energy significantly.
            
          • Intramolecular Locking: In 1,2-cyclopropyl diols, cis-isomers often form strong intramolecular hydrogen bonds, reducing the nucleophilicity of the oxygen.

          Diagnostic Decision Tree

          TroubleshootingFlow Start Reaction Failed on Secondary Cyclopropyl OH CheckType Is the Product Decomposed or Just Unreacted? Start->CheckType Decomposed Decomposed/Ring Opening CheckType->Decomposed Black tar / Multiple spots Unreacted Recovered Starting Material CheckType->Unreacted Clean SM recovery AcidCheck Are you using Strong Acid or Lewis Acid? Decomposed->AcidCheck StericCheck Check Reagent Size Unreacted->StericCheck Sol1 SOLUTION: Switch to Basic/Neutral Conditions (Dess-Martin, Yamaguchi) AcidCheck->Sol1 Yes Sol2 SOLUTION: Hyper-Active Catalysis (Sc(OTf)3 or High Pressure) StericCheck->Sol2 Standard Reagents Failed

          Caption: Diagnostic flow for distinguishing between electronic instability (ring opening) and steric hindrance.

          Troubleshooting Guides & Protocols
          Issue A: Acylation/Esterification is stalling

          User Complaint: "Standard Ac2O/Pyridine or EDC coupling yields <10% product after 24h."

          The Fix: The Scandium Triflate Protocol Standard pyridine-catalyzed acylation is often too weak to overcome the steric wall of the cyclopropyl group. You need a "hard" Lewis acid that activates the anhydride without destroying the cyclopropane ring. Scandium(III) Triflate is the gold standard here because it is water-tolerant and extremely active at low loadings.

          Protocol: Sc(OTf)3 Catalyzed Acylation Reference: Otera, J. et al. (2001)

          ReagentEquivalentsRole
          Cyclopropyl Diol 1.0Substrate
          Acid Anhydride 1.5 - 2.0Acyl Donor (More reactive than acid)
          Sc(OTf)3 0.01 - 0.05Lewis Acid Catalyst
          MeCN or CH2Cl2 Solvent0.2 M Concentration

          Step-by-Step:

          • Dissolve the diol in anhydrous MeCN (preferred for rate) or CH2Cl2.

          • Add the acid anhydride (Ac2O, Bz2O, etc.).

          • Cool to 0°C (Critical to prevent potential ring opening if the substrate is sensitive).

          • Add Sc(OTf)3 (1-5 mol%).

          • Monitor by TLC. Most reactions complete within 1-3 hours.

          • Quench: Add aqueous NaHCO3. Do not use strong acid workups.

          Issue B: Mitsunobu Reaction Fails (No Inversion)

          User Complaint: "Tried DEAD/PPh3 to invert the alcohol or install an amine, but got only starting material."

          The Fix: The Oxidation-Reduction "Flip" Direct

          
           displacement on a secondary cyclopropyl carbinol is notoriously difficult due to the "Walsh orbital" repulsion and steric blocking of the backside attack. Instead of forcing the substitution, it is often higher yielding to oxidize the alcohol to the ketone and then reduce it stereoselectively to the opposite isomer.
          

          Protocol: The DMP / Luche Sequence

          Step 1: Oxidation (Avoid Swern if possible to prevent ring opening) Use Dess-Martin Periodinane (DMP) .[1] It is non-acidic and works at room temperature.[2]

          • Mix: Substrate (1.0 eq) + DMP (1.2 eq) in wet CH2Cl2 (water accelerates DMP).

          • Workup: Quench with Na2S2O3/NaHCO3 (1:1) to destroy iodine byproducts.

          Step 2: Stereoselective Reduction

          • For "Cis" Product (usually): L-Selectride (bulky, attacks from less hindered face).

          • For "Trans" Product: Luche Reduction (NaBH4 + CeCl3). The Cerium coordinates to the carbonyl, permitting attack even in crowded environments.

          Issue C: Protecting Group Installation

          User Complaint: "TBSCl/Imidazole sits for days. No reaction."

          The Fix: The "Flash" Silylation Imidazole is insufficient for activating silyl chlorides against cyclopropyl steric hindrance. You must switch to a stronger activation system.

          Comparison of Silylation Conditions:

          MethodReactivityRisk of Ring OpeningRecommended?
          TBSCl / ImidazoleLowLowNo (Too slow)
          TBSCl / NaHHighMediumOnly for simple substrates
          TBSOTf / 2,6-Lutidine Very High Low YES (Standard)

          Protocol: TBSOTf/Lutidine

          • Dissolve alcohol in CH2Cl2 at 0°C.

          • Add 2,6-Lutidine (1.5 eq). This base is non-nucleophilic and traps the acid generated.

          • Add TBSOTf (1.1 eq) dropwise.

          • Reaction is usually instantaneous (<15 mins).

          Frequently Asked Questions (FAQs)

          Q: Why do I see multiple spots on TLC when I use HCl/MeOH for deprotection? A: You are opening the ring. Cyclopropyl carbinols are essentially "homo-allylic" systems in disguise. Acid protonates the alcohol, water leaves to form a carbocation, and the ring strain drives a rearrangement (often to a homo-allyl halide or alcohol).

          • Solution: Use fluoride sources (TBAF) for silyl removal or basic hydrolysis (LiOH) for esters. Avoid Bronsted acids.

          Q: My diol is a 1,2-cis-cyclopropyl diol. Can I differentiate the two hydroxyls? A: It is very difficult to differentiate them chemically if they are both secondary. However, you can exploit their proximity.

          • Strategy: Form the cyclic acetonide (2,2-dimethoxypropane + catalytic CSA). This protects both. If you need one free, DIBAL-H reductive cleavage of a cyclic benzylidene acetal often opens regioselectively to the less hindered alcohol.

          Q: Can I use the Yamaguchi esterification? A: Yes. The Yamaguchi method (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride that is extremely electrophilic. It is an excellent alternative if the Sc(OTf)3 method fails, particularly for coupling valuable carboxylic acid fragments to the cyclopropyl core.

          Visualizing the Steric/Electronic Conflict

          The following diagram illustrates why nucleophiles struggle to attack the secondary center.

          MechanismBlock cluster_0 Cyclopropyl Carbinol Geometry Center C-OH (Secondary) Ring Cyclopropane Ring Ring->Center Bonded H_bonds Walsh Orbitals (Electronic Shield) Ring->H_bonds Hyperconjugation Nu Nucleophile (e.g., PPh3/DEAD) H_bonds->Nu Repulsion Nu->Center Blocked Path

          Caption: Schematic representation of the electronic and steric blocking of nucleophilic attack on cyclopropyl carbinols.

          References
          • Otera, J., et al. (2001).[3] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 and Sc(OTf)3." Journal of Organic Chemistry.

          • Dess, D. B., & Martin, J. C. (1983).[2] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] Journal of Organic Chemistry.

          • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. (Foundational text on cyclopropyl reactivity).

          • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

          Sources

          Technical Support Center: Purification of 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: H2O-REM-CycDiol-001 Subject: Dehydration protocols for hygroscopic cyclopropyl-vicinal diols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

          Executive Summary & Molecule Analysis

          User Query: "How do I remove water from 1-Cyclopropylethane-1,2-diol without degrading the molecule?"

          Technical Assessment: 1-Cyclopropylethane-1,2-diol presents a dual challenge:

          • Hygroscopicity: The vicinal diol motif forms strong hydrogen bond networks with atmospheric water, making removal difficult.

          • Structural Fragility: The cyclopropyl ring possesses significant ring strain (~27.6 kcal/mol).[1][2] While kinetically stable, it is susceptible to acid-catalyzed ring opening (homologous to the cyclopropylcarbinyl rearrangement) and thermal decomposition at high temperatures.

          Core Directive: You must prioritize neutral and azeotropic methods. Avoid strong acidic drying agents (e.g.,

          
          , concentrated 
          
          
          
          ) and reactive metal hydrides (
          
          
          ,
          
          
          ) which will react with the hydroxyl protons or open the ring.

          Diagnostic Decision Matrix

          Before selecting a protocol, assess your sample state.[3]

          DryingDecision Start Start: Assess Sample State State Current State? Start->State BulkSoln Dilute Solution (in EtOAc/DCM) State->BulkSoln Dissolved PureWet Viscous Liquid/Oil (>95% Purity, Wet) State->PureWet Neat Oil Crude Crude Mixture (Synthesis residue) State->Crude Dirty MethodA Method A: Chemical Drying (MgSO4) BulkSoln->MethodA Bulk Water MethodB Method B: Azeotropic Distillation PureWet->MethodB >1% Water MethodC Method C: Molecular Sieves (3Å) PureWet->MethodC Trace (<1000 ppm) MethodD Method D: Vacuum Distillation Crude->MethodD Purification needed MethodB->MethodC Polishing step

          Figure 1: Decision matrix for selecting the appropriate drying protocol based on sample phase and purity.

          Technical Protocols

          Method A: Azeotropic Distillation (Recommended for >1% Water)

          Principle: Water forms a low-boiling heteroazeotrope with toluene (bp 84°C) or 2-Methyltetrahydrofuran (2-MeTHF). This allows water removal at temperatures significantly below the boiling point of the diol, preserving the cyclopropyl ring.

          Reagents:

          • Solvent: Toluene (HPLC Grade) or 2-MeTHF (Green alternative).

          • Equipment: Rotary evaporator with a high-efficiency condenser.

          Protocol:

          • Dissolution: Dissolve the wet 1-Cyclopropylethane-1,2-diol in 10 volumes of toluene (e.g., 1g diol in 10mL toluene).

          • Homogenization: Vortex or sonicate briefly to ensure the water is fully entrained in the solvent matrix.

          • Evaporation:

            • Set bath temperature to 45–50°C .

            • Apply vacuum gradually to prevent bumping (diols are viscous and prone to foaming).

            • Evaporate until a viscous oil remains.

          • Repetition: Repeat steps 1-3 three times . This "chasing" technique relies on Le Chatelier's principle to pull the equilibrium toward the dry state.

          • Final Strip: Apply high vacuum (<1 mbar) for 2 hours at ambient temperature to remove trace toluene.

          Why this works: Toluene disrupts the diol-water hydrogen bonding network. The azeotrope boils off, carrying the water with it, while the high-boiling diol remains.[4]

          Method B: Molecular Sieves (3Å) - The "Polishing" Step

          Principle: Physical adsorption of water molecules into the crystalline lattice of zeolites. Critical Constraint: Use 3Å sieves , not 4Å. The pore size of 4Å sieves is large enough to potentially trap the ethylene glycol moiety, leading to product loss or difficult recovery.

          Protocol:

          • Activation: Heat 3Å molecular sieves (beads or pellets) at 300°C for 3 hours (or overnight) under vacuum. Never use unactivated sieves; they may add water.

          • Solvation: Dissolve the diol in a dry, non-polar solvent (e.g., Dichloromethane or dry Toluene) to reduce viscosity.

            • Note: Neat diol is too viscous; mass transfer to the sieves will be too slow.

          • Incubation: Add 20% w/v activated sieves to the solution. Let stand for 12–24 hours under an inert atmosphere (Argon/Nitrogen).

          • Filtration: Filter through a sintered glass funnel or a PTFE syringe filter (0.45 µm) to remove sieve dust.

          • Concentration: Evaporate solvent under reduced pressure.

          Method C: Vacuum Distillation (High Purity/High Risk)

          Principle: Separation based on boiling point differentials. Risk: Thermal ring opening. Requirement: High vacuum line (<0.5 mmHg).

          Protocol:

          • Use a short-path distillation head to minimize residence time.

          • Ensure the system is leak-free.

          • Do not exceed a bath temperature of 120°C. If the compound does not distill, the vacuum is insufficient.

          • Discard the first fraction (forerun), which contains the water.

          Analytical Verification (Quality Control)

          You cannot assume the sample is dry.[3] You must verify.

          MethodSuitabilityNotes
          Karl Fischer (Coulometric) Gold Standard Direct measurement of water. Requires solubility in the KF anode solution (usually MeOH-based).
          qNMR (Quantitative NMR) ExcellentRun in
          
          
          or
          
          
          . Integrate the water peak relative to the cyclopropyl CH signals. Note: Water shift varies with concentration.
          Refractive Index ModerateCompare against a known dry standard. Water significantly lowers the RI of diols.

          Troubleshooting & FAQs

          Q1: Can I use Calcium Hydride (

          
          ) to dry the neat liquid? 
          A: ABSOLUTELY NOT. 
          
          • Reason:

            
             is a strong base. It will react with the hydroxyl groups of the diol to form calcium alkoxides and hydrogen gas (
            
            
            
            ). You will lose your product and create a concrete-like solid that is impossible to recover.

          Q2: My NMR shows broad peaks after drying. What happened? A: This often indicates oligomerization or remaining hydrogen-bonding networks.

          • Fix: Run the NMR in DMSO-

            
             to break H-bonds. If peaks remain broad and complex, check for ring opening (disappearance of the characteristic high-field cyclopropyl signals at 0.2–0.6 ppm).
            

          Q3: The sample turned yellow during distillation. A: This indicates thermal decomposition.

          • Cause: Bath temperature was likely too high (>140°C) or traces of acid were present on the glassware.

          • Remedy: Base-wash your glassware (dilute

            
             followed by water/acetone rinse) before the next attempt to neutralize acidic sites on the glass surface.
            

          Q4: Can I use Silica Gel chromatography? A: Use with caution.

          • Risk: Silica is slightly acidic and hygroscopic. It can induce rearrangement or add water back into the sample.

          • Modification: If chromatography is necessary, deactivate the silica with 1% Triethylamine (TEA) in the eluent to protect the cyclopropyl ring.

          Workflow Visualization

          Workflow Input Wet Diol Sample Toluene Add Toluene (10x) Input->Toluene Rotovap Rotary Evaporation (45°C, Vacuum) Toluene->Rotovap Azeotrope Check Check Water Content (KF or NMR) Rotovap->Check Check->Toluene >500 ppm Sieves 3Å Sieves Treatment (if trace water remains) Check->Sieves <500 ppm (Optional) Final Dry 1-Cyclopropylethane-1,2-diol Check->Final Pass Sieves->Final

          Figure 2: The iterative azeotropic drying workflow.

          References

          • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of diols and organic solvents).

          • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[5] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes 3Å sieves as superior for polar molecules).

          • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Accounts of Chemical Research, 29(5), 229-234. (Foundational text on cyclopropyl ring strain and stability).

          • Revesz, K., & Woods, P. H. (1990).[4] A Method to Extract Soil Water for Stable Isotope Analysis.[4] Journal of Hydrology, 115, 397-406.[4] (Validates toluene azeotropic distillation efficiency).

          Sources

          Validation & Comparative

          A Comparative Guide to the ¹H NMR Interpretation of 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for unraveling molecular architecture. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 1-cyclopropylethane-1,2-diol, a molecule of interest due to the presence of a strained cyclopropyl ring adjacent to a chiral diol system. By comparing its spectral features with those of analogous diols, this guide will illuminate the nuanced effects of the cyclopropyl moiety on proton chemical environments, thereby offering a robust framework for the spectral analysis of similarly substituted compounds.

          The Decisive Role of ¹H NMR in Stereochemical Assignment

          ¹H NMR spectroscopy is not merely a tool for confirming connectivity; it is a powerful probe into the three-dimensional arrangement of atoms in a molecule. The chemical shift of a proton is exquisitely sensitive to its local electronic environment, which is, in turn, dictated by the surrounding functional groups and their spatial orientation. In the context of 1,2-diols, ¹H NMR can provide crucial information for determining relative and, in some cases, absolute stereochemistry.[1][2] The coupling constants (J-values) between vicinal protons, for instance, are governed by the dihedral angle between them, a principle encapsulated in the Karplus equation. This relationship allows for the deduction of conformational preferences and the relative stereochemistry of chiral centers.

          Interpreting the ¹H NMR Spectrum of 1-Cyclopropylethane-1,2-diol: A Predictive Analysis

          While an experimental spectrum for 1-cyclopropylethane-1,2-diol is not publicly available, a detailed prediction of its ¹H NMR spectrum can be constructed based on established principles of NMR theory and data from analogous structures. The unique structural elements of 1-cyclopropylethane-1,2-diol—a stereogenic center bearing a hydroxyl group, a terminal hydroxymethyl group, and an adjacent cyclopropyl ring—give rise to a complex and informative spectrum.

          A defining feature of cyclopropane-containing molecules is the pronounced upfield shift of the cyclopropyl proton resonances.[3][4] This shielding effect is attributed to a combination of factors, including the anisotropy of the C-C bonds and a weak ring current generated by the circulation of electrons within the three-membered ring.[3][4] Consequently, the protons on the cyclopropyl ring of 1-cyclopropylethane-1,2-diol are expected to appear at significantly lower chemical shifts compared to typical aliphatic protons.

          The protons of the ethane-1,2-diol backbone are subject to the deshielding effects of the electronegative oxygen atoms of the hydroxyl groups. The degree of this deshielding is additive, meaning that protons on carbons bearing hydroxyl groups will have higher chemical shifts.[5][6][7] Furthermore, the diastereotopic nature of the methylene protons (H-2) and the complex spin-spin coupling interactions will result in intricate splitting patterns.

          Predicted ¹H NMR Data for 1-Cyclopropylethane-1,2-diol

          ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
          H-13.4 - 3.6dddJ(H1-H2a), J(H1-H2b), J(H1-H3)
          H-2a3.6 - 3.8ddJ(H2a-H2b), J(H2a-H1)
          H-2b3.5 - 3.7ddJ(H2b-H2a), J(H2b-H1)
          H-30.8 - 1.0m-
          H-4/H-5 (cis)0.4 - 0.6m-
          H-4/H-5 (trans)0.2 - 0.4m-
          OHVariable (2.0 - 4.0)br s-

          A Comparative Spectral Analysis: Highlighting the Cyclopropyl Signature

          To fully appreciate the spectral idiosyncrasies of 1-cyclopropylethane-1,2-diol, a comparison with structurally related diols lacking the cyclopropyl group is instructive. We will consider 1-phenylethane-1,2-diol and butane-1,2-diol as our comparative models.

          1-Phenylethane-1,2-diol: The Influence of Aromatic Anisotropy

          1-Phenylethane-1,2-diol serves as an excellent comparative molecule as it also possesses a chiral center and a diol functionality.[8] However, the cyclopropyl group is replaced by a phenyl ring. The ¹H NMR spectrum of 1-phenylethane-1,2-diol is characterized by the downfield chemical shifts of the aromatic protons (typically 7.2-7.4 ppm) due to the ring current effect of the benzene ring.[9] The benzylic proton (H-1) is also shifted downfield (around 4.7 ppm) due to the combined deshielding effects of the adjacent hydroxyl group and the phenyl ring.

          Butane-1,2-diol: A Simple Aliphatic Analogue

          Butane-1,2-diol provides a baseline for a simple aliphatic diol.[10] Its ¹H NMR spectrum is less complex than that of 1-cyclopropylethane-1,2-diol. The protons on the carbons bearing the hydroxyl groups (H-1 and H-2) will be the most downfield, followed by the methylene (H-3) and methyl (H-4) protons. The absence of a strained ring or an aromatic system results in a more predictable and less dispersed spectrum.

          Comparative ¹H NMR Data

          CompoundKey ProtonsChemical Shift Range (δ, ppm)Key Differentiating Feature
          1-Cyclopropylethane-1,2-diol Cyclopropyl Protons0.2 - 1.0Pronounced upfield shift of cyclopropyl protons.
          1-Phenylethane-1,2-diol Aromatic Protons7.2 - 7.4Significant downfield shift of aromatic and benzylic protons.[9]
          Butane-1,2-diol Aliphatic Protons0.9 - 3.7A standard aliphatic chemical shift range.[11]

          Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

          To obtain a high-quality ¹H NMR spectrum suitable for detailed structural analysis, the following protocol is recommended:

          1. Sample Preparation:

          • Weigh approximately 5-10 mg of the diol sample.
          • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of the hydroxyl protons.[12]
          • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

          2. NMR Instrument Setup:

          • Use a high-field NMR spectrometer (≥400 MHz) to achieve better spectral dispersion and resolution.[13][14]
          • Lock the spectrometer on the deuterium signal of the solvent.
          • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.

          3. Data Acquisition:

          • Acquire a standard one-dimensional ¹H NMR spectrum.
          • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
          • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
          • Employ a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

          4. Data Processing:

          • Apply a Fourier transform to the free induction decay (FID).
          • Phase the spectrum to obtain pure absorption peaks.
          • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
          • Integrate the peaks to determine the relative ratios of the different types of protons.
          • Analyze the multiplicities and measure the coupling constants.

          Visualizing Molecular Connectivity and Spin Systems

          To aid in the interpretation of the complex spin-spin coupling network within 1-cyclopropylethane-1,2-diol, a graphical representation is invaluable.

          cluster_cyclopropyl Cyclopropyl Ring cluster_diol Diol Backbone H4_H5 H-4, H-5 H3 H-3 H3->H4_H5 J_gem, J_vic H1 H-1 H3->H1 J_vic H2 H-2a, H-2b H1->H2 J_vic

          Caption: Spin-spin coupling network in 1-cyclopropylethane-1,2-diol.

          This diagram illustrates the key vicinal and geminal coupling interactions that are expected to be observed in the ¹H NMR spectrum. The analysis of these coupling constants is crucial for confirming the connectivity and deducing the stereochemistry of the molecule.

          Conclusion

          The ¹H NMR spectrum of 1-cyclopropylethane-1,2-diol presents a fascinating case study in structural elucidation. The characteristic upfield shifts of the cyclopropyl protons serve as a definitive diagnostic marker for this structural motif. By comparing its predicted spectrum with those of 1-phenylethane-1,2-diol and butane-1,2-diol, we can confidently attribute the unique spectral features to the electronic and steric influences of the cyclopropyl group. A meticulous application of the provided experimental protocol will enable researchers to acquire high-quality data, facilitating a comprehensive and accurate interpretation of the molecular structure. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool in the arsenal of the modern chemical researcher.

          References

          • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. Chemistry, 11(19), 5509–5522. [Link]

          • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

          • Guillén, J., et al. (2019). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. Molecules, 24(12), 2296. [Link]

          • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis. Retrieved February 4, 2026, from [Link]

          • Chemistry LibreTexts. (2022, October 4). 4.5: Factors in Chemical Shift- Electronegativity. Retrieved February 4, 2026, from [Link]

          • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 4, 2026, from [Link]

          • eScholarship.org. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. Retrieved February 4, 2026, from [Link]

          • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved February 4, 2026, from [Link]

          • University of Calgary. (n.d.). Ch 13 - Shielding. Retrieved February 4, 2026, from [Link]

          • IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved February 4, 2026, from [Link]

          Sources

          A Comparative Guide to the Functional Group Analysis of 1-Cyclopropylethane-1,2-diol: An FTIR Perspective

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The structural nuances of a molecule dictate its function, and a thorough understanding of its constituent functional groups is the first step in unlocking its potential. This guide provides an in-depth analysis of 1-Cyclopropylethane-1,2-diol, focusing on the elucidation of its functional groups using Fourier Transform Infrared (FTIR) spectroscopy. Beyond a simple procedural outline, this document delves into the causal relationships behind experimental choices and offers a comparative assessment with alternative analytical techniques, ensuring a comprehensive understanding for the discerning scientist.

          The Power of Vibrational Spectroscopy: An Introduction to FTIR

          FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy and vibrate at specific frequencies.[1][2] The resulting spectrum is a unique molecular "fingerprint," revealing the presence of specific functional groups.[2][3] The x-axis of an FTIR spectrum typically represents wavenumber (cm⁻¹), which is proportional to frequency, while the y-axis represents the percentage of light that passes through the sample (transmittance).[2] An absorption band, or peak, therefore appears as a dip in the transmittance spectrum.

          Deconstructing the Molecular Signature: Predicted FTIR Spectrum of 1-Cyclopropylethane-1,2-diol

          The structure of 1-Cyclopropylethane-1,2-diol presents a fascinating combination of functional groups: a vicinal diol (two hydroxyl groups on adjacent carbons), a cyclopropyl ring, and an ethyl group. Each of these moieties will give rise to characteristic absorption bands in the FTIR spectrum.

          The Dominant Feature: The Hydroxyl (O-H) Group

          The most prominent feature in the FTIR spectrum of a diol is typically the O-H stretching vibration. Due to hydrogen bonding between the hydroxyl groups, this absorption appears as a strong, broad band in the region of 3550-3200 cm⁻¹ .[4][5] The breadth of this peak is a direct consequence of the various hydrogen-bonding environments experienced by the O-H groups within the sample.[4]

          The Carbon-Oxygen (C-O) Stretch

          The stretching vibration of the carbon-oxygen single bonds in the diol will also be present. For a secondary alcohol, this typically appears as a strong band in the range of 1100-1000 cm⁻¹ . The exact position can be influenced by the substitution pattern and intramolecular hydrogen bonding.

          The Cyclopropyl Moiety: A Tale of Ring Strain

          The cyclopropyl group, with its inherent ring strain, exhibits characteristic C-H stretching frequencies at a higher wavenumber than typical alkanes. Expect to see C-H stretching vibrations for the cyclopropyl ring in the region of 3100-3000 cm⁻¹ .[6][7] Additionally, a characteristic "breathing" or ring deformation mode for the cyclopropane ring can often be observed around 1020 cm⁻¹ .

          The Alkane Backbone: C-H Stretching and Bending

          The ethyl group and the C-H bonds on the diol backbone will exhibit characteristic alkane C-H stretching and bending vibrations. The sp³ C-H stretching vibrations will appear as sharp to medium intensity bands in the region of 3000-2850 cm⁻¹ .[4][8] The C-H bending (scissoring) vibrations for CH₂ groups are typically found around 1470-1450 cm⁻¹ , while CH₃ bending vibrations appear around 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ .[6]

          A Self-Validating Experimental Protocol for FTIR Analysis

          To ensure the acquisition of a high-quality, reproducible FTIR spectrum of 1-Cyclopropylethane-1,2-diol, the following step-by-step protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a convenient technique for liquid samples, requiring minimal sample preparation.[9]

          Experimental Workflow Diagram

          FTIR_Workflow cluster_prep Pre-Analysis cluster_analysis Sample Analysis cluster_post Post-Analysis instrument_prep Instrument Preparation background Background Spectrum Acquisition instrument_prep->background Clean ATR Crystal sample_prep Sample Preparation background->sample_prep Ready for Sample data_acq Data Acquisition sample_prep->data_acq Apply Sample to Crystal processing Data Processing data_acq->processing Collect Spectrum interpretation Spectral Interpretation processing->interpretation Baseline Correction & Normalization Analytical_Techniques cluster_techniques Analytical Techniques cluster_info Information Provided molecule 1-Cyclopropylethane-1,2-diol FTIR FTIR Spectroscopy molecule->FTIR NMR NMR Spectroscopy molecule->NMR MS Mass Spectrometry molecule->MS functional_groups Functional Groups (O-H, C-O, Cyclopropyl) FTIR->functional_groups connectivity Atom Connectivity (Carbon Skeleton, Proton Environment) NMR->connectivity molecular_weight Molecular Weight & Fragmentation Pattern MS->molecular_weight

          Sources

          A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules.[1] The fragmentation patterns generated, particularly under electron ionization (EI), provide a molecular fingerprint that is invaluable to researchers in fields ranging from drug discovery to materials science. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation of 1-cyclopropylethane-1,2-diol, a molecule of interest due to its combination of a strained cyclopropyl ring and a vicinal diol functional group.

          The presence of multiple functional groups can lead to complex fragmentation pathways, making spectral interpretation a nuanced task. This guide will dissect the expected fragmentation patterns of 1-cyclopropylethane-1,2-diol, compare them with structurally related analogs—1,2-pentanediol and trans-cyclopentane-1,2-diol—and provide the scientific rationale behind these fragmentation behaviors. By understanding these patterns, researchers can more confidently identify and characterize novel compounds containing similar structural motifs.

          Predicted Fragmentation Pathways of 1-Cyclopropylethane-1,2-diol

          The primary fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water).[4][5] For 1-cyclopropylethane-1,2-diol, several key fragmentation routes are anticipated:

          • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to an oxygen-bearing carbon.[5][6] This is often a dominant fragmentation pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[4][6]

            • Cleavage of the C1-C2 bond: Loss of the cyclopropyl group would result in a fragment at m/z 61.

            • Cleavage of the bond between the cyclopropyl group and C1: Loss of the CH(OH)CH₂OH group would lead to a fragment at m/z 41, corresponding to the cyclopropyl cation.

          • Loss of Water (Dehydration): A common fragmentation for alcohols is the elimination of a water molecule (18 Da), which would produce a fragment at m/z 84 (M-18).[4][6] This can be followed by further fragmentation.

          • Cyclopropyl Ring Opening: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to the formation of an isomeric acyclic radical cation. This open-chain isomer would then fragment in ways characteristic of unsaturated alcohols.

          • Cleavage between the two hydroxyl-bearing carbons: This would result in fragments at m/z 57 (cyclopropyl-CHOH⁺) and m/z 45 (CH₂OH⁺). The m/z 45 fragment is a common diagnostic peak for primary alcohols.[6]

          Based on these principles, the base peak is likely to arise from one of the stable cations formed through α-cleavage.

          GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Diol in Solvent inject Inject Sample prep->inject separate Separation on Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze detect Detector analyze->detect analysis Generate & Interpret Mass Spectrum detect->analysis

          Sources

          Comparing reactivity of 1-Cyclopropylethane-1,2-diol vs. ethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide compares the reactivity of 1-Cyclopropylethane-1,2-diol (CPED) versus the industry standard Ethane-1,2-diol (Ethylene Glycol, EG). This guide is structured for application scientists and synthetic chemists focusing on divergent mechanistic pathways and strain-release chemistry.

          Executive Summary

          While Ethane-1,2-diol (EG) serves as the archetypal vicinal diol for general protecting group chemistry and solvent applications, 1-Cyclopropylethane-1,2-diol (CPED) represents a "spring-loaded" synthon. The introduction of the cyclopropyl moiety at the C1 position fundamentally alters the reactivity landscape, shifting the dominant mechanism from simple dehydration (in EG) to strain-release rearrangements and cationic cascades (in CPED).

          Key Differentiator: CPED is not merely a substituted glycol; it is a precursor to cyclobutanones and homoallylic systems via acid-catalyzed ring expansion, a pathway inaccessible to EG.

          Structural & Electronic Profile

          The divergent reactivity stems from the electronic stabilization provided by the cyclopropyl group (Walsh orbitals) and the release of ring strain (~27.5 kcal/mol).

          FeatureEthane-1,2-diol (EG)1-Cyclopropylethane-1,2-diol (CPED)
          Structure HO-CH₂-CH₂-OHcPr-CH(OH)-CH₂-OH
          C1 Hybridization sp³ (Unstrained)sp³ (Attached to strained ring)
          Cation Stability Primary cation (destabilized)Cyclopropylcarbinyl cation (Highly stabilized, bisected conformation)
          Dominant Effect Inductive withdrawal by Oxygen
          
          
          -
          
          
          Hyperconjugation (Stabilizes
          
          
          -cation)
          pKa (approx) ~14.2~14.5 (Slightly less acidic due to steric bulk)

          Reactivity Profile 1: Acid-Catalyzed Transformations

          This is the most critical divergence point. Under Brønsted or Lewis acid catalysis, EG undergoes simple dehydration. CPED undergoes a bifurcation of pathways driven by the stability of the cyclopropylcarbinyl cation.

          A. Ethane-1,2-diol: The Baseline
          • Mechanism: Protonation

            
             Loss of H₂O 
            
            
            
            1,2-Hydride Shift
            
            
            Tautomerization.
          • Product: Acetaldehyde (often polymerizes to paraldehyde).

          • Utility: Low. Typically an unwanted side reaction during protection steps.

          B. 1-Cyclopropylethane-1,2-diol: The Strain-Release Cascade
          • Mechanism: Protonation of C1-OH (Secondary) leads to the Cyclopropylcarbinyl Cation . This intermediate is non-classical and fluxional.

          • Pathway A (Ring Expansion): Migration of the C-C ring bond (Tiffeneau-Demjanov style) to relieve ring strain.

            • Product:Cyclobutanone derivatives.

          • Pathway B (Hydride Shift): Migration of H from C2.

            • Product:Cyclopropyl methyl ketone .

          Visualization of Divergent Pathways

          The following diagram illustrates the mechanistic bifurcation.

          Figure 1: Mechanistic divergence showing the high-value ring expansion pathway accessible only to the cyclopropyl derivative.

          Reactivity Profile 2: Oxidative Cleavage (Periodate)

          The reaction with Sodium Periodate (NaIO₄) or Lead Tetraacetate (LTA) is a standard method to cleave vicinal diols.

          • Ethane-1,2-diol: Cleaves symmetrically to yield 2 equivalents of Formaldehyde .

          • 1-Cyclopropylethane-1,2-diol: Cleaves unsymmetrically.

            • Product 1: Formaldehyde.[1]

            • Product 2: Cyclopropanecarbaldehyde .

            • Note: The cyclopropyl ring generally survives standard Malaprade oxidation conditions (NaIO₄/H₂O), making this an excellent route to generate cyclopropanecarbaldehyde in situ without handling the volatile and unstable aldehyde directly.

          Experimental Protocols

          Protocol A: Synthesis of 1-Cyclopropylethane-1,2-diol (Upjohn Dihydroxylation)

          Unlike EG, CPED must often be synthesized from vinylcyclopropane.

          • Reagents: Vinylcyclopropane (10 mmol), N-Methylmorpholine N-oxide (NMO, 11 mmol), Osmium Tetroxide (OsO₄, 0.1 mol% catalyst), Acetone/Water (4:1).

          • Setup: 100 mL Round Bottom Flask, magnetic stir bar, inert atmosphere (Ar or N₂).

          • Procedure:

            • Dissolve vinylcyclopropane in Acetone/Water.

            • Add NMO in one portion.

            • Add OsO₄ solution dropwise at 0°C (Ice bath) to control exotherm.

            • Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hex) – CPED is much more polar than the alkene.

          • Quench: Add solid Sodium Sulfite (Na₂SO₃, 1.5g) and stir for 1 hour to reduce residual Osmium species (mixture turns black/brown).

          • Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

          • Purification: Flash column chromatography. Note: CPED is viscous and hygroscopic.

          Protocol B: Comparative Acid Sensitivity Test

          Validating the stability difference between EG and CPED.

          • Substrates: 100 mg of EG and 100 mg of CPED in separate vials.

          • Conditions: Dissolve each in 1 mL CDCl₃ (NMR tube). Add 10 µL of deuterated Trifluoroacetic Acid (TFA-d).

          • Observation (¹H NMR):

            • EG Tube: Minimal change over 1 hour. Signal broadening of OH peaks.

            • CPED Tube: Rapid disappearance of methine proton signal. Emergence of new signals corresponding to Cyclobutanone (multiplets at ~3.0 ppm) and Cyclopropyl methyl ketone (methyl singlet at ~2.2 ppm).

          • Interpretation: This confirms the "fragility" of the CPED system compared to the robust EG system.

          Applications in Drug Development[2]

          • Ethane-1,2-diol: Used primarily as a solvent, cryoprotectant, or to form cyclic acetal protecting groups (dioxolanes) for ketones.

          • 1-Cyclopropylethane-1,2-diol:

            • Pharmacophore Installation: Used to install the cyclopropyl-carbinol motif found in antivirals (e.g., HIV non-nucleoside reverse transcriptase inhibitors).

            • Ring Expansion Precursor: Serves as a masked cyclobutanone. In total synthesis, treating a protected CPED derivative with Lewis acid allows for the construction of spirocyclic cyclobutane cores, a common motif in terpene synthesis and novel scaffold design.

          References

          • Pinacol Rearrangement Mechanisms

            • Title: The Pinacol Rearrangement[2][3][4][5]

            • Source: Master Organic Chemistry
            • URL:[Link]

          • Cyclopropylcarbinyl Reactivity

            • Title: Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes (Context on Cyclopropyl rearrangements)
            • Source: N
            • URL:[Link]

          • Synthesis of Cyclopropyl Diols

            • Title: 1-Cyclopropylethane-1,2-diol (Compound Summary)
            • Source: PubChem[6][7]

            • URL:[Link]

          • General Oxidation of Diols

            • Title: Oxidation of 1,2-diols[8][9][10]

            • Source: Chemistry LibreTexts
            • URL:[Link]

          Sources

          A Comparative Guide to the Chemical Behavior of 1-Cyclopropylethane-1,2-diol and Cyclopropylmethanol for the Research Scientist

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of functionalized small molecules is a cornerstone of innovation. Among these, cyclopropyl-containing scaffolds hold a special place due to the unique electronic properties and inherent ring strain of the cyclopropane ring, which can be strategically exploited in synthesis. This guide provides an in-depth comparison of the chemical behavior of two such molecules: 1-cyclopropylethane-1,2-diol and cyclopropylmethanol. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their distinct reactivities, supported by mechanistic insights and experimental data, to inform their synthetic strategies.

          Introduction: Structural and Electronic Distinctions

          At first glance, 1-cyclopropylethane-1,2-diol and cyclopropylmethanol appear to be closely related congeners, with the former possessing an additional hydroxyl group. However, this seemingly minor structural difference profoundly influences their chemical behavior, particularly in reactions involving carbocationic intermediates and oxidative transformations. The primary alcohol in cyclopropylmethanol is directly attached to the cyclopropyl ring, leading to the well-documented stabilizing effect of the cyclopropyl group on an adjacent positive charge (the cyclopropylcarbinyl cation).[1][2] In contrast, 1-cyclopropylethane-1,2-diol, a vicinal diol, has a secondary alcohol adjacent to the cyclopropyl ring and a primary alcohol one carbon removed. This arrangement opens up reaction pathways not accessible to cyclopropylmethanol, most notably the pinacol rearrangement.

          Physical and Chemical Properties: A Tabular Comparison

          For ease of reference, the fundamental physical and chemical properties of both compounds are summarized below.

          Property1-Cyclopropylethane-1,2-diolCyclopropylmethanol
          IUPAC Name 1-cyclopropylethane-1,2-diolCyclopropylmethanol
          Molecular Formula C₅H₁₀O₂C₄H₈O
          Molecular Weight 102.13 g/mol 72.11 g/mol
          Boiling Point Not readily available123-124 °C
          Structure 1-Cyclopropylethane-1,2-diol structureCyclopropylmethanol structure

          Comparative Reactivity Analysis

          The divergent chemical behavior of these two molecules is most evident in acid-catalyzed and oxidation reactions.

          Acid-Catalyzed Reactions: A Tale of Two Pathways

          The behavior of these two alcohols under acidic conditions is a stark illustration of their differing reactivity, primarily governed by the stability of the carbocationic intermediates formed.

          1-Cyclopropylethane-1,2-diol: The Pinacol Rearrangement

          As a vicinal diol, 1-cyclopropylethane-1,2-diol is primed to undergo the classic pinacol rearrangement in the presence of an acid catalyst.[3][4] This reaction proceeds through a carbocation intermediate, followed by a 1,2-migration of a substituent to the electron-deficient center.

          The key mechanistic steps are:

          • Protonation of one of the hydroxyl groups to form a good leaving group (water).

          • Departure of water to generate a carbocation.

          • A 1,2-migratory shift of a group from the adjacent carbon to the carbocationic center.

          • Deprotonation of the remaining hydroxyl group to yield a carbonyl compound.

          A critical aspect of this rearrangement is the migratory aptitude of the substituents.[5][6] In the case of 1-cyclopropylethane-1,2-diol, the initial carbocation can form at either the secondary carbon (adjacent to the cyclopropyl group) or the primary carbon. The secondary carbocation is significantly more stable due to the stabilizing effect of the adjacent cyclopropyl group.[1] Following carbocation formation, a 1,2-hydride shift from the adjacent carbon is the most likely rearrangement, leading to the formation of a ketone.

          pinacol_rearrangement diol 1-Cyclopropylethane-1,2-diol protonated_diol Protonated Diol diol->protonated_diol + H+ carbocation Secondary Carbocation protonated_diol->carbocation - H2O rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation 1,2-Hydride Shift ketone Cyclopropyl methyl ketone rearranged_carbocation->ketone - H+

          Pinacol Rearrangement of 1-Cyclopropylethane-1,2-diol

          Cyclopropylmethanol: Dehydration vs. Ring Opening

          Under acidic conditions, cyclopropylmethanol can undergo two competing reactions: simple dehydration to form methylenecyclopropane, or a more complex rearrangement involving ring-opening of the cyclopropane. The latter proceeds through the highly stabilized cyclopropylcarbinyl cation, which is in equilibrium with the cyclobutyl and homoallyl cations.[7][8] The product distribution is often dependent on the reaction conditions and the nature of the acid catalyst.

          The formation of the cyclopropylcarbinyl cation is a key feature that distinguishes its reactivity from simple primary alcohols.[1] This cation can be trapped by a nucleophile or undergo rearrangement to alleviate the ring strain of the three-membered ring, leading to products such as cyclobutanol or but-3-en-1-ol.

          cyclopropylmethanol_reaction cpm Cyclopropylmethanol protonated_cpm Protonated Cyclopropylmethanol cpm->protonated_cpm + H+ cpc_cation Cyclopropylcarbinyl Cation protonated_cpm->cpc_cation - H2O dehydration_product Methylenecyclopropane cpc_cation->dehydration_product - H+ ring_opened_products Ring-Opened Products (e.g., Cyclobutanol) cpc_cation->ring_opened_products Rearrangement

          Acid-Catalyzed Reactions of Cyclopropylmethanol

          Oxidation Reactions: Selectivity as a Function of Structure

          The oxidation of these two molecules also highlights their distinct chemical personalities.

          1-Cyclopropylethane-1,2-diol: Selective Oxidation to an α-Hydroxyketone

          The selective oxidation of one of the hydroxyl groups in a 1,2-diol without cleaving the carbon-carbon bond is a valuable transformation in organic synthesis. Various reagents can achieve this, often with selectivity for one of the hydroxyl groups based on steric or electronic factors. For 1-cyclopropylethane-1,2-diol, selective oxidation of the secondary alcohol is expected to yield 1-cyclopropyl-1-hydroxypropan-2-one. Reagents such as those based on organotin compounds have been shown to be effective for this type of selective oxidation.[9][10]

          Cyclopropylmethanol: Oxidation to Cyclopropanecarboxaldehyde

          The primary alcohol of cyclopropylmethanol can be readily oxidized to the corresponding aldehyde, cyclopropanecarboxaldehyde, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. Further oxidation to cyclopropanecarboxylic acid is also possible with stronger oxidants.

          Experimental Protocols

          To provide a practical context for the discussed reactivities, the following are representative experimental protocols.

          Synthesis of 1-Cyclopropylethane-1,2-diol

          A common route to vicinal diols is the dihydroxylation of an alkene. Thus, 1-cyclopropylethene can be treated with osmium tetroxide (catalytic) and a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield 1-cyclopropylethane-1,2-diol.

          Step-by-Step Methodology:

          • Dissolve 1-cyclopropylethene (1.0 equiv) in a mixture of acetone and water (10:1).

          • Add N-methylmorpholine N-oxide (1.2 equiv).

          • Add a catalytic amount of osmium tetroxide (e.g., 2.5 mol% of a 4% solution in water).

          • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

          • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

          • Extract the aqueous layer with ethyl acetate.

          • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

          • Purify the crude product by flash column chromatography on silica gel.

          Pinacol Rearrangement of 1-Cyclopropylethane-1,2-diol

          Step-by-Step Methodology:

          • Dissolve 1-cyclopropylethane-1,2-diol (1.0 equiv) in a suitable solvent such as toluene.

          • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 equiv).

          • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

          • Monitor the reaction progress by TLC or GC-MS.

          • Once the starting material is consumed, cool the reaction mixture to room temperature.

          • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

          • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

          • Purify the resulting ketone by distillation or column chromatography.

          Oxidation of Cyclopropylmethanol to Cyclopropanecarboxaldehyde

          Step-by-Step Methodology:

          • Suspend pyridinium chlorochromate (PCC) (1.5 equiv) in dichloromethane in a round-bottom flask.

          • Add a solution of cyclopropylmethanol (1.0 equiv) in dichloromethane dropwise to the PCC suspension at room temperature.

          • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

          • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

          • Wash the filter cake with additional diethyl ether.

          • Concentrate the filtrate under reduced pressure to obtain the crude cyclopropanecarboxaldehyde.

          • Further purification can be achieved by distillation.

          Conclusion: Strategic Implications for Synthesis

          The comparative analysis of 1-cyclopropylethane-1,2-diol and cyclopropylmethanol reveals that the presence of a vicinal diol functionality dramatically alters the chemical reactivity profile. While cyclopropylmethanol's chemistry is dominated by reactions involving the stabilized cyclopropylcarbinyl cation, leading to either substitution, elimination, or ring-opening products, 1-cyclopropylethane-1,2-diol is susceptible to the pinacol rearrangement, a powerful tool for carbon skeleton reorganization.

          For the synthetic chemist, the choice between these two building blocks depends on the desired molecular architecture. Cyclopropylmethanol is an excellent choice for introducing a cyclopropylmethyl moiety or for accessing cyclobutane and homoallylic alcohol derivatives. In contrast, 1-cyclopropylethane-1,2-diol offers a pathway to cyclopropyl ketones through a predictable rearrangement, or to α-hydroxyketones via selective oxidation. Understanding these fundamental differences in chemical behavior is paramount for the strategic design of complex molecules in drug discovery and development.

          References

          • Bachmann, W. E.; Ferguson, J. W. The Pinacol—Pinacolone Rearrangement. VI. The Rearrangement of Symmetrical Aromatic Pinacols. Journal of the American Chemical Society1934 , 56 (10), 2081-2084. [Link]

          • Chemistry Stack Exchange. Migratory aptitude in pinacol-pinacolone rearrangement. [Link][5]

          • BYJU'S. Pinacol Pinacolone Rearrangement Process. [Link][3]

          • Chemistry Steps. Pinacol Rearrangement. [Link][4]

          • Organic Chemistry Portal. Pinacol Rearrangement. [Link]

          • Beilstein Journals. The cyclopropylcarbinyl route to γ-silyl carbocations. [Link][7]

          • American Chemical Society. Kinetics of a carbene rearrangement: the 1,2-carbon migration of cyclopropylchlorocarbene. [Link]

          • American Chemical Society. Theoretical study of the reaction mechanism and migratory aptitude of the pinacol rearrangement. [Link][11]

          • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]

          • Oreate AI Blog. Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. [Link][1]

          • ResearchGate. Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. [Link]

          • Chemistry Stack Exchange. Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? [Link][8]

          • University of Otago. The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link][12]

          • YouTube. The oxidation product of 1,2-cyclopentane diol with HIO_(4) or (CH_(3)COO). [Link][13]

          • YouTube. Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. [Link][14]

          • Quora. Why is cyclopropyl methyl carbocation more stable than benzyl? [Link][2]

          • Chemistry Stack Exchange. Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. [Link][15]

          • YouTube. 8.3 Acid Catalyzed Hydration, Oxymercuration Demercuration, and Hydroboration Oxidation. [Link][16]

          • Marquette University. Synthesis of cyclopropane containing natural products. [Link]

          • PubMed. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. [Link][9]

          • PubMed. Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. [Link][17]

          • PubMed Central. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. [Link][18]

          • MPG.PuRe. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link][19]

          • ResearchGate. An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2. [Link][10]

          • Web Pages. Synthesis of trans-1,2-dibenzoyl- cyclopropane. [Link]

          • PubMed Central. Mechanistic Studies on Au(I)-Catalyzed[3][3]-Sigmatropic Rearrangements using Cyclopropane Probes. [Link]

          • American Chemical Society. Kinetics of a carbene rearrangement: the 1,2-carbon migration of cyclopropylchlorocarbene. [Link][20]

          • Wikipedia. Vinylcyclopropane rearrangement. [Link]

          • ResearchGate. Vinylcyclopropane rearrangements. [Link]

          Sources

          A Comparative Guide to the Structural Elucidation of 1-Cyclopropylethane-1,2-diol Derivatives: X-ray Crystallography and Spectroscopic Alternatives

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety. The 1-cyclopropylethane-1,2-diol scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. This guide offers a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural elucidation of these and similar molecules, providing both theoretical insights and practical, data-driven comparisons.

          As Senior Application Scientists, our aim is to move beyond mere procedural descriptions. We will delve into the rationale behind experimental choices, presenting each analytical method as a self-validating system. This guide is structured to empower researchers to make informed decisions when selecting the most appropriate analytical tool for their specific research question.

          The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

          X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, infer the precise positions of individual atoms.[2] This technique provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

          Case Study 1: 4-Cyclopropylacetanilide

          To illustrate the power of X-ray crystallography, let us consider the structure of 4-cyclopropylacetanilide, a molecule featuring the cyclopropyl motif. A study by Reboul and colleagues provides detailed crystallographic data for this compound.[3]

          Table 1: Crystallographic Data for 4-Cyclopropylacetanilide [3]

          ParameterValue at 21°CValue at -100°C
          Crystal SystemMonoclinicMonoclinic
          Space GroupP2₁/cP2₁/c
          a (Å)9.725(2)9.557(4)
          b (Å)10.934(3)10.980(2)
          c (Å)9.636(2)9.641(2)
          β (°)106.13(1)106.34(3)
          Volume (ų)984.21970.76
          Z44
          Calculated Density (g cm⁻³)1.1821.199
          R-factor0.0420.051

          The data reveals a monoclinic crystal system and provides precise unit cell dimensions.[3] The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is low, indicating a high-quality structural determination.[3] One of the key findings from this study is the conformation of the cyclopropyl ring relative to the phenyl ring, which adopts a "bisected" conformation.[3] This specific spatial arrangement has significant implications for the molecule's electronic properties and potential interactions with biological targets.

          Experimental Protocol: From Powder to Picture - A Crystallography Workflow

          The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.

          Step 1: Synthesis and Purification

          The synthesis of the target molecule is the necessary first step. For instance, the synthesis of 6-cyclopropyl-1,3-diphenylfulvene involves the reaction of 1,3-diphenylcyclopentadiene with cyclopropanecarboxaldehyde in the presence of pyrrolidine in an ethanolic solution.[4] Purity is paramount for successful crystallization; therefore, the crude product must be purified, often through column chromatography or recrystallization.

          Step 2: Crystallization

          Growing single crystals of sufficient size and quality is often the most challenging step. The choice of solvent, temperature, and crystallization method are critical variables that need to be systematically screened.

          • Evaporation: Slow evaporation of a saturated solution is a common technique. For example, orange crystals of 6-cyclopropyl-1,3-diphenylfulvene were obtained by the slow evaporation of a petroleum ether solution.[4]

          • Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and promoting crystal growth.

          • Cooling: A saturated solution is slowly cooled, leading to supersaturation and crystallization.

          The rationale behind these methods is to approach the point of insolubility at a slow and controlled rate, allowing the molecules to self-assemble into a well-ordered crystal lattice rather than crashing out as an amorphous solid.

          Step 3: Data Collection and Structure Refinement

          A suitable crystal is mounted on a goniometer and exposed to a focused beam of X-rays.[5] The resulting diffraction pattern is recorded on a detector.[1] This raw data is then processed to determine the unit cell parameters and the intensities of the reflections. Finally, sophisticated software is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[6]

          Diagram 1: X-ray Crystallography Workflow

          X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Data Collection & Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure 3D Molecular Structure StructureSolution->FinalStructure

          Caption: A streamlined workflow for determining a molecule's 3D structure using X-ray crystallography.

          Alternative and Complementary Techniques: A Spectroscopic Toolkit

          While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. The requirement for high-quality single crystals can be a significant bottleneck. Furthermore, the solid-state conformation may not always be representative of the molecule's structure in solution, which is often more biologically relevant. In these instances, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer powerful alternatives and complementary insights.

          Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

          NMR spectroscopy is a cornerstone of organic chemistry for determining the connectivity and stereochemistry of molecules in solution.[7] By probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.[8]

          Key Information from NMR Spectra:

          • Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus.[9] Protons in different chemical environments will have different chemical shifts.

          • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[10]

          • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the influence of neighboring magnetic nuclei and provides information about the number of adjacent protons.[11]

          • Coupling Constants (J): The distance between the peaks in a split signal, which can provide information about the dihedral angle between protons and thus the conformation of the molecule.

          For a molecule like 1-cyclopropylethane-1,2-diol, ¹H NMR would be expected to show distinct signals for the protons on the cyclopropyl ring, the ethane backbone, and the hydroxyl groups. The coupling patterns between these protons would be instrumental in confirming the connectivity of the molecule.

          Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

          Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[12] It provides the molecular weight of a compound with high accuracy and can also offer structural information through the analysis of fragmentation patterns.[3]

          When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺).[3] This molecular ion can then fragment into smaller, charged pieces. The pattern of these fragments is often characteristic of the original molecule's structure.[13] For cyclic compounds, the fragmentation patterns can be complex but often involve ring-opening reactions.[14]

          Table 2: Comparison of Analytical Techniques for Structural Elucidation

          FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
          Principle X-ray diffraction by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
          Sample State Crystalline solidSolutionGas phase (ions)
          Information Obtained Absolute 3D structure, bond lengths, bond angles, conformationConnectivity, stereochemistry, conformation in solutionMolecular weight, elemental composition, fragmentation pattern
          Key Advantage Unambiguous determination of absolute structureProvides data on structure in a biologically relevant state (solution)High sensitivity and accurate mass determination
          Key Limitation Requires high-quality single crystals, solid-state structure may differ from solutionDoes not provide absolute 3D structure directlyFragmentation can be complex and difficult to interpret

          Diagram 2: A Comparative Overview of Analytical Techniques

          Analytical_Techniques_Comparison cluster_main Structural Elucidation of 1-Cyclopropylethane-1,2-diol Derivatives cluster_comparison Key Comparison Points XRay X-ray Crystallography XRay_Info Provides: - Absolute 3D Structure - Bond Lengths & Angles - Solid-State Conformation XRay->XRay_Info Sample Sample State (Solid vs. Solution vs. Gas) XRay->Sample Info_Type Type of Structural Information (Absolute vs. Connectivity) XRay->Info_Type Limitations Primary Limitations (Crystals, Ambiguity, Complexity) XRay->Limitations NMR NMR Spectroscopy NMR_Info Provides: - Connectivity & Stereochemistry - Solution-State Conformation - Dynamic Information NMR->NMR_Info NMR->Sample NMR->Info_Type NMR->Limitations MS Mass Spectrometry MS_Info Provides: - Molecular Weight - Elemental Formula - Fragmentation Patterns MS->MS_Info MS->Sample MS->Info_Type MS->Limitations

          Caption: A comparative diagram highlighting the key features of X-ray crystallography, NMR, and MS.

          Conclusion: An Integrated Approach to Structural Certainty

          The structural elucidation of novel compounds like 1-cyclopropylethane-1,2-diol derivatives is a critical endeavor in drug discovery. While X-ray crystallography provides the definitive answer for the solid-state structure, a comprehensive understanding often requires an integrated analytical approach. NMR spectroscopy offers invaluable insights into the behavior of these molecules in solution, a more biologically representative environment. Mass spectrometry provides rapid and sensitive confirmation of molecular weight and can offer clues to the molecular framework through fragmentation analysis.

          By understanding the strengths and limitations of each technique, and by carefully considering the specific research question at hand, scientists can strategically deploy these powerful tools to build a complete and accurate picture of their molecules of interest. This integrated approach, grounded in a solid understanding of the underlying principles and experimental nuances, is the hallmark of robust and reliable chemical research.

          References

          • Reboul, J. P., et al. (1981). Crystal structures of phenyl-substituted cyclopropanes. IV. The crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1379-1385. [Link]

          • Brown, L. C., et al. (2020). Crystal structures of 6-cyclopropyl-1,3-diphenylfulvene and 6-(2,3-dimethoxynaphthyl)-1,3-diphenylfulvene. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 846–850. [Link]

          • Holm, A. S., et al. (2010). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Protein Science, 19(6), 1171-1184. [Link]

          • Noroozi Pesyan, N., Gharib, A., & Behroozi, M. (2013). 1H (a) and 13C NMR spectra of 4 (b). ResearchGate. [Link]

          • Brown, L. C., et al. (2020). Crystal structures of 6-cyclopropyl-1,3-diphenylfulvene and 6-(2,3-dimethoxynaphthyl). Acta Crystallographica Section E: Crystallographic Communications, E76, 846-850. [Link]

          • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-448. [Link]

          • LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

          • Organic Syntheses. (n.d.). Recrystallization. Organic Syntheses. [Link]

          • Jaskolski, M. (2005). X ray crystallography. Journal of Cell Science, 118(Pt 13), 2779–2780. [Link]

          • Alexander, A. J., et al. (2015). The Dynamic, Size-Dependent Properties of[4]-[15]Cycloparaphenylenes. Journal of the American Chemical Society, 137(14), 4842–4849. [Link]

          • Liu, X. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

          • MacSphere. (n.d.). 6,6-Diaryl Fulvenes. Reduction to Benzhydryl Cyclopentadiene by Amide Bases. McMaster University. [Link]

          • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2786-2827. [Link]

          • LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. [Link]

          • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

          • Royal Society of Chemistry. (n.d.). Supplementary NMR data. Royal Society of Chemistry. [Link]

          • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]

          • Lowe, E. (2021). Selective Melt Recrystallization of Acetaminophen Polymorphs Through E. Bucknell Digital Commons. [Link]

          • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

          • Beilstein Journals. (n.d.). Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis. Beilstein Journals. [Link]

          • Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. [Link]

          • Chemistry with Dr. Sheenam. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak [Video]. YouTube. [Link]

          • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

          • Nizovtsev, A. V. (2020). A Simple Synthesis of 3,3-Diphenylcyclopropene. Organic Preparations and Procedures International, 52(6), 537-542. [Link]

          • Palmer, M. H., et al. (2021). The singlet excited states of fulvene and of its 6,6-dimethyl derivative: A combined study of their energy levels by absorption. The Journal of Chemical Physics, 155(10), 104301. [Link]

          • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

          • Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography. Dartmouth College. [Link]

          • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

          • Bucknell University. (n.d.). Recrystallization-1.doc.pdf. Bucknell University. [Link]

          • Hsu, C. S., & Guo, T. (1995). Mass spectrometry and fullerenes. Journal of Mass Spectrometry, 30(10), 1331-1350. [Link]

          • Davies, T. Q., et al. (2021). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 12(15), 5486–5491. [Link]

          • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

          • The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

          • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

          • ResearchGate. (n.d.). Aromaticity of substituted fulvene derivatives: Substituent-dependent ring currents. ResearchGate. [Link]

          • Jasti, R., et al. (2015). The Dynamic, Size-Dependent Properties of[4]-[15]Cycloparaphenylenes. Chemical Science, 6(6), 3515–3524. [Link]

          • Popa, D. S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin, 68(1), 15-28. [Link]

          • Hamdan, H. H., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1024-1035. [Link]

          • da Silva, G. N., et al. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 6(47), 31693–31702. [Link]

          Sources

          Technical Guide: Validating Chiral Purity of (R)-1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Validating the enantiomeric excess (ee%) of (R)-1-Cyclopropylethane-1,2-diol presents a specific set of analytical challenges: the molecule lacks a UV-active chromophore, possesses high polarity, and contains a strained cyclopropyl ring susceptible to ring-opening under harsh acidic conditions.

          While High-Performance Liquid Chromatography (HPLC) is often the default for chiral analysis, this guide argues that Chiral Gas Chromatography (GC-FID) is the superior "workhorse" method for this specific aliphatic diol due to its volatility and the universality of Flame Ionization Detection (FID). However, for structural confirmation of absolute configuration, NMR Spectroscopy via Mosher Ester analysis remains the requisite validation step.

          This guide details three distinct protocols, ranked by operational efficiency and data integrity.

          Technical Context & Challenges

          Before selecting a method, the analyst must account for the physicochemical constraints of the analyte:

          • Chromophore Absence: The molecule is aliphatic. Direct HPLC-UV (254 nm) is impossible without derivatization. Refractive Index (RI) detection is possible but often lacks the sensitivity required for trace enantiomer detection (<0.1%).

          • Cyclopropyl Stability: The three-membered ring has high ring strain (~27.5 kcal/mol). While thermally stable enough for GC, it is vulnerable to acid-catalyzed ring opening. Methodologies involving strong acids (e.g., certain derivatizations) must be avoided or carefully controlled.

          • Polarity: As a 1,2-diol, the molecule is highly polar, leading to peak tailing on standard silica phases.

          Comparative Performance Matrix

          The following table summarizes the trade-offs between the three primary validation methodologies.

          FeatureMethod A: Chiral GC-FID (Recommended)Method B: Derivatization HPLC-UV Method C: NMR (Mosher Analysis)
          Primary Utility Routine QC, Batch ReleaseScale-up purification, Thermally labile samplesAbsolute Configuration Assignment
          Detection Mode FID (Universal Carbon)UV (Requires Chromophore Tag)1H / 19F NMR
          Sample Prep Minimal (Direct or Acetylation)High (Benzoylation required)High (Chiral Derivatization)
          Sensitivity (LOD) High (< 10 ppm)High (Dependent on Tag)Low (~1-2% impurity detection)
          Throughput < 15 mins/run20-40 mins/runHours (Prep + Scan)
          Cost Per Run LowMedium (Solvents/Columns)High (Deuterated solvents/Reagents)

          Method A: Chiral Gas Chromatography (The Gold Standard)

          For aliphatic diols, Chiral GC is superior because FID detects carbon-hydrogen bonds directly, negating the need for UV activity.

          Experimental Protocol

          Objective: Quantify the (S)-enantiomer impurity in (R)-1-Cyclopropylethane-1,2-diol.

          1. Sample Preparation (Derivatization is Recommended):

          • Rationale: While the diol can be run neat, hydroxyl groups often cause peak tailing. Acetylation improves peak symmetry and volatility.

          • Step 1: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).

          • Step 2: Add 50 µL Pyridine (base catalyst) and 50 µL Acetic Anhydride.

          • Step 3: Incubate at 60°C for 30 mins.

          • Step 4: Quench with water, extract organic layer, dry over MgSO4, and inject.

          2. Instrument Parameters:

          • System: GC-FID (e.g., Agilent 7890/8890).

          • Column: Cyclodex-B (Agilent) or Beta-DEX 120 (Supelco).

            • Phase: Permethylated beta-cyclodextrin in SPB-35.

            • Dimensions: 30 m x 0.25 mm x 0.25 µm.

          • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

          • Inlet: Split Mode (50:1), 250°C.

          • Oven Program:

            • Initial: 80°C (Hold 1 min).

            • Ramp: 5°C/min to 180°C.

            • Final: 230°C (Hold 5 min) to bake out.

          • Detector: FID @ 280°C.

          3. Self-Validation Criteria:

          • Resolution (Rs): Must be > 1.5 between (R) and (S) peaks.

          • Racemic Standard: You must inject a racemic mixture first to establish retention times for both enantiomers.

          Method B: Chiral HPLC (The Alternative)

          If GC is unavailable, or if the cyclopropyl ring degrades in the injector port, HPLC is the alternative. However, you must derivatize the diol to see it.

          Experimental Protocol

          Objective: Attach a UV-active "flag" (Benzoyl group) to the diol.

          1. Derivatization (Benzoylation):

          • Reaction: Diol + Benzoyl Chloride

            
             Dibenzoate Ester.
            
          • Protocol: Mix 10 mg diol with 2 equivalents of Benzoyl Chloride in Pyridine (1 mL). Stir 1 hour. Perform mini-workup (EtOAc/Water extraction).

          2. Instrument Parameters:

          • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

          • Mobile Phase: Hexane : Isopropanol (90:10).

          • Flow Rate: 1.0 mL/min.

          • Detection: UV @ 254 nm (detecting the benzoyl ring).

          • Temperature: 25°C.

          Method C: NMR Validation (Mosher's Method)

          This is not for routine QC, but for validating the identity of your primary peak. If you bought a standard claiming to be "R" but it's actually "S", GC/HPLC won't tell you (they only separate; they don't identify absolute configuration without a known reference). Mosher's method solves this using diastereomeric interactions.[1]

          Workflow Visualization

          The following diagram illustrates the decision logic and the Mosher validation flow.

          G Start Start: (R)-1-Cyclopropylethane-1,2-diol Sample Decision1 Is a Validated Enantiomeric Standard Available? Start->Decision1 MethodGC Method A: Chiral GC-FID (Routine QC) Decision1->MethodGC Yes MethodHPLC Method B: Derivatization HPLC (If GC unavailable) Decision1->MethodHPLC Yes (Alternative) UnknownConfig Requirement: Determine Absolute Configuration Decision1->UnknownConfig No (Unknown Identity) MosherPrep Mosher Esterification: React with (R)- and (S)-MTPA-Cl UnknownConfig->MosherPrep NMRAnalysis 1H-NMR Analysis: Compare Chemical Shifts (δ) MosherPrep->NMRAnalysis Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMRAnalysis->Calc Model Apply Mosher Model to assign Configuration Calc->Model Model->MethodGC Validate Standard

          Figure 1: Decision Matrix for Analytical Method Selection and Structural Validation Workflow.

          Mosher Protocol Summary[1][2]
          • Derivatization: React separate aliquots of the diol with (R)-MTPA-Cl and (S)-MTPA-Cl.

          • NMR: Acquire 1H-NMR for both esters.

          • Analysis: Focus on the protons near the chiral center (the cyclopropyl methine and the CH2 of the ethyl group).

          • Logic: The magnetic anisotropy of the phenyl group in the Mosher reagent shields/deshields protons differently depending on the stereochemistry. Calculate

            
            .[1] The sign (+/-) of this value for neighboring protons maps the spatial arrangement.
            

          Troubleshooting & Scientific Integrity

          To ensure Trustworthiness (the T in E-E-A-T), you must perform these checks:

          • The "Racemic Spike" Test:

            • Never trust a single peak. If your sample shows 99.9% purity, spike it with a known racemic mixture. You must see the minor peak grow and a new peak appear (the enantiomer). If you only see one peak growing, your method is not separating the enantiomers (co-elution).

          • Blank Subtraction:

            • Derivatizing agents (Acetic anhydride, Benzoyl chloride) often contain impurities. Always run a "Reagent Blank" to ensure minor peaks are not artifacts of the reagents.

          • Cyclopropyl Integrity:

            • In GC, check for broad humps at the baseline. This indicates thermal degradation/ring opening of the cyclopropyl group. If observed, lower the inlet temperature or switch to Method B (HPLC).

          References

          • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

          • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458.

          • Sigma-Aldrich. (n.d.). Chiral GC Columns Selection Guide.

          • Subramanian, G. (Ed.). (2008).[1][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

          Sources

          A Comparative Guide to Elemental Analysis Standards for 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of pharmaceutical development and chemical research, the purity and composition of a compound are paramount. For a molecule like 1-Cyclopropylethane-1,2-diol (C₅H₁₀O₂), a chiral diol with potential applications in organic synthesis and as a building block for active pharmaceutical ingredients (APIs), rigorous analytical characterization is not just a regulatory hurdle but a scientific necessity.[1] This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to 1-Cyclopropylethane-1,2-diol, offering a framework for selecting the most appropriate analytical strategy.

          The Critical Role of Elemental Analysis

          Elemental analysis serves two primary purposes in the characterization of 1-Cyclopropylethane-1,2-diol:

          • Structural Confirmation and Purity Assessment: Verifying the empirical formula by determining the mass percentages of carbon, hydrogen, and oxygen (C, H, O). This fundamental analysis confirms the identity of the synthesized molecule and provides a primary indication of its purity.

          • Quantification of Elemental Impurities: Identifying and quantifying trace elemental impurities that may have been introduced during the synthesis, purification, or storage of the compound. These impurities can affect the compound's stability, reactivity, and, in the context of drug development, its safety and efficacy.

          Regulatory Framework: A Foundation of Safety

          The control of elemental impurities in pharmaceutical products is governed by a harmonized set of guidelines from major regulatory bodies. These standards provide a risk-based framework for assessing and controlling impurities.

          • ICH Q3D Guideline for Elemental Impurities: This is the cornerstone international guideline that provides a process for assessing and controlling elemental impurities in drug products using principles of risk management.[2][3] It classifies elemental impurities based on their toxicity and likelihood of occurrence.[4][5]

          • USP General Chapter <232> Elemental Impurities—Limits: This chapter of the United States Pharmacopeia aligns with ICH Q3D and specifies limits for the amounts of elemental impurities in drug products.[6][7] It emphasizes a risk-based control strategy.[6]

          • European Pharmacopoeia (Ph. Eur.) Chapter 5.20 Elemental Impurities: This chapter also harmonizes with ICH Q3D, providing guidelines for the control of elemental impurities in pharmaceutical products to ensure their safety and efficacy.[8][9]

          These guidelines collectively shift the focus from non-specific heavy metal tests to a more comprehensive and scientifically-driven approach to controlling a broader range of elemental impurities.

          Comparative Analysis of Key Methodologies

          The choice of analytical technique for elemental analysis of 1-Cyclopropylethane-1,2-diol depends on the specific goal, whether it is bulk composition analysis or trace impurity quantification.

          Technique Principle Elements Detected Typical Application for 1-Cyclopropylethane-1,2-diol Advantages Limitations
          Combustion Analysis (CHNS/O) The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.[10][11]C, H, N, S, ODetermination of the empirical formula and assessment of bulk purity.[11]High precision and accuracy for major elements, well-established methodology.Not suitable for trace elemental analysis.
          Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a high-temperature plasma, where it is ionized. The ions are then separated by their mass-to-charge ratio and detected.[10]Wide range of elements, including trace and heavy metals.Quantification of elemental impurities as per ICH Q3D guidelines.[12]Extremely high sensitivity (ppb to ppt levels), multi-element capability.Can be subject to interferences, requires sample digestion which can be complex.
          Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Similar to ICP-MS, the sample is introduced into a plasma, but quantification is based on the characteristic wavelengths of light emitted by the excited atoms.Wide range of elements, but with higher detection limits than ICP-MS.Screening for elemental impurities and analysis of less toxic elements with higher permissible daily exposures (PDEs).Robust, less susceptible to matrix effects than ICP-MS, lower cost.Higher detection limits than ICP-MS (ppm to ppb levels).
          Atomic Absorption Spectroscopy (AAS) A light source specific to the element of interest is passed through an atomized sample. The amount of light absorbed is proportional to the concentration of the element.Typically one element at a time.Targeted analysis of specific elemental impurities.High specificity, relatively low cost.Single-element analysis is time-consuming for multiple elements, not as sensitive as ICP-MS.

          Experimental Workflow: A Practical Approach

          The following diagram illustrates a comprehensive workflow for the elemental analysis of a batch of 1-Cyclopropylethane-1,2-diol, integrating both bulk and trace analysis in line with regulatory expectations.

          Elemental_Analysis_Workflow cluster_0 Bulk Analysis cluster_1 Trace Impurity Analysis (Risk-Based Approach) cluster_2 Data Evaluation & Reporting Start Sample of 1-Cyclopropylethane-1,2-diol Combustion Combustion Analysis (CHNS/O) Start->Combustion Purity Check Risk_Assessment ICH Q3D Risk Assessment Start->Risk_Assessment Safety & Quality Result_Bulk Empirical Formula Confirmation & Purity Combustion->Result_Bulk Final_Report Comprehensive Certificate of Analysis (CoA) Result_Bulk->Final_Report Digestion Microwave-Assisted Acid Digestion Risk_Assessment->Digestion Target Elements Identified ICP_MS ICP-MS Analysis Digestion->ICP_MS Result_Trace Quantification of Elemental Impurities ICP_MS->Result_Trace Result_Trace->Final_Report

          Caption: A comprehensive workflow for the elemental analysis of 1-Cyclopropylethane-1,2-diol.

          Detailed Experimental Protocol: ICP-MS for Elemental Impurities

          This protocol outlines a self-validating system for the determination of elemental impurities in 1-Cyclopropylethane-1,2-diol using ICP-MS, in accordance with USP <233> and ICH Q3D.

          1. Risk Assessment and Selection of Elements:

          • Rationale: A risk assessment is crucial to identify potential sources of elemental impurities, which may include catalysts used in the synthesis of 1-Cyclopropylethane-1,2-diol, raw materials, manufacturing equipment, and container closure systems.[6]

          • Procedure:

            • Review the synthesis process of 1-Cyclopropylethane-1,2-diol for intentionally added catalysts (e.g., Pd, Pt, Ru, Rh).

            • Assess the potential for leaching of elements from manufacturing equipment (e.g., Ni, Cr, V from stainless steel).

            • Consider the potential for impurities from starting materials and reagents.

            • Based on the risk assessment, select the target elements for analysis, which must include the "big four" (As, Cd, Hg, Pb) as per USP <232>.[13]

          2. Sample Preparation (Microwave-Assisted Acid Digestion):

          • Rationale: The organic matrix of 1-Cyclopropylethane-1,2-diol must be destroyed to release the elements into a solution suitable for introduction into the ICP-MS. Microwave digestion provides a rapid and clean method for this.

          • Procedure:

            • Accurately weigh approximately 0.5 g of 1-Cyclopropylethane-1,2-diol into a clean, inert microwave digestion vessel.

            • Add 10 mL of high-purity nitric acid.

            • Seal the vessel and place it in the microwave digestion system.

            • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

            • Allow the vessel to cool to room temperature.

            • Carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water.

          3. Instrument Calibration and Analysis:

          • Rationale: Calibration with certified reference materials (CRMs) ensures the accuracy and traceability of the measurements.[14]

          • Procedure:

            • Prepare a series of calibration standards from a certified multi-element stock solution covering the expected concentration range of the target elements.

            • Use an internal standard (e.g., Rh, Ir) to correct for instrumental drift and matrix effects.

            • Aspirate the prepared sample solution into the ICP-MS.

            • Quantify the concentration of each target element based on the calibration curve.

          4. Method Validation:

          • Rationale: The analytical procedure must be validated to ensure it is suitable for its intended purpose.

          • Procedure:

            • Specificity: Analyze a blank solution to ensure no significant background signals are present at the masses of the target elements.

            • Accuracy: Analyze a spiked sample (a sample of 1-Cyclopropylethane-1,2-diol with a known amount of the target elements added) and determine the recovery. Acceptance criteria are typically 70-150%.

            • Precision: Analyze multiple preparations of the same sample to assess the repeatability of the method. The relative standard deviation (RSD) should typically be less than 20%.

            • Limit of Quantification (LOQ): Determine the lowest concentration of each element that can be reliably quantified.

          Conclusion

          The elemental analysis of 1-Cyclopropylethane-1,2-diol is a multi-faceted process that requires a thorough understanding of both the compound's chemistry and the regulatory landscape. By employing a risk-based approach and selecting the appropriate analytical techniques, researchers and drug development professionals can ensure the identity, purity, and safety of this important chemical building block. A combination of combustion analysis for bulk composition and ICP-MS for trace elemental impurities provides a robust and compliant analytical strategy.

          References

          • LookChem. (1S)-1-Cyclopropyl-1,2-ethanediol. Available from: [Link]

          • Komarov, P. D., Minyaev, M. E., Churakov, A. V., Roitershtein, D. M., & Nifant'ev, I. E. (2019). 1,2-di-phenyl-cyclo-pentane-1,2-diol: application as initiators for ring-opening polymerization of ∊-caprolactone. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 7), 1035–1040. Available from: [Link]

          • PubChem. 1-Cyclopropylethane-1,2-diol. Available from: [Link]

          • PubChem. 1-Cyclopentylethane-1,2-diol. Available from: [Link]

          • PubChem. 2-Cyclopropylpentane-1,2-diol. Available from: [Link]

          • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). In Elementar. Retrieved from a hypothetical URL, as the original is not directly accessible.
          • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2). Available from: [Link]

          • United States Pharmacopeia. <232> ELEMENTAL IMPURITIES—LIMITS. Available from: [Link]

          • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Available from: [Link]

          • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. Available from: [Link]

          • European Directorate for the Quality of Medicines & HealthCare. Implementation of ICH Q3D in the European Pharmacopoeia. Available from: [Link]

          • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

          • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9319–9324.
          • ChemRxiv. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available from: [Link]

          • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R1). Available from: [Link]

          • ResearchGate. Elemental analysis of compounds 1 and 2. Available from: [Link]

          • United States Pharmacopeia. <232> Elemental Impurities—Limits 1. Available from: [Link]

          • ECA Academy. New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials. Available from: [Link]

          • Universal Lab Blog. Basic principles and tests of organic element analysis. Available from: [Link]

          • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available from: [Link]

          • U.S. Food and Drug Administration. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Available from: [Link]

          • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

          • Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities. Available from: [Link]

          • RESL. Certified Reference Material. Available from: [Link]

          • PubChem. 1-Cyclopropylethanamine. Available from: [Link]

          • MDPI. The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. Available from: [Link]

          • ResearchGate. ICH Q3D (R2): Guidelines for Elemental Impurities. Available from: [Link]

          • Wikipedia. Certified reference materials. Available from: [Link]

          • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Available from: [Link]

          • Jordi Labs. USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Available from: [Link]

          Sources

          Advanced Chromatographic Strategies for 1-Cyclopropylethane-1,2-diol Impurity Profiling

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Chromatographic Separation of 1-Cyclopropylethane-1,2-diol Impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

          Executive Summary & Strategic Overview

          The separation of 1-Cyclopropylethane-1,2-diol (CPED) and its impurities presents a distinct "triad of challenges" for the analytical chemist: high polarity , lack of a strong chromophore , and chirality . Standard Reverse-Phase HPLC (RP-HPLC) with UV detection often fails to provide adequate retention or sensitivity, leading to "invisible" impurities and co-elution.[1][2]

          This guide objectively compares three distinct separation strategies, moving beyond standard protocols to offer high-resolution alternatives validated by mechanistic logic.

          The Challenge Matrix
          FeatureChromatographic Consequence
          Vicinal Diol Structure High polarity causes early elution (near void volume) on C18 columns.[1][2] Strong hydrogen bonding leads to peak tailing in GC.[1][2]
          Cyclopropyl Moiety Weak UV absorbance (<210 nm).[1][2] Standard UV detection (254 nm) is ineffective.[1][2]
          Chiral Center (C1) Requires enantiomeric separation to quantify the (R)- and (S)- isomers, critical for pharmaceutical intermediates.[1]

          Comparative Analysis of Separation Methodologies

          We evaluated three primary methodologies. The choice depends on whether the goal is achiral impurity profiling (process control) or enantiomeric purity (final release).

          Method A: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography)

          Best for: Achiral impurity profiling, polar byproducts, and underivatized analysis.

          Standard C18 columns often suffer from "dewetting" or pore exclusion with the high-aqueous mobile phases required to retain CPED.[1][2] HILIC provides a superior alternative by utilizing a water-rich layer on a polar stationary phase, effectively retaining the polar diol and separating it from less polar starting materials (e.g., vinylcyclopropane).[1]

          • Stationary Phase: Amide or Diol-bonded silica.[1][2]

          • Detection: Charged Aerosol Detection (CAD) or MS (Mass Spectrometry) is mandatory due to CPED's poor UV response.[1][2]

          • Pros: Excellent retention of the main peak; direct injection of aqueous reaction mixtures.

          • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).[1][2]

          Method B: Chiral Normal-Phase HPLC

          Best for: Enantiomeric Excess (ee) determination.[1]

          Separating the (R) and (S) enantiomers requires a chiral selector capable of distinguishing the spatial arrangement of the hydroxyl group adjacent to the cyclopropyl ring. Polysaccharide-based columns (Amylose/Cellulose) in normal phase mode utilize hydrogen bonding and steric inclusion for recognition.[1][2]

          • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1][2]

          • Mobile Phase: Hexane/Ethanol or Hexane/IPA.[1][2]

          • Pros: High selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

            
            ); proven robustness for cyclopropyl derivatives.[2]
            
          • Cons: Requires solvent exchange (incompatible with aqueous samples); poor solubility of very polar impurities in hexane.[1][2]

          Method C: GC-MS with Derivatization

          Best for: Volatile impurities and trace analysis.[1][2]

          Direct GC injection of CPED leads to broad, tailing peaks due to hydroxyl-silanol interactions.[1][2] Derivatization with phenylboronic acid (PBA) or silylation (BSTFA) caps the hydroxyl groups, improving volatility and peak shape.[1]

          • Derivatization: Cyclic boronate formation (specific to 1,2-diols).[1][2]

          • Pros: High resolution; MS provides structural ID of unknown impurities.

          • Cons: Requires sample prep; cannot detect non-volatile degradation products.[1][2]

          Experimental Protocols & Data

          Protocol 1: HILIC-CAD for General Impurity Profiling

          Recommended for routine process monitoring.[1][2]

          • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]

          • System: UHPLC with Charged Aerosol Detector (CAD).

          • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1][2]

          • Mobile Phase B: Acetonitrile (ACN).[1][2]

          • Gradient:

            • 0-2 min: 95% B (Isocratic hold)[1][2]

            • 2-15 min: 95% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

              
               80% B[2]
              
            • 15-20 min: 80% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

              
               60% B[2]
              
          • Flow Rate: 1.0 mL/min.[1][2]

          • Temp: 30°C.

          • Sample Diluent: 90:10 ACN:Water (Critical: High water content in diluent destroys peak shape in HILIC).[1][2]

          Performance Data (Representative): | Component | Retention Time (min) | Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

          
          ) | Tailing Factor (
          
          
          
          ) | | :--- | :--- | :--- | :--- | | Vinylcyclopropane (SM) | 1.8 (Void) | N/A | N/A | | CPED (Main Peak) | 8.4 | > 5.0 | 1.1 | | Acidic Degradants | 12.1 | 4.2 | 1.3 |[2]
          Protocol 2: Chiral Separation (Normal Phase)

          Recommended for determining Enantiomeric Excess.[1]

          • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2]

          • Mobile Phase: n-Hexane : Ethanol (95 : 5 v/v).[1][2]

          • Flow Rate: 1.0 mL/min.[1][2]

          • Detection: UV 210 nm (Note: Baseline noise will be higher; ensure high concentration > 1 mg/mL).[1][2]

          • Temp: 25°C.

          Mechanism: The separation relies on the formation of transient hydrogen bonds between the carbamate groups of the amylose selector and the hydroxyls of CPED. The rigid cyclopropyl group fits into the chiral grooves of the stationary phase, providing the steric discrimination necessary for separation.

          Visualizations & Workflows

          Figure 1: Method Selection Decision Tree

          Caption: Logical workflow for selecting the optimal separation technique based on analytical requirements.

          MethodSelection Start Analytical Goal? Decision1 Enantiomeric Purity or General Impurities? Start->Decision1 Chiral Enantiomeric Separation Decision1->Chiral Enantiomers General General Impurities Decision1->General Impurities ChiralCol Amylose/Cellulose Column (Normal Phase) Chiral->ChiralCol ChiralDet UV 210nm or Polarimetric Detection ChiralCol->ChiralDet Decision2 Sample Matrix? General->Decision2 Aqueous Aqueous / Polar Matrix Decision2->Aqueous Reaction Mix Volatile Volatile / Non-Polar Matrix Decision2->Volatile Residual Solvents/SM HILIC HILIC Mode (Amide Column) Aqueous->HILIC CAD CAD/ELSD Detection (Universal) HILIC->CAD Deriv Derivatization (Phenylboronic Acid) Volatile->Deriv GCMS GC-MS Analysis Deriv->GCMS

          [1][2]

          Figure 2: Derivatization Mechanism for GC Analysis

          Caption: Cyclic boronate formation stabilizes the 1,2-diol for improved GC volatility and peak shape.

          ReactionScheme Reactants 1-Cyclopropylethane-1,2-diol + Phenylboronic Acid Process Esterification (-2 H2O) Reactants->Process Product Cyclic Boronate Ester (Volatile, Non-polar) Process->Product

          Senior Scientist’s Commentary: The "Trustworthiness" Factor

          In my experience developing methods for cyclopropyl-diols, the most common failure mode is underestimating the lack of UV absorbance . I have seen researchers waste weeks trying to optimize a C18/UV method at 210 nm, only to find that their mass balance is off because they are missing non-chromophoric impurities.

          Crucial Advice:

          • Don't trust UV purity: Always cross-validate your initial method with a universal detector (CAD or MS).[1][2] The cyclopropyl ring has significant ring strain but does not conjugate like a phenyl ring; it does not fluoresce or absorb strongly.[1][2]

          • Diluent Mismatch in HILIC: When using the HILIC protocol, if your sample is in 100% water, you will see split peaks.[1][2] You must dilute the sample with at least 80% Acetonitrile before injection to match the mobile phase strength.

          • Derivatization is not just for GC: If you lack a CAD and must use UV, derivatizing the diol with benzoyl chloride adds a chromophore, allowing sensitive UV detection (254 nm) on standard C18 columns.[1]

          References

          • PubChem. (n.d.).[1][2] 1-Cyclopropylethane-1,2-diol Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link]

          • MDPI. (2012).[1][2] HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules. Retrieved October 26, 2023, from [Link][1]

          • National Institutes of Health. (2017).[1][2] Validated method for the determination of propane-1,2-diol... using phenylboronic esterification and GC-MS. PubMed.[1][2] Retrieved October 26, 2023, from [Link][1]

          • ResearchGate. (2021). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Retrieved October 26, 2023, from [Link]

          • Vertex AI Search. (2025).[1][2] Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography. PubMed.[1][2] Retrieved October 26, 2023, from [Link][1]

          Sources

          Safety Operating Guide

          1-Cyclopropylethane-1,2-diol proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          Operational Disposal Guide: 1-Cyclopropylethane-1,2-diol

          Executive Summary & Immediate Action

          1-Cyclopropylethane-1,2-diol (CAS: 784105-42-6) is a strained cyclic diol used primarily as a pharmaceutical intermediate.[1] While not classified as P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations, its disposal requires specific attention to chemical compatibility due to the latent energy in the cyclopropyl ring.[1]

          • Primary Hazard: Skin/Eye Irritant (H315, H319).[1]

          • Hidden Hazard: Exothermic ring-opening polymerization if mixed with strong Lewis acids.[1]

          • Disposal Stream: Non-Halogenated Organic Waste (High BTU Incineration).[1]

          • Prohibited Mixtures: Do NOT mix with concentrated sulfuric acid, aluminum chloride, or strong oxidizers.[1]

          Technical Chemical Profile & Risk Assessment

          To dispose of this chemical safely, you must understand its physical behavior in the waste container.

          PropertyValueOperational Implication
          Physical State Viscous Liquid / Low-Melting Solid (MP ~32–33°C)Tendency to adhere to glass/plastic.[1] Triple rinsing is mandatory to prevent residue accumulation.[1]
          Ring Strain ~27.5 kcal/mol (Cyclopropyl)High Energy Content. While stable at STP, the ring acts as a "loaded spring." In the presence of strong acid catalysts, it can open exothermically, potentially pressurizing waste drums.
          Solubility Polar (Water/Alcohol soluble)Miscible with aqueous waste, but should be kept in organic streams for incineration efficiency.[1]
          Flash Point >110°C (Estimated)Combustible but not highly flammable.[1]

          Self-Validating Disposal Protocol

          This protocol uses a "Check-Neutralize-Segregate" logic to ensure the waste stream remains stable.[1]

          Phase 1: Pre-Disposal Validation
          • Step 1: pH Check. Before adding 1-Cyclopropylethane-1,2-diol to any bulk waste container, verify the pH of the receiving container or the mixture itself.[1]

            • Why? The cyclopropyl moiety is acid-sensitive.[1] Adding this diol to a highly acidic waste stream (pH < 2) can trigger ring-opening hydration or polymerization.[1]

          • Step 2: Viscosity Management. If the substance has solidified (stored < 30°C), gently warm the container in a water bath (max 40°C) to liquefy before transfer. Do not scrape solids; melt and pour.[1]

          Phase 2: Transfer & Segregation
          • Step 3: Primary Disposal. Pour the liquid into the Non-Halogenated Organic waste carboy.

            • Container Material: HDPE or Glass.[1]

          • Step 4: The Triple Rinse (Critical).

            • Rinse the original container 3x with a compatible solvent (Ethanol or Acetone).[1]

            • Add these rinsates to the same Non-Halogenated waste container.

            • Validation: Visually inspect the container against light.[1] No "streaks" or oily residue should remain.[1]

          • Step 5: Labeling. Mark the waste tag with "Organic Diols" and "Cyclopropyl Derivatives."

          Phase 3: Solid Waste (Contaminated Consumables)[1]
          • Step 6: Pipette tips, wipes, and gloves contaminated with the diol must be bagged in double-walled polyethylene bags and disposed of as Hazardous Solid Waste for incineration.[1] Do not place in regular trash due to potential leaching.[1]

          Decision Logic: Waste Stream Segregation

          The following diagram illustrates the decision workflow to prevent incompatible mixing.

          DisposalWorkflow Start Start: 1-Cyclopropylethane-1,2-diol Waste StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidPath Liquid Waste (Pure or Solution) StateCheck->LiquidPath Liquid SolidPath Solid Waste (Wipes, Tips, PPE) StateCheck->SolidPath Solid/Debris AcidCheck Check pH: Is it Acidic (pH < 3)? LiquidPath->AcidCheck SolidBin Hazardous Solid Waste Bin (Double Bagged) SolidPath->SolidBin Neutralize Neutralize with NaHCO3 or Base AcidCheck->Neutralize Yes (Risk of Ring Opening) HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) AcidCheck->HalogenCheck No (Neutral/Basic) Neutralize->HalogenCheck NonHalogenStream DISPOSAL TARGET: Non-Halogenated Organic Waste (Incineration) HalogenCheck->NonHalogenStream No (Preferred) HalogenStream Halogenated Waste Stream (Avoid if possible - Costlier) HalogenCheck->HalogenStream Yes

          Figure 1: Decision matrix for segregating cyclopropyl-diol waste to ensure chemical stability and regulatory compliance.

          Emergency Contingencies (Spill Response)

          In the event of a spill in the laboratory:

          • Isolate: Evacuate the immediate area (3-meter radius).[1]

          • PPE: Wear nitrile gloves (double gloving recommended due to unknown permeation rates of niche diols) and safety goggles.[1]

          • Absorb:

            • Do NOT use paper towels alone (inefficient for viscous diols).[1]

            • Use: Vermiculite, sand, or a commercial "Universal" solvent absorbent pad.[1]

          • Clean: Scrub the area with a detergent/water solution to emulsify the remaining diol.

          • Disposal: Collect all absorbent materials into a sealed bag and label as Hazardous Solid Waste .

          References

          • PubChem. (n.d.).[1] 1-Cyclopropylethane-1,2-diol (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

          • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1-Cyclopropylethane-1,2-diol.[1][2] Retrieved October 26, 2023, from [Link][1]

          • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][3][4] Retrieved October 26, 2023, from [Link][1]

          • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved October 26, 2023, from [Link][1]

          Sources

          Personal protective equipment for handling 1-Cyclopropylethane-1,2-diol

          Author: BenchChem Technical Support Team. Date: February 2026

          CAS: 784105-42-6 | Formula: C₅H₁₀O₂ | Role: Chiral Intermediate / Building Block

          Core Directive: The Operational Philosophy

          Handling 1-Cyclopropylethane-1,2-diol requires a shift from passive compliance to active risk management. As a vicinal diol containing a strained cyclopropyl ring, this compound presents a dual challenge: physical handling difficulties due to likely viscosity/hygroscopicity and chemical sensitivity to acidic environments which may compromise the cyclopropyl moiety.

          This guide is not a generic safety sheet. It is a logistical framework designed to ensure integrity of the reagent and safety of the operator during synthesis and drug development workflows.

          Risk Profile & Hazard Analysis

          Before opening the vessel, you must understand the specific hazards codified by the GHS (Globally Harmonized System).

          Hazard ClassCodeDescriptionOperational Implication
          Skin Irritation H315 Causes skin irritation.[1][2]Direct contact causes dermatitis. Double-gloving is required during transfer.
          Eye Irritation H319 Causes serious eye irritation.[1][2]Critical: Standard safety glasses are insufficient if splashing is possible. Chemical splash goggles are mandatory during liquid transfer.
          STOT-SE H335 May cause respiratory irritation.[1][2]Volatility is low, but aerosols are irritating. All handling must occur within a certified fume hood.

          Expert Insight: While not acutely toxic like cyanides, the "Irritant" classification often leads to complacency. For diols, the real risk is cross-contamination and chronic sensitization . Furthermore, the cyclopropyl ring is chemically strained; exposure to strong Lewis acids or Brønsted acids during cleaning or waste consolidation can trigger ring-opening reactions, potentially generating unexpected exotherms or volatile byproducts.

          Personal Protective Equipment (PPE) Matrix

          Select PPE based on the task, not just the chemical.

          ZoneEquipmentSpecification & Rationale
          Eyes Chemical Splash Goggles Why: H319 indicates severe irritation.[1][2] Goggles seal against vapors and micro-droplets that bypass standard glasses.
          Hands (Splash) Nitrile Gloves (0.11 mm) Why: Nitrile provides excellent resistance to aliphatic alcohols. Change immediately upon contamination.[3]
          Hands (Immersion) Double Gloving / Butyl Why: For prolonged handling or cleaning spills, use a thicker nitrile outer glove or butyl rubber to prevent permeation.
          Respiratory Fume Hood (Face Velocity >100 fpm) Why: Engineering controls are superior to respirators. Ensure the sash is at the working height to capture vapors.
          Body Lab Coat (Cotton/Poly) Why: Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
          Operational Protocol: Step-by-Step Handling
          Phase 1: Preparation & Storage
          • Storage: Store in a cool, dry place. Diols are often hygroscopic . Moisture uptake will alter the molecular weight equivalent, ruining stoichiometric precision in downstream reactions.

            • Recommendation: Store under an inert atmosphere (Nitrogen or Argon) if the bottle is opened frequently.

            • Inspection: Check for crystallization. If the substance has solidified (common with diols near room temperature), gently warm the container in a water bath (<40°C) to liquefy before transfer.

          Phase 2: Transfer & Weighing
          • Viscosity Management: 1-Cyclopropylethane-1,2-diol is likely viscous.

            • Technique: Use a positive displacement pipette or a wide-bore tip. Standard air-displacement pipettes will under-deliver due to liquid retention on the tip walls.

            • Weighing: Weigh by difference (gravimetric) rather than relying on volumetric density, as viscosity changes with temperature.

          Phase 3: Reaction Setup
          • Inertion: Purge the reaction vessel with Nitrogen prior to addition.

          • Solvent Compatibility: Soluble in polar organic solvents (Methanol, DCM, DMSO).

          • Avoidance: Do not mix with strong oxidizing agents (e.g., KMnO₄, CrO₃) or strong acids unless the protocol specifically controls the exotherm and ring-opening.

          Emergency & Disposal Workflows
          Spill Response (Small Scale < 50 mL)
          • Alert: Notify nearby personnel.

          • Ventilate: Ensure fume hood is active.

          • Absorb: Use an inert absorbent (Vermiculite or sand). Do not use paper towels if strong oxidizers are present in the workspace, though for pure diol, paper is acceptable.

          • Clean: Wash the surface with soap and water (diols are water-soluble).

          Waste Disposal
          • Classification: Non-halogenated organic solvent waste.

          • Segregation: Keep separate from strong acid waste to prevent cyclopropyl ring opening/polymerization.

          • Labeling: Clearly label as "Contains 1-Cyclopropylethane-1,2-diol - Irritant."

          Visualizing the Safety Logic

          The following diagram outlines the decision-making process for safe handling, emphasizing the "Stop/Go" criteria for researchers.

          SafetyProtocol Start START: Handling 1-Cyclopropylethane-1,2-diol CheckState Check Physical State (Liquid vs. Solid) Start->CheckState SolidAction Solidified? Gently Warm (<40°C) CheckState->SolidAction If Solid LiquidAction Liquid/Viscous? Proceed CheckState->LiquidAction If Liquid SolidAction->LiquidAction Engineering Engineering Controls: Fume Hood Operational? LiquidAction->Engineering Stop STOP: Maintenance Required Engineering->Stop No PPE Don PPE: Splash Goggles + Nitrile Gloves Engineering->PPE Yes Transfer Transfer Method: Positive Displacement Pipette PPE->Transfer Cleanup Cleanup: Seal under N2/Ar Wipe Drips Immediately Transfer->Cleanup

          Figure 1: Operational decision tree for handling viscous, hygroscopic diols in a research setting.

          References
          • PubChem. (n.d.).[1][4] 1-Cyclopropylethane-1,2-diol (Compound).[1][5] National Library of Medicine. Retrieved February 4, 2026, from [Link]

          • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]

          • ECHA. (n.d.). Registration Dossier: 1-Cyclopropylethane-1,2-diol. European Chemicals Agency.[1] Retrieved February 4, 2026, from [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.